Ganetespib
Beschreibung
This compound is under investigation for the treatment of BREAST CANCER, Small Cell Lung Cancer, Acute Myeloid Leukaemia, and Myelodysplastic Syndrome.
This compound is a synthetic small-molecule inhibitor of heat shock protein 90 (Hsp90) with potential antineoplastic activity. This compound binds to and inhibits Hsp90, resulting in the proteasomal degradation of oncogenic client proteins, the inhibition of cell proliferation and the elevation of heat shock protein 72 (Hsp72); it may inhibit the activity of multiple kinases, such as c-Kit, EGFR, and Bcr-Abl, which as client proteins depend on functional HsP90 for maintenance. Hsp90, a 90 kDa molecular chaperone upregulated in a variety of tumor cells, plays a key role in the conformational maturation, stability and function of "client" proteins within the cell, many of which are involved in signal transduction, cell cycle regulation and apoptosis, including kinases, transcription factors and hormone receptors. Hsp72 exhibits anti-apoptotic functions; its up-regulation may be used as a surrogate marker for Hsp90 inhibition.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 24 investigational indications.
Eigenschaften
IUPAC Name |
3-(2,4-dihydroxy-5-propan-2-ylphenyl)-4-(1-methylindol-5-yl)-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-11(2)14-9-15(18(26)10-17(14)25)19-21-22-20(27)24(19)13-4-5-16-12(8-13)6-7-23(16)3/h4-11,25-26H,1-3H3,(H,22,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVAQIUULWULRNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C(=C1)C2=NNC(=O)N2C3=CC4=C(C=C3)N(C=C4)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401025663 | |
| Record name | 5-(2,4-Dihydroxy-5-(1-methylethyl)phenyl)-4-(1-methyl-1H-indol-5-yl)-2,4-dihydro-3H- 1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401025663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
888216-25-9 | |
| Record name | Ganetespib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0888216259 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ganetespib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12047 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 5-(2,4-Dihydroxy-5-(1-methylethyl)phenyl)-4-(1-methyl-1H-indol-5-yl)-2,4-dihydro-3H- 1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401025663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dihydro-5-[2,4-dihydroxy-5-isopropylphenyl]-4-(1-methyl-1H-indol-5-yl)-3H-1,2,4-triazol-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GANETESPIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2E8412Y946 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Ganetespib in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganetespib (formerly STA-9090) is a potent, small-molecule, second-generation inhibitor of Heat Shock Protein 90 (Hsp90).[1] Hsp90 is a molecular chaperone crucial for the conformational maturation, stability, and function of a wide array of "client" proteins, many of which are integral to oncogenic signaling pathways.[2][3] In cancer cells, Hsp90 is often overexpressed and plays a critical role in maintaining the function of mutated, overexpressed, or chimeric oncoproteins that drive tumor growth, survival, and metastasis.[2][4] By inhibiting Hsp90, this compound disrupts the chaperone's function, leading to the proteasomal degradation of its client proteins.[5] This multifaceted mechanism of action allows this compound to simultaneously dismantle multiple oncogenic signaling cascades, making it an attractive therapeutic strategy for a broad range of malignancies.[2][4] This technical guide provides a comprehensive overview of the core mechanism of action of this compound in cancer cells, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways and workflows.
Core Mechanism of Action: Hsp90 Inhibition
This compound exerts its anticancer effects by competitively binding to the ATP-binding pocket in the N-terminus of Hsp90.[1] This binding event disrupts the Hsp90 chaperone cycle, which is an ATP-dependent process. The inhibition of Hsp90's ATPase activity prevents the proper folding and stabilization of its client proteins.[6] These misfolded client proteins are then targeted for ubiquitination and subsequent degradation by the proteasome.[7] A key indicator of Hsp90 inhibition by this compound is the induction of Heat Shock Protein 72 (Hsp72), which serves as a surrogate marker for Hsp90 inhibition.[5]
The consequences of Hsp90 inhibition by this compound are pleiotropic, impacting numerous hallmark pathways of cancer. The degradation of a multitude of Hsp90 client proteins leads to:
-
Inhibition of proliferative signaling: Disruption of pathways driven by receptor tyrosine kinases (RTKs) and downstream effectors.
-
Induction of cell cycle arrest: Degradation of key cell cycle regulatory proteins.
-
Promotion of apoptosis: Destabilization of pro-survival proteins.
-
Inhibition of angiogenesis and metastasis: Downregulation of factors involved in these processes.
Impact on Key Oncogenic Signaling Pathways
This compound's inhibition of Hsp90 leads to the degradation of a wide array of oncoproteins, thereby disrupting multiple signaling pathways critical for cancer cell proliferation and survival.
Receptor Tyrosine Kinase (RTK) Signaling
Many RTKs are highly dependent on Hsp90 for their stability and function. This compound treatment leads to the degradation of several key RTKs, including:
-
EGFR (Epidermal Growth Factor Receptor): this compound induces the degradation of both wild-type and mutant EGFR, including erlotinib-resistant forms (e.g., T790M mutation).[2] This leads to the abrogation of downstream signaling through the PI3K/Akt and MAPK/ERK pathways.
-
HER2 (Human Epidermal Growth Factor Receptor 2): HER2, a critical oncoprotein in certain breast and gastric cancers, is a sensitive client of Hsp90. This compound potently downregulates HER2 expression, leading to the inhibition of HER2-mediated signaling.[7][8]
-
c-MET: The c-MET receptor, involved in invasion and metastasis, is also a client protein of Hsp90. This compound treatment leads to its degradation.[9]
-
ALK (Anaplastic Lymphoma Kinase): Oncogenic fusion proteins involving ALK, found in some non-small cell lung cancers (NSCLC), are dependent on Hsp90. This compound effectively degrades these fusion proteins.[2]
-
IGF-1R (Insulin-like Growth Factor-1 Receptor): this compound treatment results in the downregulation of IGF-1R, a key receptor in cell growth and survival signaling.[3][10]
The simultaneous degradation of these RTKs by this compound results in a comprehensive blockade of upstream signaling in cancer cells.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Akt is a key client protein of Hsp90. This compound treatment leads to the degradation of Akt, resulting in the downregulation of this critical survival pathway.[8][11] This effect is observed across various cancer types, including gastric, prostate, and non-small cell lung cancer.[10][11][12]
MAPK/ERK Pathway
The MAPK/ERK pathway is another crucial signaling cascade that regulates cell proliferation and differentiation. Key components of this pathway, such as RAF and MEK, are Hsp90 client proteins.[1][9] this compound-induced degradation of these proteins leads to the inhibition of ERK phosphorylation and downstream signaling.[9]
JAK/STAT Pathway
The JAK/STAT signaling pathway is often constitutively activated in hematological malignancies and solid tumors, promoting cell proliferation and survival. JAK2 is a client protein of Hsp90, and its degradation following this compound treatment leads to the inactivation of STAT3 and the downregulation of this pathway.[13]
Cellular Consequences of this compound Treatment
The disruption of these critical signaling pathways by this compound culminates in several key cellular outcomes that contribute to its antitumor activity.
Cell Cycle Arrest
This compound induces a potent G2/M cell cycle arrest in various cancer cell lines.[8][11] This is mediated by the degradation of key cell cycle regulators that are Hsp90 client proteins, such as Cdk1 (Cyclin-dependent kinase 1).[8][14] The downregulation of Cdk1 prevents cells from transitioning from the G2 to the M phase of the cell cycle, thus halting cell division.[14]
Induction of Apoptosis
This compound is a potent inducer of apoptosis in cancer cells.[8][11] This programmed cell death is triggered through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[11] The degradation of pro-survival proteins like Akt contributes to the activation of the apoptotic cascade.[11] Key markers of apoptosis, such as cleaved PARP and cleaved caspases-3, -8, and -9, are upregulated following this compound treatment.[8][11]
Quantitative Data Summary
The potency of this compound varies across different cancer cell lines, reflecting their dependence on Hsp90 client proteins. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| AGS | Gastric Cancer | 3.05 | [8] |
| N87 | Gastric Cancer | 2.96 | [8] |
| MGC-803 | Gastric Cancer | ~20-40 | [15] |
| SGC-7901 | Gastric Cancer | ~160-320 | [15] |
| MKN-28 | Gastric Cancer | ~320 | [15] |
| MCF-7 | Breast Cancer (HR+) | 25 | [7] |
| T47D | Breast Cancer (HR+) | 15 | [7] |
| BT-474 | Breast Cancer (HER2+) | 13 | [7] |
| Sk-BR3 | Breast Cancer (HER2+) | 25 | [7] |
| MDA-MB-231 | Breast Cancer (TNBC) | Low nM range | [1] |
| NCI-H1975 | NSCLC (EGFR L858R/T790M) | 2-30 | [16] |
| HCC827 | NSCLC (EGFR delE746-A750) | 2-30 | [16] |
| DU145 | Prostate Cancer (AR-) | Low nM range | [10] |
| PC3 | Prostate Cancer (AR-) | Low nM range | [10] |
| LNCaP | Prostate Cancer (AR+) | Low nM range | [10] |
| SET-2 | Leukemia (JAK2 V617F) | <10 | [13] |
| HEL92.1.7 | Leukemia (JAK2 V617F) | <10 | [13] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the IC50 of this compound in a given cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of Hsp90 Client Proteins
This protocol is used to assess the effect of this compound on the protein levels of Hsp90 clients.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., anti-EGFR, anti-HER2, anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK, anti-Cdk1, anti-Hsp70, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
6-well plates
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate the cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay by Annexin V/PI Staining
This protocol is used to quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for 24-48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Conclusion
This compound's mechanism of action is centered on its potent and selective inhibition of Hsp90, a critical molecular chaperone for a multitude of oncoproteins. By disrupting the Hsp90 chaperone cycle, this compound triggers the degradation of these client proteins, leading to a simultaneous blockade of multiple oncogenic signaling pathways. This multifaceted attack on cancer cells results in profound antitumor effects, including cell cycle arrest and apoptosis. The preclinical data strongly support the continued investigation of this compound as a promising therapeutic agent for a wide range of cancers, both as a monotherapy and in combination with other anticancer drugs. This guide provides a foundational understanding of this compound's core mechanisms and the experimental approaches used to elucidate them, serving as a valuable resource for researchers in the field of oncology and drug development.
References
- 1. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. researchgate.net [researchgate.net]
- 5. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 6. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. kumc.edu [kumc.edu]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Role of this compound, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. corefacilities.iss.it [corefacilities.iss.it]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 16. Targeting heat-shock protein 90 with this compound for molecularly targeted therapy of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
Ganetespib's Impact on Hsp90 Client Proteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heat shock protein 90 (Hsp90) is a crucial molecular chaperone responsible for the conformational maturation, stability, and function of a wide array of "client" proteins.[1] Many of these client proteins are key components of signaling pathways that are frequently dysregulated in cancer, making Hsp90 an attractive target for therapeutic intervention.[2][3] Ganetespib, a potent, second-generation, non-geldanamycin Hsp90 inhibitor, has demonstrated significant antitumor activity in preclinical and clinical studies.[4][5] This technical guide provides an in-depth analysis of this compound's mechanism of action, its effects on various Hsp90 client proteins, and the downstream consequences for oncogenic signaling pathways. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in the field.
Mechanism of Action: Inhibition of the Hsp90 Chaperone Cycle
This compound exerts its effects by binding to the N-terminal ATP-binding pocket of Hsp90, thereby competitively inhibiting the binding of ATP.[] This disruption of the Hsp90 chaperone cycle leads to the misfolding and subsequent proteasomal degradation of Hsp90 client proteins.[1][] Unlike first-generation ansamycin inhibitors, this compound exhibits a superior safety profile and increased potency.[3][5] The inhibition of Hsp90 by this compound disrupts its interaction with co-chaperones like p23, a critical step for the chaperone's function.[7]
References
- 1. Facebook [cancer.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound: research and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of this compound, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a unique triazolone-containing Hsp90 inhibitor, exhibits potent antitumor activity and a superior safety profile for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
The Hsp90 Inhibitor Ganetespib: A Technical Overview of its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ganetespib (formerly STA-9090) is a potent, second-generation, non-geldanamycin inhibitor of Heat Shock Protein 90 (Hsp90).[1] As a synthetic, resorcinol-based small molecule, it is structurally distinct from first-generation ansamycin-based inhibitors, notably lacking the benzoquinone moiety associated with hepatotoxicity.[1] this compound binds to the N-terminal ATP-binding pocket of Hsp90, leading to the destabilization and subsequent proteasomal degradation of a wide array of oncogenic client proteins.[2][3] This action disrupts multiple signaling pathways critical for tumor growth, proliferation, and survival, including the PI3K/Akt, MAPK, and JAK/STAT pathways.[4][5] Preclinical and clinical studies have demonstrated its activity across a broad spectrum of hematological and solid tumors, including non-small cell lung cancer, breast cancer, and leukemia.[1][4] This document provides an in-depth technical guide on the chemical structure, physicochemical properties, mechanism of action, and relevant experimental methodologies for this compound.
Chemical Structure and Properties
This compound is a synthetic small-molecule inhibitor characterized by a unique triazolone-containing chemical structure.[4][6] It is a resorcinol-based, non-geldanamycin compound, which distinguishes it from earlier Hsp90 inhibitors and contributes to its improved safety profile.[1]
IUPAC Name: 3-(2,4-dihydroxy-5-propan-2-ylphenyl)-4-(1-methylindol-5-yl)-1H-1,2,4-triazol-5-one[7]
Synonyms: STA-9090, 888216-25-9[7]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₂₀N₄O₃ | [7] |
| Molecular Weight | 364.4 g/mol | [7][8] |
| CAS Number | 888216-25-9 | [9] |
| Appearance | White to yellow solid | [9] |
| Solubility | Water: InsolubleDMSO: 40-72 mg/mL (109.76 - 197.58 mM)Ethanol: 9 mg/mL (Insoluble reported elsewhere) | [8][10] |
Mechanism of Action
Heat Shock Protein 90 (Hsp90) is an ATP-dependent molecular chaperone essential for the stability, folding, and function of numerous "client" proteins.[1] In cancer cells, Hsp90 is often overexpressed and plays a critical role in maintaining the function of mutated or overexpressed oncoproteins that drive malignant progression.[1][11]
This compound exerts its therapeutic effect by competitively binding to the ATP-binding pocket in the N-terminus of Hsp90.[2][3] This inhibition disrupts the chaperone's function, leading to the misfolding and subsequent ubiquitin-mediated proteasomal degradation of Hsp90 client proteins.[12] The depletion of these critical proteins simultaneously disrupts multiple oncogenic signaling pathways, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth.[4][13] A key pharmacodynamic marker of Hsp90 inhibition is the compensatory upregulation of Heat Shock Protein 70 (Hsp70).[2][12]
References
- 1. This compound: research and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A first in human, safety, pharmacokinetics, and clinical activity phase I study of once weekly administration of the Hsp90 inhibitor this compound (STA-9090) in patients with solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Role of this compound, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. This compound | C20H20N4O3 | CID 135564985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Facebook [cancer.gov]
- 13. This compound induces G2/M cell cycle arrest and apoptosis in gastric cancer cells through targeting of receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Ganetespib-Induced Apoptosis in Tumor Cells
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Heat shock protein 90 (Hsp90) is a critical molecular chaperone responsible for the conformational maturation and stability of a wide array of "client" proteins, many of which are integral to oncogenic signaling pathways. In cancer cells, Hsp90 is often overexpressed, facilitating tumor growth, proliferation, and evasion of apoptosis. Ganetespib (formerly STA-9090) is a potent, second-generation, non-geldanamycin Hsp90 inhibitor that binds to the N-terminal ATP-binding pocket of the chaperone, leading to the proteasomal degradation of its client proteins. This multifaceted mechanism disrupts numerous survival and proliferation pathways simultaneously, culminating in cell cycle arrest and programmed cell death (apoptosis). This document provides a detailed technical overview of the molecular mechanisms by which this compound induces apoptosis in tumor cells, supported by quantitative data, experimental protocols, and signaling pathway visualizations.
Core Mechanism: Hsp90 Inhibition
This compound's primary mechanism of action is the competitive inhibition of ATP binding to Hsp90. This prevents the chaperone from adopting its active, ATP-bound conformation, which is essential for client protein stabilization. Lacking Hsp90 support, these client proteins become destabilized, ubiquitinated, and subsequently degraded by the proteasome. The result is a coordinated shutdown of multiple oncogenic signaling cascades.[1][2]
Disruption of Pro-Survival Signaling Pathways
This compound's efficacy stems from its ability to simultaneously dismantle several key signaling networks that tumor cells rely on for survival and proliferation.
Receptor Tyrosine Kinase (RTK) Pathways
Many RTKs, such as EGFR, ErbB2 (HER2), and IGF-IR, are Hsp90 client proteins.[3][4][5] this compound treatment leads to their degradation, which in turn blocks downstream pro-survival signaling through the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways.[3][6] This dual inhibition is a major contributor to its potent anti-tumor effects.[3]
JAK/STAT Pathway
The Janus kinase (JAK) family, particularly JAK2, are established Hsp90 clients.[7] In many hematological and solid tumors, constitutive activation of the JAK/STAT pathway drives cell proliferation. This compound induces the degradation of JAK2, leading to the inactivation of Signal Transducer and Activator of Transcription (STAT) proteins and the downregulation of their target genes.[4][8]
Induction of Cell Cycle Arrest and Apoptosis
The destabilization of key regulatory proteins by this compound pushes the cell towards apoptosis through two coordinated processes: cell cycle arrest and the direct activation of apoptotic machinery.
G2/M Cell Cycle Arrest
This compound causes the degradation of crucial cell cycle regulators, including CDK1, a key kinase for G2/M phase transition.[9] The loss of these proteins leads to a robust cell cycle arrest, primarily at the G2/M checkpoint.[3][5] This arrest prevents damaged cells from proliferating and can serve as a prelude to apoptosis.
Activation of Apoptotic Pathways
This compound activates both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[3]
-
Intrinsic Pathway : This is characterized by the upregulation of pro-apoptotic BH3-only proteins like Bim and the downregulation of anti-apoptotic proteins such as Bcl-2 and survivin.[3][10][11] This shift in balance leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent cleavage and activation of caspase-9.[3][10]
-
Extrinsic Pathway : Evidence also points to the activation of the death receptor pathway, indicated by the cleavage of caspase-8.[3][12]
-
Executioner Caspases : Both pathways converge on the activation of executioner caspases, primarily caspase-3 and caspase-7.[3][9] These caspases then cleave critical cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis.[5][12]
Quantitative Data Summary
This compound demonstrates potent cytotoxic and pro-apoptotic effects at low nanomolar concentrations across a variety of tumor cell lines.
| Cell Line | Cancer Type | Assay | Treatment | Result | Reference |
| AGS | Gastric | MTT | 5 days | IC₅₀: 3.05 nM | [3] |
| N87 | Gastric | MTT | 5 days | IC₅₀: 2.96 nM | [3] |
| AGS | Gastric | Annexin V/PI | 50 nM for 24h | ~35% apoptotic cells | [3][13] |
| N87 | Gastric | Annexin V/PI | 50 nM for 24h | ~25% apoptotic cells | [3][13] |
| MGC-803 | Gastric | Annexin V/PI | 40 nM for 72h | >30% apoptotic cells | [14] |
| DU145 | Prostate | Annexin V/PI | 100 nM for 24h | ~20% apoptotic cells | [5][6] |
| HL60 | AML | Annexin V/PI | 50 nM for 48h | ~60% apoptotic cells | [2] |
| MV4-11 | AML | Annexin V/PI | 50 nM for 48h | ~80% apoptotic cells | [2] |
| Hepatoblastoma Models | Liver | Caspase 3/7 Assay | 5 nM for 24h | Significant increase in active caspases | [9] |
Key Experimental Protocols
Reproducible and quantitative assessment of apoptosis and related cellular events is critical. Below are standard protocols for key assays used to evaluate the effects of this compound.
Apoptosis Quantification by Annexin V/PI Staining
This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Culture: Seed tumor cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of this compound (e.g., 0, 25, 50 nM) and a vehicle control for a specified duration (e.g., 24 hours).[3]
-
Harvesting: Collect both adherent and floating cells. Wash the adherent layer with PBS, detach with trypsin, and combine with the supernatant from the corresponding well.
-
Staining: Centrifuge the cell suspension, discard the supernatant, and wash the pellet with cold PBS. Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol (e.g., Annexin-V-Fluos Staining kit).[3]
-
Incubation: Incubate the cells for 10-15 minutes at room temperature, protected from light.
-
Analysis: Analyze the stained cells immediately using a flow cytometer. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.[3]
Western Blotting for Protein Expression and Cleavage
This technique is used to detect changes in the levels of total proteins (e.g., Akt, Erk, Bcl-2) and the appearance of cleaved, active forms of proteins like caspases and PARP.
Methodology:
-
Lysate Preparation: After treatment with this compound, wash cells with cold PBS and lyse them on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[3]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., cleaved PARP, cleaved caspase-3, -8, -9, total Akt, p-Akt) overnight at 4°C.[3]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and capture the image with a digital imager. Use a loading control like β-actin or GAPDH to ensure equal protein loading.[3][5]
Conclusion
This compound represents a potent anti-cancer agent that induces apoptosis through a multifaceted mechanism of action. By inhibiting Hsp90, it simultaneously triggers the degradation of numerous oncoproteins essential for tumor cell survival, proliferation, and signaling. This leads to the shutdown of critical pro-survival pathways (PI3K/Akt, MAPK/ERK, JAK/STAT), induction of G2/M cell cycle arrest, and robust activation of both the intrinsic and extrinsic apoptotic cascades. This ability to disrupt multiple oncogenic nodes at once makes this compound an attractive therapeutic strategy, warranting its continued investigation in preclinical and clinical settings.
References
- 1. This compound: research and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The HSP90 inhibitor this compound: A potential effective agent for Acute Myeloid Leukemia in combination with cytarabine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces G2/M cell cycle arrest and apoptosis in gastric cancer cells through targeting of receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Potent activity of the Hsp90 inhibitor this compound in prostate cancer cells irrespective of androgen receptor status or variant receptor expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Multifaceted Intervention by the Hsp90 Inhibitor this compound (STA-9090) in Cancer Cells with Activated JAK/STAT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multifaceted Intervention by the Hsp90 Inhibitor this compound (STA-9090) in Cancer Cells with Activated JAK/STAT Signaling | PLOS One [journals.plos.org]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | HSP90 Inhibitor this compound Enhances the Sensitivity of Mantle Cell Lymphoma to Bruton’s Tyrosine Kinase Inhibitor Ibrutinib [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound induces G2/M cell cycle arrest and apoptosis in gastric cancer cells through targeting of receptor tyrosine kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Targeting heat-shock protein 90 with this compound for molecularly targeted therapy of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
Ganetespib: A Technical Whitepaper on the Discovery and Development of a Second-Generation Hsp90 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of Ganetespib (formerly STA-9090), a potent, second-generation, small-molecule inhibitor of Heat Shock Protein 90 (Hsp90). This compound showed significant promise in preclinical studies and early-phase clinical trials due to its potent antitumor activity and favorable safety profile compared to first-generation Hsp90 inhibitors. This whitepaper details its discovery, mechanism of action, preclinical and clinical development, and the eventual outcomes that halted its late-stage progression. It aims to serve as a technical guide, summarizing key quantitative data, experimental protocols, and the complex biological pathways involved.
Discovery and Medicinal Chemistry
This compound is a synthetic, non-geldanamycin, triazolone-containing small molecule developed as a highly potent inhibitor of Hsp90.[1] Unlike first-generation ansamycin-based inhibitors like 17-AAG, which contain a benzoquinone moiety associated with hepatotoxicity, this compound was designed to have a superior safety profile.[2][3] Its chemical structure, 5-[2,4-dihydroxy-5-(1-methylethyl)phenyl]-2,4-dihydro-4-(1-methyl-1H-indol-5-yl)-3H-1,2,4-triazole-3-one, confers increased lipophilicity and a small molecular weight, contributing to a greater therapeutic index.[1][2] This distinct chemical scaffold offered potent Hsp90 inhibition while mitigating some of the toxicities that limited the development of its predecessors.[2]
Mechanism of Action
Heat Shock Protein 90 (Hsp90) is an essential molecular chaperone that governs the folding, stability, and function of numerous "client" proteins.[4][5] In cancer cells, Hsp90 is overexpressed and plays a critical role in maintaining the function of oncoproteins that drive cell proliferation, survival, and metastasis.[4][6]
This compound exerts its function by binding to the ATP-binding pocket in the N-terminal domain of Hsp90.[1][7] This competitive inhibition of ATP binding blocks the chaperone's intrinsic ATPase activity, which is essential for its function.[5] The inhibition of the Hsp90 chaperone cycle leads to the misfolding of client proteins, targeting them for ubiquitination and subsequent degradation by the proteasome.[5][8] This results in the simultaneous disruption of multiple oncogenic signaling pathways.[4][9] A key pharmacodynamic marker of Hsp90 inhibition is the compensatory upregulation of heat shock protein 70 (Hsp70), which was observed in clinical studies with this compound.[1][10]
Key oncogenic client proteins destabilized by this compound include receptor tyrosine kinases (e.g., EGFR, HER2, MET, ALK, ROS1), serine/threonine kinases (e.g., RAF-1, AKT, CDK1), and transcription factors.[6][8][9] The degradation of these proteins leads to the shutdown of critical cancer-promoting signaling pathways, such as the PI3K/AKT/mTOR and RAF/MEK/ERK pathways.[6][11]
Preclinical Development
This compound demonstrated potent and broad antitumor activity in a wide range of preclinical cancer models.
In Vitro Studies
In cell-based assays, this compound consistently showed superior potency compared to the first-generation inhibitor 17-AAG.[7][12] It induced the degradation of Hsp90 client proteins and inhibited cell proliferation at low nanomolar concentrations across various cancer cell lines, including non-small cell lung cancer (NSCLC), breast cancer, thyroid cancer, and melanoma.[7][9][11] Notably, it was highly effective in cell lines driven by specific oncogenes that are Hsp90 clients, such as those with ALK-rearrangements or HER2 amplification.[9][13]
Table 1: In Vitro Potency (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutation(s) | This compound IC50 (nM) | Reference |
|---|---|---|---|---|
| NCI-H1975 | NSCLC | EGFR L858R/T790M | 2-30 | [7][12] |
| HCC827 | NSCLC | EGFR del E746-A750 | 2-30 | [12] |
| H3122 | NSCLC | EML4-ALK | ~5 | [13] |
| A549 | NSCLC | KRAS G12S | 2-30 | [7] |
| MDA-MB-231 | Breast (TNBC) | BRAF G464V | Low nM range | [14] |
| OCUB-M | Breast (TNBC) | - | Low nM range | [14] |
| MCF-7 | Breast (HR+) | PIK3CA E545K | Low nM range | [14] |
| SUM149 | Breast (IBC) | - | Highly cytotoxic | [14] |
| ARO | Thyroid (Anaplastic) | BRAF V600E | ~13.1 | [11] |
| TT | Thyroid (Medullary) | RET C634W | ~14.9 | [11] |
| MV4;11 | Leukemia | FLT3-ITD | < 27.1 | [15] |
| NB-39-nu | Neuroblastoma | ALK Amplification | Potent activity |[13] |
Note: IC50 values are often presented as ranges as they can vary between experiments.
In Vivo Studies
In animal models, this compound demonstrated significant antitumor efficacy, causing tumor growth inhibition and even regression in various xenograft models.[3][12] A key advantage observed preclinically was its preferential accumulation and retention in tumor tissue compared to normal tissues.[2][12] For instance, in an NCI-H1975 NSCLC xenograft model, this compound's half-life in the tumor was over 58 hours, compared to just 3 hours in plasma and 5-6 hours in normal lung and liver tissues.[2][12] This favorable pharmacokinetic profile supported less frequent dosing schedules and likely contributed to its improved therapeutic window.[12] this compound also showed the ability to distribute efficiently throughout tumor tissue, including hypoxic regions.[2][3]
Table 2: Preclinical Pharmacokinetic Parameters of this compound
| Tissue | Half-life (t1/2) | Key Finding | Reference |
|---|---|---|---|
| Plasma | ~3 hours | Rapid elimination from plasma | [2][12] |
| Normal Liver | ~5-6 hours | Limited retention in normal tissue | [2][12] |
| Normal Lung | ~5-6 hours | Limited retention in normal tissue | [2][12] |
| Tumor (NSCLC Xenograft) | >58 hours | Preferential accumulation and retention in tumor |[2][12] |
Clinical Development
The promising preclinical data led to the extensive clinical evaluation of this compound in a variety of solid and hematologic malignancies.
Phase I Trials
Phase I dose-escalation studies in patients with advanced solid tumors established the safety, tolerability, and pharmacokinetic profile of this compound. The maximum tolerated dose (MTD) was determined to be 216 mg/m², with a recommended Phase II dose (RP2D) of 200 mg/m² administered as a weekly intravenous infusion for three out of four weeks.[1][10] The dose-limiting toxicities (DLTs) included manageable events like diarrhea and asthenia.[1] Importantly, this compound did not exhibit the significant cardiac, liver, or ocular toxicities that had hampered the development of other Hsp90 inhibitors.[1][2]
Table 3: Summary of Single-Agent Phase I Trial Results
| Parameter | Finding | Reference |
|---|---|---|
| Dosing Schedule | 1-hour IV infusion, once weekly, 3 of 4 weeks | [1][10] |
| Maximum Tolerated Dose (MTD) | 216 mg/m² | [1][10] |
| Recommended Phase II Dose (RP2D) | 200 mg/m² | [1][10] |
| Dose-Limiting Toxicities (DLTs) | Grade 3 amylase elevation, Grade 3 diarrhea, Grade 3/4 asthenia | [1] |
| Common Adverse Events (Grade 1/2) | Diarrhea, fatigue, nausea, vomiting | [1][10] |
| Disease Control Rate (SD ≥ 16 wks) | 24.4% | [1][10] |
| Pharmacokinetics | Linear relationship between dose and exposure |[1][10] |
Phase II Trials
This compound was evaluated as both a monotherapy and in combination regimens in numerous Phase II trials. Results were mixed, with notable activity in specific, genetically-defined patient populations but minimal efficacy in others.
-
Non-Small Cell Lung Cancer (NSCLC): The most promising activity was seen in patients with ALK-rearranged NSCLC. In a Phase II study, this compound monotherapy showed clinical activity in heavily pretreated patients, particularly those with ALK-positive tumors.[14][16] This provided a strong rationale for further development in this subgroup.
-
Breast Cancer: In HER2-positive metastatic breast cancer, this compound in combination with paclitaxel and trastuzumab was well-tolerated and showed a clinical benefit rate of 44%.[17]
-
Other Cancers: Trials in other cancers, such as metastatic uveal melanoma and metastatic castrate-resistant prostate cancer (mCRPC), showed minimal clinical activity, leading to early termination of the studies.[18][19][20]
Table 4: Summary of Key Phase II Clinical Trial Results
| Cancer Type | Regimen | Key Efficacy Results | Outcome | Reference |
|---|---|---|---|---|
| Advanced NSCLC (ALK+) | Monotherapy | 4 Partial Responses (PRs) in ALK+ patients | Showed promising signal | [16] |
| Advanced NSCLC (by genotype) | Monotherapy | PFS rate at 16 wks: 13.3% (EGFR mut), 5.9% (KRAS mut), 19.7% (WT) | Cohorts A & B terminated for futility | [16] |
| Metastatic Breast Cancer (HER2+) | Combination w/ Paclitaxel & Trastuzumab | Objective Response Rate (ORR): 22%; Clinical Benefit Rate: 44% | Favorable activity | [17] |
| Metastatic Uveal Melanoma | Monotherapy | ORR: 5.9%; Median PFS: 1.6-1.8 months | Modest clinical benefit | [18] |
| mCRPC (docetaxel-pretreated) | Monotherapy | 0 of 17 patients achieved 6-month PFS; Median PFS: 1.9 months | Terminated early for futility |[19][20] |
Phase III Trial: GALAXY-2
Based on encouraging Phase II data in NSCLC (GALAXY-1), the GALAXY-2 Phase III trial was initiated.[21] This large, international study evaluated this compound in combination with docetaxel versus docetaxel alone as a second-line treatment for patients with advanced lung adenocarcinoma.[22][23]
The trial was stopped early for futility at a planned interim analysis.[22] The addition of this compound to docetaxel failed to improve the primary endpoint of overall survival (OS) or the secondary endpoint of progression-free survival (PFS).[22][23]
Table 5: GALAXY-2 (Phase III) Clinical Trial Results
| Endpoint | This compound + Docetaxel | Docetaxel Alone | Hazard Ratio (HR) [95% CI] | P-value | Reference |
|---|---|---|---|---|---|
| Median Overall Survival (OS) | 10.9 months | 10.5 months | 1.11 [0.899 - 1.372] | 0.329 | [22][23] |
| Median Progression-Free Survival (PFS) | 4.2 months | 4.3 months | 1.16 [0.96 - 1.403] | 0.119 | [22][23] |
| Most Common Grade 3/4 AE | Neutropenia (30.9%) | Neutropenia (25%) | - | - |[22][23] |
Mechanisms of Resistance
As with many targeted therapies, acquired resistance is a significant challenge for Hsp90 inhibitors. Preclinical studies investigating resistance to this compound identified several key mechanisms:
-
Reactivation of Downstream Signaling: In KRAS-mutant NSCLC models, resistance was mediated by the hyperactivation and reactivation of the RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[24][25][26] Resistant cells became "addicted" to these reactivated pathways, suggesting potential combination strategies to overcome resistance.[24]
-
Upregulation of Compensatory Chaperones: Resistance can also be driven by the compensatory upregulation of other heat shock proteins, such as Hsp70, Hsp27, and constitutive Hsp90 isoforms, which can take over chaperone functions and stabilize oncoproteins.[27]
Experimental Protocols
This section details the methodologies for key experiments cited in the development of this compound.
Hsp90 ATPase Activity Assay
The intrinsic ATPase activity of Hsp90 is a primary measure of its function and its inhibition. A common high-throughput method is a colorimetric assay that measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis.[28][29]
-
Principle: Measures the enzymatic cleavage of ATP to ADP and Pi. The generated Pi forms a complex with molybdate and Malachite Green, which can be quantified spectrophotometrically.[28][29]
-
Protocol Outline:
-
Recombinant Hsp90 protein is incubated in an assay buffer containing ATP.
-
Test compounds (e.g., this compound) are added at various concentrations.
-
The reaction is allowed to proceed at 37°C for a set time.
-
The reaction is stopped, and a Malachite Green reagent is added.
-
After color development, the absorbance is read (e.g., at ~620 nm).
-
A standard curve using known concentrations of phosphate is used for quantification. IC50 values are calculated from dose-response curves.
-
Hsp90 Binding Assay
To confirm direct binding to the N-terminal ATP pocket, a competition assay is often used.[7]
-
Principle: This assay measures the ability of a test compound to compete with a known ligand (e.g., biotinylated geldanamycin) for binding to Hsp90.
-
Protocol Outline:
-
Cell lysates or recombinant Hsp90 are incubated with the test compound (this compound) at various concentrations.
-
Biotinylated geldanamycin (biotin-GM) is added to the mixture.
-
Streptavidin-coated beads are used to pull down the biotin-GM and any Hsp90 bound to it.
-
The beads are washed, and the amount of Hsp90 in the pull-down fraction is quantified by Western blot.
-
A reduction in the Hsp90 signal indicates that the test compound successfully competed with biotin-GM for binding.[7]
-
Western Blotting for Client Protein Degradation
This is a fundamental cell-based assay to confirm the mechanism of action of an Hsp90 inhibitor.
-
Principle: Measures the levels of specific Hsp90 client proteins and the induction of Hsp70 in cells following drug treatment.
-
Protocol Outline:
-
Cancer cell lines are treated with this compound at various concentrations and for different durations.
-
Cells are harvested and lysed to extract total protein.
-
Protein concentration is quantified (e.g., using a BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is probed with primary antibodies specific for Hsp90 client proteins (e.g., AKT, RAF-1, EGFR), Hsp70, and a loading control (e.g., β-actin).
-
The membrane is then incubated with a corresponding secondary antibody and visualized using chemiluminescence. A decrease in client protein levels and an increase in Hsp70 levels confirm Hsp90 inhibition.[11]
-
Conclusion
This compound represented a significant advancement in the development of Hsp90 inhibitors, embodying the "second generation" with a distinct chemical structure, high potency, and a markedly improved safety profile over its predecessors. Its preclinical profile was exceptionally strong, showing broad and potent antitumor activity and favorable pharmacokinetics. Early clinical trials provided a clear signal of efficacy, especially in ALK-rearranged NSCLC. However, the ultimate failure of the pivotal GALAXY-2 Phase III trial underscored the challenge of translating promising early-phase activity into a definitive survival benefit in a broader patient population. The development of this compound provides critical insights for the field, highlighting the importance of biomarker-driven patient selection and the complex mechanisms of resistance that can limit the efficacy of targeted therapies. While this compound's journey did not culminate in regulatory approval, the extensive research conducted has profoundly enriched our understanding of Hsp90 biology and its therapeutic potential in oncology.
References
- 1. A first in human, safety, pharmacokinetics, and clinical activity phase I study of once weekly administration of the Hsp90 inhibitor this compound (STA-9090) in patients with solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: research and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a unique triazolone-containing Hsp90 inhibitor, exhibits potent antitumor activity and a superior safety profile for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and HSP90: translating preclinical hypotheses into clinical promise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 6. Role of this compound, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (STA-9090), a Non-Geldanamycin HSP90 Inhibitor, has Potent Antitumor Activity in In Vitro and In Vivo Models of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Facebook [cancer.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. A first in human, safety, pharmacokinetics, and clinical activity phase I study of once weekly administration of the Hsp90 inhibitor this compound (STA-9090) in patients with solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy of an HSP90 inhibitor, this compound, in preclinical thyroid cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Preclinical activity of the Hsp90 inhibitor, this compound, in ALK- and ROS1-driven cancers. - ASCO [asco.org]
- 14. Role of this compound, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice [mdpi.com]
- 15. Initial Testing (Stage 1) of this compound, an Hsp90 Inhibitor, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Multicenter Phase II Study of this compound Monotherapy in Patients with Genotypically Defined Advanced Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An update on the status of HSP90 inhibitors in cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Results from phase II trial of HSP90 inhibitor, STA-9090 (this compound), in metastatic uveal melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A phase II trial of this compound, a heat shock protein 90 Hsp90) inhibitor, in patients with docetaxel-pretreated metastatic castrate-resistant prostate cancer (CRPC)-a prostate cancer clinical trials consortium (PCCTC) study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A phase II trial of this compound, a heat shock protein 90 Hsp90) inhibitor, in patients with docetaxel-pretreated metastatic castrate-resistant prostate cancer (CRPC)-a prostate cancer clinical trials consortium (PCCTC) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. No Improvement in Overall Survival With Addition of this compound to Docetaxel in Patients With Non–Small Cell Lung Cancer - The ASCO Post [ascopost.com]
- 22. ascopubs.org [ascopubs.org]
- 23. Randomized Phase III Study of this compound, a Heat Shock Protein 90 Inhibitor, With Docetaxel Versus Docetaxel in Advanced Non-Small-Cell Lung Cancer (GALAXY-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. aacrjournals.org [aacrjournals.org]
- 25. scispace.com [scispace.com]
- 26. Acquired Resistance to the Hsp90 Inhibitor, this compound, in KRAS- Mutant NSCLC Is Mediated via Reactivation of the ERK-p90RSK-mTOR Signaling Network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. The HSP-RTK-Akt axis mediates acquired resistance to this compound in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 29. High-throughput screening assay for inhibitors of heat-shock protein 90 ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the In Vitro Cytotoxicity of Ganetespib
Audience: Researchers, scientists, and drug development professionals.
Core Topic: This document provides a comprehensive technical overview of the in vitro cytotoxicity of Ganetespib, a potent second-generation inhibitor of Heat Shock Protein 90 (Hsp90). It summarizes its efficacy across diverse cancer cell lines, details common experimental protocols for its evaluation, and illustrates its mechanism of action on key oncogenic signaling pathways.
Introduction: this compound and Hsp90 Inhibition
This compound (formerly STA-9090) is a small molecule, non-geldanamycin, resorcinolic triazolone inhibitor of Hsp90.[1] Hsp90 is an ATP-dependent molecular chaperone that is crucial for the conformational maturation, stability, and function of a wide array of "client" proteins.[2][3] In malignant cells, Hsp90 is overexpressed and plays a pivotal role in protecting mutated and overexpressed oncoproteins from degradation, thereby promoting cancer cell proliferation, survival, and metastasis.[4][5]
This compound exerts its antitumor effects by binding to the N-terminal ATP-binding domain of Hsp90, which inhibits its chaperone function.[6] This leads to the proteasomal degradation of numerous Hsp90 client proteins that are critical drivers of oncogenesis.[1][4] Consequently, this compound simultaneously disrupts multiple signaling pathways essential for tumor growth, leading to cell cycle arrest and apoptosis.[4][7][8] Preclinical studies have demonstrated that this compound exhibits potent cytotoxic activity across a broad spectrum of hematological and solid tumor cell lines, often in the low nanomolar range.[1][4]
Quantitative Summary of In Vitro Cytotoxicity
This compound has shown potent in vitro cytotoxicity across a diverse panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are consistently in the low nanomolar range, highlighting its superior potency compared to first-generation Hsp90 inhibitors like 17-AAG.[4][9] The table below summarizes the IC50 values for this compound in various cell lines after 72 hours of exposure, unless otherwise noted.
| Cancer Type | Cell Line | Key Genetic Features | IC50 (nM) | Reference(s) |
| Non-Small Cell Lung | A549 | KRAS G12S | 31 - 67 | [10][11] |
| H460 | KRAS Q61H | 31 - 67 | [10][11] | |
| H358 | KRAS G12C | 31 - 67 | [10][11] | |
| H23 | KRAS G12C | 55 | [11] | |
| Breast | MCF-7 | ER+, PR+ | 25 | [12] |
| T47D | ER+, PR+ | 15 | [12] | |
| BT-474 | HER2+ | 13 | [12] | |
| Sk-BR3 | HER2+ | 25 | [12] | |
| MDA-MB-231 | Triple-Negative | Low nM | [12][13] | |
| SUM149 | Inflammatory | 13 | [13] | |
| Prostate | DU145 | Androgen Receptor Negative | 12 | [9] |
| PC3 | Androgen Receptor Negative | 77 | [9] | |
| LNCaP | Androgen Receptor Positive | 8 | [9] | |
| VCaP | Androgen Receptor Positive | 7 | [9] | |
| 22Rv1 | AR+, AR-V7 | 20 | [9] | |
| Gastric | AGS | EGFR high | 3.05 | [8] |
| N87 | ErbB2 high | 2.96 | [8] | |
| Osteosarcoma | MG63 | - | 43 | [6] |
| OSA 8 | - | 4 | [6] | |
| Mast Cell | C2 | Canine | 19 | [6] |
| BR | Canine | 4 | [6] | |
| Pediatric Cancers | PPTP Panel | Various | Median: 8.8 | [14] |
Note: Gastric cancer cell line IC50 values were determined after 5 days of treatment.[8]
Experimental Protocols
Standard methodologies are employed to evaluate the in vitro effects of this compound. Below are detailed protocols for key assays.
Cell Viability and Cytotoxicity Assay (e.g., MTT or MTS)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in 96-well plates at a density of 3,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include vehicle-only (e.g., DMSO) wells as a negative control.
-
Incubation: Incubate the plates for a specified period, typically 72 to 120 hours.[8][10]
-
Reagent Addition: Add MTS (e.g., CellTiter 96® AQueous One Solution) or MTT reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate for 1-4 hours to allow for the conversion of the reagent into a colored formazan product.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated control cells. Plot the normalized values against the log of this compound concentration and fit a dose-response curve to calculate the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 10 nM, 100 nM, 500 nM) for 24-48 hours.[9]
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[9]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Data Acquisition: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and detect emission at ~530 nm; excite PI and detect emission at ~617 nm.
-
Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).
Western Blotting for Client Protein Degradation
This technique is used to detect changes in the expression levels of Hsp90 client proteins and downstream signaling molecules.
-
Cell Lysis: Treat cells with this compound for a desired time (e.g., 6, 24, 48 hours). Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, total AKT, RAF1, p-ERK, HER2, EGFR, cleaved PARP) overnight at 4°C.[8][15]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like GAPDH or β-actin to ensure equal protein loading.[15]
Visualizing this compound's Mechanism of Action
The following diagrams, generated using Graphviz, illustrate the signaling pathways targeted by this compound and a typical experimental workflow.
Caption: this compound inhibits Hsp90, leading to the degradation of client oncoproteins.
Caption: Standard workflow for an in vitro cytotoxicity (IC50) determination assay.
Conclusion
This compound consistently demonstrates potent cytotoxic activity in vitro across a wide array of cancer cell lines, validating Hsp90 as a critical therapeutic target. Its ability to induce the degradation of multiple oncogenic client proteins allows it to disrupt key survival and proliferation pathways, such as the PI3K/AKT/mTOR and RAF/MEK/ERK cascades.[4][10][13] The low nanomolar efficacy observed in cell lines derived from diverse malignancies, including those resistant to other targeted therapies, underscores its broad therapeutic potential.[1][4] The standardized protocols outlined in this guide provide a robust framework for researchers to further explore and quantify the antitumor effects of this compound in various preclinical models.
References
- 1. This compound, a unique triazolone-containing Hsp90 inhibitor, exhibits potent antitumor activity and a superior safety profile for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Therapeutic Target Hsp90 and Cancer Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of HSP90 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: research and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Role of this compound, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound induces G2/M cell cycle arrest and apoptosis in gastric cancer cells through targeting of receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potent activity of the Hsp90 inhibitor this compound in prostate cancer cells irrespective of androgen receptor status or variant receptor expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acquired resistance to the Hsp90 inhibitor, this compound in KRAS mutant NSCLC is mediated via reactivation of the ERK–p90RSK–mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Targeted inhibition of Hsp90 by this compound is effective across a broad spectrum of breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of this compound, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice [mdpi.com]
- 14. Initial Testing (Stage 1) of this compound, an Hsp90 Inhibitor, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Ganetespib's Activity in Hematologic Malignancies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganetespib (formerly STA-9090) is a potent, second-generation, small-molecule inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] Hsp90 is a molecular chaperone crucial for the conformational maturation, stability, and function of a wide array of "client" proteins, many of which are integral to oncogenic signaling pathways.[3] In various hematologic malignancies, the overexpression of Hsp90 and the reliance on its client proteins for survival and proliferation make it a compelling therapeutic target.[4][5] this compound, with its unique triazolone-containing structure, binds to the N-terminal ATP-binding pocket of Hsp90, leading to the proteasomal degradation of these client proteins and subsequent disruption of multiple oncogenic cascades.[6][7] This technical guide provides a comprehensive overview of the preclinical and clinical activity of this compound in hematologic malignancies, with a focus on its mechanism of action, quantitative data from key studies, and detailed experimental methodologies.
Mechanism of Action: Disruption of Key Survival Pathways
This compound's primary mechanism of action involves the inhibition of Hsp90, which leads to the destabilization and subsequent degradation of numerous client proteins that are critical for the initiation and progression of hematologic cancers. This multi-client targeting allows this compound to simultaneously disrupt several key signaling pathways.
Key Hsp90 client proteins and pathways affected by this compound in hematologic malignancies include:
-
PI3K/AKT Pathway: AKT, a serine/threonine kinase, is a central node in a major pro-survival signaling pathway. This compound treatment leads to a dose-dependent decrease in AKT levels in acute myeloid leukemia (AML) cells, thereby promoting apoptosis.[4][5]
-
JAK/STAT Pathway: The JAK/STAT signaling pathway is frequently hyperactivated in various hematologic malignancies. This compound effectively degrades JAK2, including the constitutively active JAK2V617F mutant, leading to the loss of STAT3 and STAT5 phosphorylation and activity.[8] This has been demonstrated in cell lines representing leukemia and lymphoma.
-
BCR Signaling: In mantle cell lymphoma (MCL), this compound has been shown to synergize with the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib. While ibrutinib directly targets BTK in the B-cell receptor (BCR) pathway, this compound's inhibition of Hsp90 leads to the downregulation of other survival proteins, including those in the AKT and NF-κB pathways, which are also downstream of BCR signaling.[9]
The following diagram illustrates the central role of Hsp90 and the impact of this compound on key signaling pathways in hematologic cancer cells.
Caption: this compound inhibits Hsp90, leading to the degradation of key client proteins and the disruption of oncogenic signaling pathways.
Preclinical Activity of this compound in Hematologic Malignancies
This compound has demonstrated significant preclinical activity across a range of hematologic malignancies, both as a single agent and in combination with other therapies.
In Vitro Cytotoxicity
This compound exhibits potent cytotoxic effects in various hematologic cancer cell lines, with IC50 values typically in the low nanomolar range.
| Cell Line | Hematologic Malignancy | IC50 (nM) | Reference(s) |
| Leukemia | |||
| HL-60 | Acute Promyelocytic Leukemia | 8.4 | [4] |
| MV4-11 | Acute Myeloid Leukemia | 2.7 | [4] |
| SET-2 | Acute Megakaryoblastic Leukemia | ~20 | [8] |
| HEL 92.1.7 | Erythroleukemia | ~20 | [8] |
| Primary AML Blasts (n=62) | Acute Myeloid Leukemia | 20.9 (EC50) | [4] |
| Lymphoma | |||
| Jeko-1 | Mantle Cell Lymphoma | 12.8 | [9] |
| Granta-519 | Mantle Cell Lymphoma | 45.7 | [9] |
Synergistic Combinations
Preclinical studies have highlighted the potential for this compound to enhance the efficacy of standard-of-care agents in hematologic malignancies.
| Combination Agent | Hematologic Malignancy | Key Findings | Reference(s) |
| Cytarabine (Ara-C) | Acute Myeloid Leukemia | Synergistic interaction with a Combination Index (CI) of 0.47 in primary AML blasts.[4][5] The combination was associated with reduced HSP70 feedback and AKT signaling.[4] | [4][5] |
| Ibrutinib | Mantle Cell Lymphoma | Transient pretreatment with this compound sensitized MCL cells to ibrutinib, resulting in a 2.5-fold decrease in the IC50 of ibrutinib.[10] The combination enhanced cell cycle arrest and apoptosis.[9] | [9][10] |
| Bortezomib | Multiple Myeloma | The combination of this compound and bortezomib can increase bortezomib-triggered apoptosis and lead to a prolonged accumulation of ubiquitinated proteins.[11] This is attributed to the synergistic suppression of the 20S proteasome's chymotryptic activity.[11] | [6][11] |
In Vivo Efficacy
This compound has demonstrated significant anti-tumor activity in xenograft models of hematologic malignancies.
| Xenograft Model | Hematologic Malignancy | Dosing Regimen | Key Findings | Reference(s) |
| Jeko-1 | Mantle Cell Lymphoma | This compound (15 mg/kg, i.v., weekly) + Ibrutinib (50 mg/kg, daily) | The combination therapy dramatically inhibited tumor growth, reducing the final tumor volume by 74.49% compared to the vehicle group.[9] | [9][12] |
| MV4-11 | Acute Myeloid Leukemia | Not specified in detail | This compound induced significant differences in event-free survival (EFS) distribution compared to control, with an EFS T/C value of 2.3.[1] | [1] |
| JAK2V617F-mutant mouse model | Leukemia | Not specified in detail | This compound prolonged survival in this model.[8] | [8] |
Clinical Activity of this compound in Hematologic Malignancies
Clinical investigations of this compound in hematologic malignancies have been undertaken, primarily in AML.
| Clinical Trial Phase | Hematologic Malignancy | Key Findings | Reference(s) |
| Phase I | Hematologic Malignancies | The recommended Phase 2 dose was determined to be 200 mg/m² for a once-weekly regimen and 90 mg/m² for a twice-weekly regimen. The most common adverse events were diarrhea and fatigue.[6] | [6] |
| LI-1 "pick-a-winner" trial (Phase II/III) | Acute Myeloid Leukemia (older patients) | The combination of this compound with low-dose cytarabine (LDAC) did not show a significant survival benefit compared to LDAC alone. The 2-year overall survival was 19% for the combination versus 12% for LDAC alone (HR 0.89, p=0.5). |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are summaries of key experimental protocols used in the evaluation of this compound.
Cell Viability Assays
Objective: To determine the cytotoxic effects of this compound on hematologic cancer cells.
Caption: A typical workflow for assessing cell viability using an MTS assay.
-
Assay: CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) (Promega).[4]
-
Cell Seeding: Hematologic cancer cell lines (e.g., HL-60, MV4-11) are seeded at a density of 1 x 104 cells per well in a 96-well plate. Primary AML blasts are seeded at 1 x 105 cells per well.[4]
-
Drug Treatment: Cells are treated with a serial dilution of this compound, typically ranging from low nanomolar to micromolar concentrations, in triplicate.[4] For combination studies, a fixed molar ratio of this compound and the combination drug (e.g., 1:100 for this compound:cytarabine) is used.[4]
-
Incubation: Plates are incubated for a specified period, commonly 48 or 72 hours.[4]
-
MTS Reagent Addition and Reading: Following incubation, MTS reagent is added to each well, and the plates are incubated for an additional 1-4 hours. The absorbance is then measured at 490 nm using a microplate reader.
-
Data Analysis: IC50 values are calculated using software such as CalcuSyn. For combination studies, the Chou-Talalay method is used to determine the Combination Index (CI), where a CI < 1 indicates synergy.[4]
Apoptosis Assays
Objective: To quantify the induction of apoptosis by this compound.
-
Assay: Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[4]
-
Cell Treatment: Cells are treated with varying concentrations of this compound (e.g., 10-250 nM) for different time points (e.g., 24, 48, 72 hours).[4]
-
Staining: After treatment, cells are washed with PBS and incubated with FITC-conjugated Annexin V for 10 minutes. Cells are then washed and resuspended in a solution containing PI.[4]
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. Annexin V positive, PI negative cells are considered to be in early apoptosis, while cells positive for both Annexin V and PI are in late apoptosis or are necrotic.[4]
Western Blotting
Objective: To assess the effect of this compound on the protein levels of Hsp90 client proteins.
Caption: The general workflow for Western blot analysis of Hsp90 client proteins.
-
Cell Lysis: Following treatment with this compound, cells are harvested and lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Protein concentration is determined using an assay such as the BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in TBST) and then incubated with primary antibodies against the proteins of interest (e.g., AKT, phospho-AKT, JAK2, phospho-STAT3, STAT3, Hsp70, Hsp90, and a loading control like GAPDH or β-actin).[4][8] Following washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is performed to quantify the relative protein expression levels.[4]
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Animal Model: Immunocompromised mice (e.g., SCID or Nu/Nu nude mice) are typically used.[9]
-
Tumor Implantation: Hematologic cancer cells (e.g., 2 x 106 Jeko-1 cells) are injected subcutaneously into the flank of the mice.[9]
-
Treatment: Once tumors reach a palpable size (e.g., ~100 mm³), mice are randomized into treatment and control groups. This compound is administered, for example, intravenously at a specified dose and schedule (e.g., 15 mg/kg, once weekly).[9] For combination studies, the second agent is administered according to its established protocol (e.g., ibrutinib at 50 mg/kg, daily via oral gavage).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. Body weight is also monitored as an indicator of toxicity.
-
Endpoint: The study may be terminated when tumors in the control group reach a certain size, or after a predetermined treatment period. Tumors may be excised for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).[9]
Conclusion
This compound has demonstrated robust preclinical activity in a variety of hematologic malignancies, effectively targeting key oncogenic signaling pathways through the inhibition of Hsp90. Its ability to induce apoptosis as a single agent and to synergize with other targeted therapies and conventional chemotherapy highlights its therapeutic potential. While clinical results in AML have been modest, the strong preclinical rationale suggests that further investigation of this compound, particularly in combination with other agents and in other hematologic cancers, is warranted. The detailed experimental protocols provided in this guide serve as a resource for researchers aiming to further elucidate the role of Hsp90 inhibition in the treatment of hematologic malignancies.
References
- 1. Initial Testing (Stage 1) of this compound, an Hsp90 Inhibitor, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a unique triazolone-containing Hsp90 inhibitor, exhibits potent antitumor activity and a superior safety profile for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the Heat Shock Protein 90 Inhibitor this compound as a Sensitizer to Hyperthermia-Based Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The HSP90 inhibitor this compound: A potential effective agent for Acute Myeloid Leukemia in combination with cytarabine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The HSP90 inhibitor this compound: A potential effective agent for Acute Myeloid Leukemia in combination with cytarabine. — Clinical Trial Service Unit & Epidemiological Studies Unit (CTSU) [ctsu.ox.ac.uk]
- 6. This compound: research and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Multifaceted Intervention by the Hsp90 Inhibitor this compound (STA-9090) in Cancer Cells with Activated JAK/STAT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HSP90 Inhibitor this compound Enhances the Sensitivity of Mantle Cell Lymphoma to Bruton’s Tyrosine Kinase Inhibitor Ibrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | HSP90 Inhibitor this compound Enhances the Sensitivity of Mantle Cell Lymphoma to Bruton’s Tyrosine Kinase Inhibitor Ibrutinib [frontiersin.org]
- 11. Role of this compound, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Ganetespib in In Vivo Studies
Ganetespib is a potent, second-generation, small-molecule inhibitor of Heat Shock Protein 90 (HSP90) that has been evaluated in numerous preclinical in vivo models and clinical trials for a variety of cancers.[1] Unlike the first-generation ansamycin class of HSP90 inhibitors, this compound is a triazolone-containing compound that is not a geldanamycin analog.[2] It exerts its anticancer effects by binding to the ATP pocket in the N-terminus of HSP90, leading to the destabilization and subsequent degradation of a wide array of oncogenic client proteins.[2][3] This disruption of key signaling pathways ultimately results in cell cycle arrest, apoptosis, and the inhibition of tumor growth.[4][5]
These application notes provide a comprehensive overview of the dosage and administration of this compound in in vivo studies, drawing from both preclinical and clinical research to guide researchers and drug development professionals.
Data Presentation: this compound Dosage and Administration
The following tables summarize the quantitative data on this compound dosage and administration from various in vivo studies.
Table 1: Preclinical In Vivo Studies
| Animal Model | Cancer Type | Dosage | Administration Route | Dosing Schedule | Key Findings | Reference(s) |
| Mice (NCI-H1975 xenografts) | Non-Small Cell Lung Cancer (NSCLC) | 125 mg/kg | Intravenous (IV) | Single dose | This compound accumulates in tumors relative to normal tissues. | [6][7] |
| Mice (NCI-H1975 xenografts) | NSCLC | 150 mg/kg | IV | Once weekly for 3 weeks | Significant tumor growth inhibition. | [7][8] |
| Mice (NCI-H1975 xenografts) | NSCLC | 25 mg/kg | IV | 5 times per week for 3 weeks | Superior antitumor activity compared to once-weekly dosing at 150 mg/kg. | [7][8] |
| Mice (NOD-SCID) | Acute Lymphoblastic Leukemia (ALL) | 100 mg/kg | IV | Weekly for 3 weeks | Tolerated, with a low toxicity rate. | |
| Mice (SCID) | Solid Tumors (e.g., Ewing's sarcoma, neuroblastoma) and MV4;11 | 125 mg/kg | IV | Weekly for 3 weeks | Induced significant differences in event-free survival (EFS) distribution for some xenografts. | |
| Mice (MCF-7 xenografts) | Breast Cancer (hormone receptor-positive) | 100 mg/kg | Not specified | Weekly | Significant decrease in tumor volume. | [4][9] |
| Mice (BT-474 xenografts) | Breast Cancer (HER2-positive) | 25 mg/kg | Not specified | 5 times per week for 3 weeks | Resulted in 23% tumor regression; determined to be the maximally tolerated dose (MTD) for this schedule. | [9] |
| Mice (MDA-MB-231 xenografts) | Triple-Negative Breast Cancer (TNBC) | 25 mg/kg | Not specified | 5 times per week for 3 weeks | Suppressed tumor growth by 73%. | [9] |
| Mice (Hsd:Athymic Nude-Foxn1nu) | Cervical Cancer (SiHa xenografts) | 50 mg/kg | Intraperitoneal (IP) | Every 4th day for 5 treatments | Used as a sensitizer to hyperthermia-based treatments. | [10] |
Table 2: Clinical Studies
| Phase | Cancer Type | Dosage | Administration Route | Dosing Schedule | Key Findings | Reference(s) |
| Phase I | Solid Malignancies | 7 to 259 mg/m² | Intravenous (IV) infusion (1 hour) | Once weekly for 3 weeks, followed by a 1-week rest (28-day cycle) | MTD was 216 mg/m². Recommended Phase 2 dose (RP2D) was 200 mg/m². Most common adverse events were diarrhea and fatigue. | [3][11][12] |
| Phase I | Solid Tumors | 2 to 144 mg/m² | IV infusion (1 hour) | Twice weekly for 3 weeks of a 28-day cycle | Well tolerated up to 120 mg/m². Preliminary signs of antitumor activity were observed. | [13] |
| Phase II | Metastatic Castrate-Resistant Prostate Cancer (mCRPC) | 200 mg/m² | IV | Days 1, 8, and 15 of a 28-day cycle | Did not show significant clinical efficacy in this patient population. | [14] |
| Phase II | NSCLC | 200 mg/m² | IV | For 3 out of 4 weeks | Showed activity in patients with ALK gene rearrangements. | [11] |
| Phase IIb (GALAXY-I) | Advanced NSCLC | 150 mg/m² (in combination with docetaxel) | IV | Days 1 and 15 of a 3-week cycle | Combination therapy was evaluated. | [11] |
Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy Study in Xenograft Models
This protocol is a generalized procedure based on methodologies reported in preclinical studies.[6][7][8][9]
1. Animal Models and Tumor Implantation:
-
Use immunodeficient mice (e.g., SCID, NOD-SCID, or athymic nude mice).
-
Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ to 5 x 10⁶ cells in PBS or Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
2. This compound Formulation:
-
This compound is typically supplied as a powder and should be stored at 4°C, protected from light.
-
For in vivo administration, formulate the drug immediately before use. A common vehicle is a mixture of DMSO, Cremophor RH40, and 5% dextrose in sterile water (e.g., in a 10:18:72 ratio).[10]
3. Administration of this compound:
-
Administer this compound via the desired route, most commonly intravenously (IV) through the tail vein or intraperitoneally (IP).
-
The dosing schedule will depend on the experimental design (e.g., once weekly, multiple times per week).
4. Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
The primary endpoint is typically tumor growth inhibition.
-
Secondary endpoints can include survival, and at the end of the study, tumors can be harvested for pharmacodynamic analysis.
Protocol 2: Pharmacokinetic Analysis
This protocol is based on the methods described in a Phase I clinical trial and can be adapted for preclinical studies.[3]
1. Sample Collection:
-
In animal models, collect blood samples at various time points after this compound administration (e.g., pre-dose, 0.5, 1, 2, 4, 8, 24, 48, 72, and 144 hours).[6][7]
-
In clinical studies, blood samples are taken at specified intervals during the treatment cycle.[3]
-
Collect plasma by centrifugation and store at -70°C until analysis.
2. Bioanalytical Method:
-
Determine this compound plasma concentrations using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method under Good Laboratory Practice (GLP) conditions.[3]
3. Pharmacodynamic Analysis:
-
To assess the biological activity of this compound, measure the levels of HSP90 client proteins or downstream signaling molecules in tumor tissue or surrogate tissues.
-
A common biomarker for HSP90 inhibition is the induction of Heat Shock Protein 70 (HSP70), which can be measured in plasma or tumor lysates by ELISA.[3]
-
For tumor tissue analysis, harvest tumors at different time points post-treatment, flash-freeze them in liquid nitrogen for protein lysate preparation, or fix them in formalin for immunohistochemistry.[7]
Mandatory Visualizations
Signaling Pathways Affected by this compound
Caption: this compound inhibits HSP90, leading to the degradation of client proteins and downstream signaling pathways.
Experimental Workflow for In Vivo Studies
Caption: A typical workflow for evaluating the efficacy of this compound in a xenograft mouse model.
References
- 1. This compound and HSP90: translating preclinical hypotheses into clinical promise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. A first in human, safety, pharmacokinetics, and clinical activity phase I study of once weekly administration of the Hsp90 inhibitor this compound (STA-9090) in patients with solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Role of this compound, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (STA-9090), a Non-Geldanamycin HSP90 Inhibitor, has Potent Antitumor Activity in In Vitro and In Vivo Models of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Targeted inhibition of Hsp90 by this compound is effective across a broad spectrum of breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of the Heat Shock Protein 90 Inhibitor this compound as a Sensitizer to Hyperthermia-Based Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound: research and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A first in human, safety, pharmacokinetics, and clinical activity phase I study of once weekly administration of the Hsp90 inhibitor this compound (STA-9090) in patients with solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. asco.org [asco.org]
- 14. A phase II trial of this compound, a heat shock protein 90 Hsp90) inhibitor, in patients with docetaxel-pretreated metastatic castrate-resistant prostate cancer (CRPC)-a prostate cancer clinical trials consortium (PCCTC) study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ganetespib Treatment in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganetespib is a potent and selective inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer cell growth, survival, and proliferation.[1][2][3][4] By inhibiting HSP90, this compound leads to the degradation of these oncoproteins, making it a promising therapeutic agent in various cancers.[1][2][3][5] These application notes provide a detailed protocol for the use of this compound in preclinical xenograft mouse models, a critical step in evaluating its in vivo efficacy.
Mechanism of Action: HSP90 Inhibition
HSP90 plays a key role in the conformational maturation and stability of a wide range of client proteins, including receptor tyrosine kinases (e.g., EGFR, HER2), signaling kinases (e.g., Akt, Raf-1), and transcription factors.[1][2] In cancer cells, where these proteins are often mutated or overexpressed, HSP90 is constitutively active. This compound binds to the ATP-binding pocket in the N-terminus of HSP90, inhibiting its chaperone function. This leads to the ubiquitination and subsequent proteasomal degradation of client proteins, disrupting multiple oncogenic signaling pathways simultaneously.[3][5]
Signaling Pathways Affected by this compound
This compound's inhibition of HSP90 impacts several critical cancer-related signaling pathways:
-
PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival. This compound leads to the degradation of Akt, a key component of this pathway.[1][2]
-
Raf/MEK/ERK (MAPK) Pathway: This pathway is involved in cell proliferation, differentiation, and survival. This compound can destabilize Raf-1, an upstream kinase in this cascade.[1][2]
-
JAK/STAT Pathway: This pathway is crucial for cytokine signaling and is often dysregulated in cancer. This compound can lead to the degradation of STAT3.[1][2]
Experimental Protocols
Xenograft Mouse Model Establishment
A robust and reproducible xenograft model is fundamental for evaluating the in vivo efficacy of this compound.
Materials:
-
Selected cancer cell line
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional, can improve tumor take rate)
-
Immunocompromised mice (e.g., athymic Nude, SCID, or NSG mice), typically 6-8 weeks old[6]
-
Syringes and needles
-
Digital calipers
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Cell Culture: Culture the chosen cancer cell line under standard conditions until a sufficient number of cells is obtained.
-
Cell Preparation: Harvest cells using trypsin and wash with PBS. Count the cells and resuspend the cell pellet in a solution of PBS or a PBS/Matrigel mixture at the desired concentration (e.g., 1x10^5 to 10x10^7 cells per injection volume).[3][7][8] Keep cells on ice to maintain viability.[9]
-
Implantation: Anesthetize the mice. Subcutaneously inject the cell suspension (typically 100-200 µL) into the flank of each mouse.[6][10]
-
Tumor Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions using digital calipers 2-3 times per week.[6] Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[6][7]
This compound Administration
Formulation: this compound is typically formulated in a vehicle solution for intravenous (i.v.) or intraperitoneal (i.p.) administration. A common vehicle is 10/18 DRD (10% DMSO, 18% Cremophor RH 40, 3.8% dextrose in water).[3][7][8]
Dosing and Schedule: The optimal dose and schedule for this compound can vary depending on the tumor model. It is recommended to perform a pilot study to determine the maximum tolerated dose (MTD).
Data Presentation: this compound Dosing Regimens in Xenograft Models
| Cancer Type | Cell Line | Mouse Strain | This compound Dose | Administration Route | Dosing Schedule | Outcome | Reference |
| Non-Small Cell Lung Cancer | NCI-H1975 | - | 150 mg/kg | - | Once weekly | Tumor growth inhibition | [11] |
| Non-Small Cell Lung Cancer | NCI-H1975 | - | 25 mg/kg | - | 5 times per week | Tumor regression | [11][12] |
| Breast Cancer (HR+) | MCF-7 | NOD SCID | 100 mg/kg | i.v. | Once weekly | Significant tumor volume decrease | [3][13] |
| Breast Cancer (HER2+) | BT-474 | SCID | 25 mg/kg | i.v. | 5 times per week | Tumor regression | [3] |
| Breast Cancer (TNBC) | MDA-MB-231 | SCID | 25 mg/kg | i.v. | 5 times per week | 73% tumor growth suppression | [3] |
| Prostate Cancer (AR-ind.) | PC3 | Nude | 150 mg/kg | i.v. | Once weekly | Significant tumor volume decrease | [14] |
| Prostate Cancer (AR-dep.) | 22Rv1 | SCID | 150 mg/kg | i.v. | Once weekly | Significant tumor growth inhibition | [14] |
| Thyroid Cancer | 8505C | Nude | 50 mg/kg | i.p. | Daily | Retarded tumor growth | [15] |
| Thyroid Cancer | TT | Nude | 50 mg/kg | i.p. | Daily | Inhibited tumor growth | [15] |
| Non-Small Cell Lung Cancer | H460 | Ncr nude | 100 mg/kg | i.v. | Once weekly for 2 weeks | Increased antitumor effect of chemotherapy | [7] |
| Non-Small Cell Lung Cancer | A549 | Ncr nude | 100 mg/kg | i.v. | Once weekly for 2 weeks | - | [7][8] |
| Melanoma | A375 | - | 50 mg/kg | i.v. | Once weekly | - | [16] |
Endpoint Analysis
Tumor Growth Inhibition: The primary endpoint is typically the assessment of tumor growth inhibition. This can be expressed as the percentage of tumor volume change from baseline.
Pharmacodynamic (PD) Analysis: To confirm the mechanism of action of this compound in vivo, tumors can be harvested at various time points after treatment for PD analysis.
Western Blotting:
-
Homogenize tumor tissue to extract proteins.
-
Perform Western blot analysis to assess the levels of HSP90 client proteins (e.g., EGFR, HER2, Akt, p-S6) and markers of apoptosis (e.g., cleaved PARP, cleaved caspase-3).[4][12] A reduction in client protein levels indicates target engagement by this compound.
Immunohistochemistry (IHC):
-
Fix tumor tissue in formalin and embed in paraffin.
-
Perform IHC staining for markers of proliferation (e.g., Ki-67) and apoptosis.[11]
Toxicity Assessment: Monitor animal health throughout the study. This includes daily observation and recording of body weight 2-3 times per week. Significant body weight loss can be an indicator of toxicity.[11][15]
Conclusion
This protocol provides a comprehensive framework for the preclinical evaluation of this compound in xenograft mouse models. Adherence to these guidelines will facilitate the generation of robust and reproducible data to assess the in vivo efficacy and mechanism of action of this promising HSP90 inhibitor. Careful selection of the tumor model, optimization of the dosing regimen, and thorough endpoint analysis are critical for the successful translation of preclinical findings.
References
- 1. mdpi.com [mdpi.com]
- 2. Role of this compound, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeted inhibition of Hsp90 by this compound is effective across a broad spectrum of breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces G2/M cell cycle arrest and apoptosis in gastric cancer cells through targeting of receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Hsp90 Inhibitor this compound Sensitizes Non-Small Cell Lung Cancer to Radiation but Has Variable Effects with Chemoradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 10. Co-implantation of Tumor and Extensive Surrounding Tissue Improved the Establishment Rate of Surgical Specimens of Human-Patient Cancer in Nude Mice: Toward the Goal of Universal Individualized Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Role of this compound, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Potent activity of the Hsp90 inhibitor this compound in prostate cancer cells irrespective of androgen receptor status or variant receptor expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Ganetespib in Combination with Tyrosine Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganetespib is a potent, second-generation, small-molecule inhibitor of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone essential for the stability, conformational maturation, and function of numerous "client" proteins, many of which are critical components of oncogenic signaling pathways.[1][2] Tyrosine kinases are a major class of these client proteins and are frequently mutated or overexpressed in cancer, leading to uncontrolled cell proliferation and survival.[3][4]
Tyrosine kinase inhibitors (TKIs) have revolutionized cancer therapy by targeting these specific oncogenic drivers. However, their efficacy can be limited by both primary and acquired resistance. A key strategy to enhance the activity of TKIs and overcome resistance is to combine them with agents that target complementary pathways. The combination of this compound with TKIs is a rational and promising therapeutic approach. By inhibiting Hsp90, this compound leads to the simultaneous degradation of multiple oncogenic client proteins, including the very kinases targeted by TKIs, as well as downstream signaling effectors like AKT and ERK.[5][6][7] This dual targeting can lead to synergistic anti-tumor effects, restore sensitivity to TKIs in resistant models, and provide a more durable clinical response.[7][8][9]
These application notes provide an overview of the mechanism of action, key experimental data from preclinical studies, and detailed protocols for evaluating the combination of this compound and various TKIs.
Mechanism of Action: A Synergistic Approach
The synergistic interaction between this compound and TKIs stems from their complementary mechanisms targeting oncogenic signaling pathways.
-
TKI Action: A TKI binds to the ATP-binding site of a specific tyrosine kinase (e.g., EGFR, ALK, MET), preventing its phosphorylation and activation. This blocks the downstream signaling cascade responsible for cell growth and survival.
-
This compound Action: this compound binds to the N-terminal ATP-binding pocket of Hsp90, inhibiting its chaperone function.[10] This leads to the misfolding and subsequent proteasomal degradation of Hsp90 client proteins.
-
Combined Effect: When used in combination:
-
Enhanced Target Inhibition: this compound promotes the degradation of the target kinase, reducing the total pool of the protein that the TKI needs to inhibit.
-
Overcoming Resistance: Acquired resistance to TKIs often involves mutations in the target kinase or activation of bypass signaling pathways. Many of the proteins involved in these resistance mechanisms are themselves Hsp90 clients. This compound can degrade these resistance-conferring proteins, thereby restoring TKI sensitivity.[6][8] For instance, this compound has been shown to overcome resistance to the ALK inhibitor crizotinib and the EGFR inhibitor erlotinib in preclinical models.[7][8]
-
Broad Signaling Blockade: The combination targets both the primary oncogenic driver (with the TKI) and multiple downstream and parallel signaling pathways (with this compound), creating a more comprehensive and durable blockade of tumor signaling.[9]
-
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies evaluating the combination of this compound with various TKIs.
Table 1: In Vitro Cell Viability (IC50, nM)
| Cell Line | Cancer Type | TKI | This compound (alone) | TKI (alone) | This compound + TKI (Combination) | Reference |
| NCI-H1975 | NSCLC (EGFR T790M) | Erlotinib | ~25 nM | >10 µM | Sensitizes to Erlotinib | [7] |
| SKBR3 | HER2+ Breast Cancer | Lapatinib | ~10 nM | ~50 nM | Synergistic Inhibition | [9] |
| BT474 | HER2+ Breast Cancer | Lapatinib | ~8 nM | ~20 nM | Synergistic Inhibition | [9] |
| MKN45 | Gastric Cancer (MET) | Crizotinib | ~15 nM | ~20 nM | Synergistic Inhibition | [8] |
| HS578T | TNBC | - | 4.75 nM | N/A | N/A | [11] |
Note: IC50 values can vary based on assay conditions (e.g., incubation time). The data presented are approximations from published findings.
Table 2: Synergy Analysis (Combination Index - CI)
The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cell Line | TKI | CI Value | Interpretation | Reference |
| SKBR3 | Lapatinib | 0.59 | Synergy | [9] |
| BT474 | Lapatinib | 0.53 | Synergy | [9] |
| MKN45 | Crizotinib | ~0.6 | Synergy | [12] |
Table 3: In Vivo Xenograft Studies (Tumor Growth Inhibition - TGI)
| Xenograft Model | TKI | This compound (TGI %) | TKI (TGI %) | This compound + TKI (TGI %) | Finding | Reference |
| NCI-HCC827 | Erlotinib | 67% | 11% (regression) | 67% (regression) | This compound potentiates Erlotinib efficacy. | [7] |
| NCI-H1975 | Afatinib | 59% | 66% | 81% | Combination enhances anti-tumor activity. | [7] |
| MKN45 | Crizotinib | 64% | 56% | 95% | Synergistic tumor growth inhibition. | [12][13] |
| MET-Y1248H | Crizotinib | 65% | 31% | 90% | Overcomes TKI resistance in vivo. | [12] |
Experimental Protocols
The following protocols are generalized methodologies based on published studies. Researchers should optimize these protocols for their specific cell lines, reagents, and equipment.
Protocol 1: In Vitro Cell Viability and Synergy Analysis
This protocol determines the effect of this compound, a TKI, and their combination on cancer cell viability and quantifies the synergy of the interaction.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well clear or opaque-walled tissue culture plates
-
This compound (stock solution in DMSO)
-
Tyrosine Kinase Inhibitor (TKI) of interest (stock solution in DMSO)
-
Cell viability reagent (e.g., MTT, WST-1, CellTiter-Glo®)
-
Plate reader (absorbance or luminescence)
-
Multichannel pipette
-
DMSO (vehicle control)
Procedure:
-
Cell Seeding: a. Harvest and count cells, ensuring high viability (>95%). b. Dilute cells in complete culture medium to the desired seeding density (e.g., 3,000-8,000 cells/well, optimize for logarithmic growth over 72-96h). c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Incubate overnight to allow cells to attach.
-
Drug Preparation and Treatment: a. Prepare serial dilutions of this compound and the TKI in culture medium from stock solutions. b. For combination studies, prepare a matrix of drug concentrations. A common approach is to use a fixed ratio of the two drugs based on their individual IC50 values (e.g., IC50 of Drug A + IC50 of Drug B, and serial dilutions thereof). c. Remove the medium from the wells and add 100 µL of the appropriate drug-containing medium. Include wells for "untreated" and "vehicle control" (DMSO concentration should match the highest concentration used in drug-treated wells).
-
Incubation: a. Incubate the plate for a predetermined period, typically 72 hours, at 37°C and 5% CO₂.
-
Viability Measurement (Example using MTT): a. Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. b. Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals. c. Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. d. Mix thoroughly on an orbital shaker to dissolve the crystals.
-
Data Acquisition: a. Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: a. Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. b. Use graphing software (e.g., GraphPad Prism) to plot dose-response curves and calculate the IC50 value for each single agent. c. For combination data, use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method. This will determine if the combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Protocol 2: Western Blot Analysis of Hsp90 Client Protein Degradation
This protocol assesses the pharmacodynamic effect of this compound and TKI treatment by measuring the levels of Hsp90 client proteins and downstream signaling molecules.
Materials:
-
Cancer cell line of interest
-
6-well or 10 cm tissue culture plates
-
This compound and TKI
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer and system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-EGFR, anti-p-EGFR, anti-MET, anti-AKT, anti-p-AKT, anti-ERK, anti-p-ERK, anti-Hsp70, anti-PARP, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Treatment: a. Seed cells in 6-well plates and grow until they reach 70-80% confluency. b. Treat cells with this compound, the TKI, or the combination at specified concentrations for a set time (e.g., 6, 24, or 48 hours). Include a vehicle control.
-
Protein Extraction: a. Wash cells with ice-cold PBS. b. Lyse cells by adding ice-cold RIPA buffer to each well. c. Scrape the cells and collect the lysate in a microcentrifuge tube. d. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. e. Transfer the supernatant (protein lysate) to a new tube.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
SDS-PAGE and Western Blot: a. Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Prepare samples with Laemmli sample buffer and heat at 95°C for 5 minutes. b. Load samples onto an SDS-PAGE gel and run until adequate separation is achieved. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. f. Wash the membrane three times with TBST for 10 minutes each. g. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane again three times with TBST. i. Apply ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: a. Analyze the band intensities. A decrease in the levels of client proteins (e.g., EGFR, MET, AKT) and their phosphorylated forms indicates drug activity. An increase in Hsp70 is a classic biomarker of Hsp90 inhibition. An increase in cleaved PARP indicates apoptosis.
Protocol 3: In Vivo Xenograft Tumor Model
This protocol evaluates the anti-tumor efficacy of this compound and TKI combinations in a mouse xenograft model. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Cancer cell line of interest (e.g., NCI-H1975, MKN45)
-
Matrigel (optional)
-
This compound formulation for injection (e.g., in D5W)
-
TKI formulation for administration (e.g., for oral gavage or IP injection)
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Tumor Implantation: a. Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10⁶ cells in 100 µL PBS, optionally mixed 1:1 with Matrigel) into the flank of each mouse.
-
Tumor Growth and Grouping: a. Monitor tumor growth by measuring tumor volume with calipers [Volume = (Length x Width²)/2]. b. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., n=8-10 mice/group):
- Group 1: Vehicle control
- Group 2: this compound alone
- Group 3: TKI alone
- Group 4: this compound + TKI
-
Drug Administration: a. Administer drugs according to a predetermined schedule and dose. For example, based on published studies:
-
Monitoring: a. Measure tumor volumes 2-3 times per week. b. Monitor mouse body weight and overall health as indicators of toxicity.
-
Endpoint and Analysis: a. At the end of the study, euthanize the mice and excise the tumors. b. Calculate the Tumor Growth Inhibition (TGI) for each group relative to the vehicle control. c. Tumors can be processed for pharmacodynamic analysis (e.g., Western blot, immunohistochemistry) to confirm target inhibition in vivo.
Conclusion
The combination of this compound with tyrosine kinase inhibitors represents a powerful strategy to enhance anti-tumor efficacy and overcome drug resistance. The synergistic activity observed in numerous preclinical models provides a strong rationale for the clinical evaluation of these combinations in patients with TKI-sensitive and TKI-resistant cancers. The protocols outlined in these notes offer a framework for researchers to further investigate and validate the potential of this therapeutic approach.
References
- 1. mdpi.com [mdpi.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Identification of a Synergistic Multi-Drug Combination Active in Cancer Cells via the Prevention of Spindle Pole Clustering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted protein degradation of HSP90 and associated proteins for cancer therapy via PROTACs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting heat-shock protein 90 with this compound for molecularly targeted therapy of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: research and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A High-Throughput Neurosphere-Based Colony Formation Assay to Test Drug and Radiation Sensitivity of Different Patient-Derived Glioblastoma Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergistic Activity of the HSP90 Inhibitor this compound With Lapatinib Reverses Acquired Lapatinib Resistance in HER2-Positive Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The HSP90 Inhibitor this compound Synergizes with the MET Kinase Inhibitor Crizotinib in both Crizotinib-Sensitive and -Resistant MET-Driven Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes: Determining Ganetespib IC50 Values Using Cell Viability Assays
Introduction
Ganetespib is a potent, small-molecule, second-generation inhibitor of Heat Shock Protein 90 (Hsp90).[1] Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and metastasis.[2][3] These client proteins include key signaling molecules like EGFR, HER2, AKT, RAF1, and STAT3.[2][4][5] By inhibiting Hsp90, this compound leads to the degradation of these client proteins, thereby disrupting multiple oncogenic signaling pathways simultaneously.[2][4][6] This multifaceted mechanism makes this compound a promising therapeutic agent in a variety of cancers, including breast, lung, prostate, and gastric cancers.[1][2][6][7]
Determining the half-maximal inhibitory concentration (IC50) is a critical step in the preclinical evaluation of anticancer drugs like this compound. The IC50 value represents the concentration of the drug required to inhibit a specific biological process, such as cell growth, by 50%.[8] It serves as a key metric for assessing the potency of a compound and for comparing its activity across different cancer cell lines.[8] This document provides detailed protocols for determining the IC50 value of this compound using common colorimetric (MTT) and luminescent (CellTiter-Glo) cell viability assays.
Mechanism of Action: Hsp90 Inhibition
This compound binds to the ATP-binding pocket in the N-terminus of Hsp90, preventing its chaperone function.[5] This leads to the misfolding and subsequent proteasomal degradation of Hsp90 client proteins. The depletion of these oncoproteins inhibits downstream signaling pathways critical for tumor growth and survival, such as the PI3K/Akt/mTOR, Raf/MEK/ERK, and JAK/STAT pathways, ultimately leading to cell cycle arrest and apoptosis.[2][3][4][7][9]
Experimental Workflow for IC50 Determination
The general workflow for determining the IC50 value of this compound involves seeding cancer cells, treating them with a range of drug concentrations, incubating for a set period, and then assessing cell viability.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These insoluble crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance of the colored solution is quantified using a spectrophotometer. The intensity of the purple color is directly proportional to the number of living, metabolically active cells.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom sterile plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Protocol:
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Determine cell density and viability.
-
Seed cells into a 96-well plate at a pre-optimized density (e.g., 1,000-10,000 cells/well) in 100 µL of complete medium.[10]
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[11][12]
-
-
Drug Preparation and Treatment:
-
Prepare a concentrated stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. A common approach is to prepare 2X working solutions.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium and DMSO as a vehicle control (100% viability) and wells with medium only as a blank control.[13]
-
Incubate the plate for the desired exposure time (e.g., 48-72 hours) at 37°C, 5% CO2.[6][13]
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO to each well to dissolve the crystals.[10][11]
-
Place the plate on a shaker for 5-10 minutes at low speed to ensure complete dissolution.[10]
-
Measure the absorbance at 570 nm using a microplate reader.[11]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot percent viability versus log[this compound concentration] and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.[11]
-
CellTiter-Glo® Luminescent Cell Viability Assay
Principle: The CellTiter-Glo® assay is a homogeneous method that quantifies the amount of ATP present, which indicates the presence of metabolically active cells. The single-reagent formulation causes cell lysis and generates a luminescent signal proportional to the amount of ATP. The half-life of the luminescent signal is long, providing flexibility for plate processing.
Materials:
-
This compound
-
DMSO
-
Cancer cell line of interest
-
Complete cell culture medium
-
CellTiter-Glo® Reagent[14]
-
Opaque-walled 96-well sterile plates (to prevent well-to-well crosstalk)[14]
-
Multichannel pipette
-
Luminometer
Protocol:
-
Cell Seeding:
-
Follow Step 1 of the MTT protocol, using opaque-walled 96-well plates. A typical volume is 100 µL per well.
-
-
Drug Preparation and Treatment:
-
Follow Step 2 of the MTT protocol. Incubate for the desired time (e.g., 72 hours).[15]
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes before use.[14]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[16]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[14]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[14][16]
-
-
Measurement:
-
Record the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot percent viability versus log[this compound concentration] and use non-linear regression to determine the IC50 value.[17]
-
Data Presentation: this compound IC50 Values
This compound has demonstrated potent, low nanomolar activity across a broad range of cancer cell lines.
| Cell Line | Cancer Type | This compound IC50 (nM) | Citation(s) |
| Breast Cancer | |||
| MCF-7 | Hormone Receptor-Positive | 25 | [1] |
| T47D | Hormone Receptor-Positive | 15 | [1] |
| BT-474 | HER2-Positive | 13 | [1] |
| Sk-BR3 | HER2-Positive | 25 | [1] |
| MDA-MB-231 | Triple-Negative | Low nanomolar range | [1][2] |
| SUM149 | Inflammatory Breast Cancer | 13 | [2] |
| Prostate Cancer | |||
| LNCaP | Androgen-Dependent | 8 | [6] |
| VCaP | Androgen-Dependent | 7 | [6] |
| DU145 | Androgen-Negative | 12 | [6] |
| PC3 | Androgen-Negative | 77 | [6] |
| 22Rv1 | Androgen-Positive | 20 | [6] |
| Gastric Cancer | |||
| AGS | Gastric Adenocarcinoma | 3.05 | [7][18] |
| N87 | Gastric Adenocarcinoma | 2.96 | [7][18] |
| Lung Cancer | |||
| GLC16 | Small Cell Lung Cancer | <30 | [19] |
| NCI-H417 | Small Cell Lung Cancer | <30 | [19] |
| DMS153 | Small Cell Lung Cancer | <30 | [19] |
| Osteosarcoma | |||
| MG63 | Osteosarcoma | 43 | [5] |
| OSA 8 | Osteosarcoma | 4 | [5] |
| Mast Cell Tumors | |||
| C2 (Canine) | Malignant Mast Cell | 19 | [5] |
| BR (Canine) | Malignant Mast Cell | 4 | [5] |
References
- 1. Targeted inhibition of Hsp90 by this compound is effective across a broad spectrum of breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Role of this compound, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Potent activity of the Hsp90 inhibitor this compound in prostate cancer cells irrespective of androgen receptor status or variant receptor expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound induces G2/M cell cycle arrest and apoptosis in gastric cancer cells through targeting of receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multifaceted Intervention by the Hsp90 Inhibitor this compound (STA-9090) in Cancer Cells with Activated JAK/STAT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. MTT assay and estimation of half-maximal inhibitory concentration (IC50) values [bio-protocol.org]
- 12. texaschildrens.org [texaschildrens.org]
- 13. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 14. OUH - Protocols [ous-research.no]
- 15. reactionbiology.com [reactionbiology.com]
- 16. IC50 determination [bio-protocol.org]
- 17. IC50 determination and cell viability assay [bio-protocol.org]
- 18. researchgate.net [researchgate.net]
- 19. P25. In vitro evaluation of the anticancer activity of this compound in combination with standard chemotherapeutics in small cell lung cancer (SCLC) cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ganetespib for Studying Hsp90 Function in Specific Cancer Types
Audience: Researchers, scientists, and drug development professionals.
Introduction
Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in maintaining the stability, conformation, and function of a wide array of "client" proteins.[1][2] In cancer cells, Hsp90 is often overexpressed and is essential for the function of numerous oncoproteins that drive tumor growth, proliferation, and survival.[1][3][4] These client proteins include receptor tyrosine kinases (e.g., EGFR, HER2), signaling kinases (e.g., AKT, RAF-1), and transcription factors (e.g., HIF-1α), making Hsp90 a compelling target for cancer therapy.[2][3][5]
Ganetespib (formerly STA-9090) is a potent, small-molecule, triazolone-containing inhibitor of Hsp90.[6][7] It is structurally distinct from the first-generation ansamycin-based inhibitors like 17-AAG.[8] this compound binds to the ATP-binding pocket in the N-terminus of Hsp90, inhibiting its chaperone function and leading to the ubiquitin-proteasome-mediated degradation of its client proteins.[7][9] This action results in the simultaneous disruption of multiple oncogenic signaling pathways.[6][10]
These application notes provide an overview of the use of this compound as a tool to investigate Hsp90 function in various cancer types and offer detailed protocols for key experimental procedures.
Mechanism of Action and Key Signaling Pathways
This compound's primary mechanism involves the competitive inhibition of ATP binding to Hsp90, which is essential for the chaperone's activity. This inhibition locks the Hsp90 complex in a conformation that is targeted by the ubiquitin ligase machinery, leading to the degradation of the associated client protein.[9] By promoting the degradation of key oncoproteins, this compound effectively blocks multiple signaling pathways crucial for cancer cell survival and proliferation.[3][6]
Key signaling pathways affected by this compound-mediated Hsp90 inhibition include:
-
PI3K/Akt/mTOR Pathway: Crucial for cell growth, proliferation, and survival. Akt is a key Hsp90 client protein.[3][11]
-
RAS/RAF/MEK/ERK (MAPK) Pathway: Regulates cell proliferation and differentiation. C-RAF and B-RAF are Hsp90 clients.[3][10]
-
JAK/STAT Pathway: Involved in cytokine signaling, proliferation, and apoptosis.[3][5]
-
Receptor Tyrosine Kinases (RTKs): Includes EGFR, HER2, MET, and IGF-1R, which are critical drivers in many cancers and are highly dependent on Hsp90 for their stability.[3][5][11]
Applications in Specific Cancer Types
This compound has demonstrated potent anti-tumor activity in a wide range of preclinical cancer models.
-
Non-Small Cell Lung Cancer (NSCLC): NSCLC often harbors mutations in Hsp90 clients like EGFR, ALK, and KRAS.[10][12] this compound has shown efficacy in NSCLC models, including those resistant to tyrosine kinase inhibitors, by promoting the degradation of these oncogenic drivers.[4][13] In a Phase II study, this compound showed notable clinical activity in patients with ALK-rearranged NSCLC.[12]
-
Breast Cancer: Hsp90 is crucial for the stability of key proteins in breast cancer, such as HER2 and the estrogen receptor (ER).[3][4] this compound has shown strong activity in preclinical models of HER2-positive and triple-negative breast cancer (TNBC).[3][8]
-
Gastric Cancer: In gastric cancer cell lines, this compound induces G2/M cell cycle arrest and apoptosis by targeting RTK signaling, including the degradation of HER2 (ErbB2), Akt, and Erk.[11]
-
Hepatoblastoma: Recent studies identified this compound as the most effective Hsp90 inhibitor in hepatoblastoma models. It works by downregulating the Hsp90 client protein CDK1, a key cell cycle regulator, leading to cell cycle arrest and apoptosis while sparing healthy cells.[14]
-
Prostate Cancer: this compound shows cytotoxic activity in prostate cancer models, irrespective of androgen sensitivity. It achieves this by concurrently affecting oncogenic survival pathways and cell cycle progression.[3] However, a Phase II trial in metastatic castrate-resistant prostate cancer (mCRPC) showed minimal clinical activity, suggesting further investigation into combinations or specific patient subsets is needed.[15]
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound across various cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC₅₀/EC₅₀) of this compound in Cancer Cell Lines
| Cancer Type | Cell Line | Genotype | IC₅₀ / EC₅₀ (nM) | Reference |
|---|---|---|---|---|
| Gastric Cancer | AGS | EGFR high | 3.05 | [11] |
| N87 | HER2 high | 2.96 | [11] | |
| Pediatric Cancers | (Panel Median) | Various | 8.8 (Median rIC₅₀) | [16] |
| Ovarian Cancer | OVCAR-5 | - | ~10 | [17] |
| OVCAR-8 | - | ~25 | [17] | |
| A1847 | - | ~5 | [17] | |
| SKOV-3 | - | ~80 | [17] | |
| Clear Cell Renal | Caki-1, Caki-2, A-498, | - | 15 - 75 | [18] |
| Cell Carcinoma | A-704, 769-P, 786-O, ACHN | |||
| Hepatocellular | (Various) | - | Low nanomolar range | [8] |
| Carcinoma | | | | |
Note: IC₅₀ (half maximal inhibitory concentration) and EC₅₀ (half maximal effective concentration) values can vary based on assay duration and specific experimental conditions.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound.
Protocol 1: Cell Viability Assay
This protocol determines the effect of this compound on cancer cell proliferation and calculates the IC₅₀ value.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well clear-bottom plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO (for solubilization in MTT assay)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium. Allow cells to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. A typical concentration range is 0.1 nM to 1000 nM.[11][17]
-
Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 72-96 hours in a humidified incubator at 37°C and 5% CO₂.[16][17]
-
Viability Measurement (MTT Assay):
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control wells (set as 100% viability).
-
Plot the percentage of cell viability against the log-transformed this compound concentration.
-
Calculate the IC₅₀ value using non-linear regression analysis.
-
Protocol 2: Western Blot Analysis of Hsp90 Client Proteins
This protocol assesses the degradation of Hsp90 client proteins following this compound treatment.
Materials:
-
Cancer cells cultured in 6-well plates or 10 cm dishes
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membranes
-
Transfer buffer and system (wet, semi-dry, or dry)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-C-Raf, anti-HER2, anti-CDK1, anti-Hsp70, anti-PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 10, 25, 50, 100 nM) for a specified time, typically 24 hours.[11][17]
-
Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.[19]
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil for 5 minutes.
-
Gel Electrophoresis: Load samples onto a polyacrylamide gel and run until adequate separation is achieved.[20]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[20]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
-
Detection: Wash the membrane again as in step 8. Apply the chemiluminescent substrate and capture the signal using an imaging system.[21]
-
Analysis: Analyze the band intensities. Use a loading control (e.g., β-actin or GAPDH) to normalize the data. Look for a dose-dependent decrease in client protein levels and a potential increase in Hsp70, a marker of Hsp90 inhibition.[21]
Protocol 3: Co-Immunoprecipitation (Co-IP)
This protocol is used to determine if this compound disrupts the interaction between Hsp90 and a specific client protein.
Materials:
-
This compound-treated and untreated cell lysates
-
Co-IP lysis buffer (non-denaturing, e.g., 0.1% NP-40 based buffer)[9]
-
Antibody for immunoprecipitation (e.g., anti-Hsp90)
-
Protein A/G agarose or magnetic beads
-
Wash buffer
-
Elution buffer or Laemmli sample buffer
-
Western blot reagents
Procedure:
-
Lysate Preparation: Prepare cell lysates from this compound-treated and control cells using a non-denaturing Co-IP lysis buffer. Pre-clear the lysate by incubating with beads for 1 hour to reduce non-specific binding.
-
Immunoprecipitation:
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins by resuspending the beads in Laemmli sample buffer and boiling for 5-10 minutes.
-
Western Blot Analysis:
-
Analyze the eluted samples via Western blot as described in Protocol 2.
-
Probe one membrane for the bait protein (Hsp90) to confirm successful immunoprecipitation.
-
Probe another membrane for the suspected client protein.
-
-
Analysis: Compare the amount of client protein co-immunoprecipitated with Hsp90 in this compound-treated versus untreated samples. A reduction in the client protein band in the treated sample indicates that this compound has disrupted the interaction.
References
- 1. Role of HSP90 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting of multiple signalling pathways by heat shock protein 90 molecular chaperone inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of this compound, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: research and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of this compound, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a unique triazolone-containing Hsp90 inhibitor, exhibits potent antitumor activity and a superior safety profile for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. mdpi.com [mdpi.com]
- 9. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. This compound induces G2/M cell cycle arrest and apoptosis in gastric cancer cells through targeting of receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. A phase II trial of this compound, a heat shock protein 90 Hsp90) inhibitor, in patients with docetaxel-pretreated metastatic castrate-resistant prostate cancer (CRPC)-a prostate cancer clinical trials consortium (PCCTC) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Initial Testing (Stage 1) of this compound, an Hsp90 Inhibitor, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Preclinical activity of the heat shock protein 90 inhibitor this compound in clear cell renal cell carcinoma. - ASCO [asco.org]
- 19. assaygenie.com [assaygenie.com]
- 20. addgene.org [addgene.org]
- 21. researchgate.net [researchgate.net]
Experimental Design for Ganetespib Resistance Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ganetespib, a potent second-generation inhibitor of Heat Shock Protein 90 (HSP90), has shown promise in preclinical and clinical studies for various malignancies.[1][2] HSP90 is a molecular chaperone crucial for the stability and function of numerous oncogenic "client" proteins involved in cell proliferation, survival, and signaling.[3][4] By inhibiting HSP90, this compound leads to the degradation of these client proteins, thereby disrupting multiple cancer-promoting pathways.[3][4] However, as with many targeted therapies, the development of acquired resistance is a significant clinical challenge.[5][6][7] Understanding the molecular mechanisms underlying this compound resistance is paramount for developing effective strategies to overcome it.
These application notes provide a comprehensive experimental framework for researchers to establish this compound-resistant cancer cell line models, characterize the mechanisms of resistance, and explore potential therapeutic strategies to circumvent or reverse this resistance. The protocols detailed below are designed to be adaptable to various cancer types and laboratory settings.
Introduction to this compound and HSP90 Inhibition
HSP90 is a ubiquitously expressed molecular chaperone that plays a critical role in maintaining cellular homeostasis. In cancer cells, HSP90 is often overexpressed and is essential for the stability and function of a wide array of oncoproteins, including receptor tyrosine kinases (e.g., HER2, EGFR), signaling kinases (e.g., BRAF, AKT), and transcription factors (e.g., HIF-1α).[1][3] this compound binds to the ATP-binding pocket in the N-terminus of HSP90, inhibiting its chaperone activity and leading to the proteasomal degradation of its client proteins.[2][8] This multi-client inhibitory action provides a strong rationale for its use in cancer therapy.
Mechanisms of Acquired Resistance to this compound
Studies have revealed several key mechanisms by which cancer cells can acquire resistance to this compound:
-
Reactivation of Downstream Signaling Pathways: A primary mechanism of resistance involves the hyperactivation of bypass signaling pathways, most notably the RAF/MEK/ERK/RSK and PI3K/AKT/mTOR pathways.[5][6][7] This reactivation allows cancer cells to maintain pro-survival signaling despite the inhibition of upstream HSP90 client proteins.
-
Upregulation of Compensatory Heat Shock Proteins: Inhibition of HSP90 can trigger a heat shock response, leading to the upregulation of other chaperones like HSP70 and HSP27 .[9][10][11] These proteins can partially compensate for the loss of HSP90 function and promote cell survival.
-
Activation of Alternative Survival Pathways: Cancer cells can develop resistance by activating other pro-survival signaling cascades, such as the JAK2/STAT3 pathway .[12][13]
-
Altered Drug Efflux: While less commonly reported for this compound, increased expression of drug efflux pumps like P-glycoprotein (P-gp) is a general mechanism of drug resistance.
Experimental Workflow for this compound Resistance Studies
The following diagram outlines a typical workflow for generating and characterizing this compound-resistant cancer cell lines.
References
- 1. Role of this compound, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: research and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of this compound, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Acquired Resistance to the Hsp90 Inhibitor, this compound, in KRAS- Mutant NSCLC Is Mediated via Reactivation of the ERK-p90RSK-mTOR Signaling Network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Mechanisms of Resistance to Hsp90 Inhibitor Drugs: A Complex Mosaic Emerges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Item - Mechanisms of resistance to Hsp90 inhibitor drugs: a complex mosaic emerges - University of Lincoln - Figshare [repository.lincoln.ac.uk]
- 11. The HSP-RTK-Akt axis mediates acquired resistance to this compound in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
Application Notes: Flow Cytometry Analysis of Cell Cycle Arrest by Ganetespib
Introduction
Ganetespib is a potent, second-generation, small-molecule inhibitor of Heat Shock Protein 90 (Hsp90).[1] Hsp90 is a molecular chaperone responsible for the conformational maturation and stability of a wide range of "client" proteins, many of which are critical for cancer cell proliferation, survival, and cell cycle progression.[1][2] By inhibiting Hsp90, this compound leads to the proteasomal degradation of these client proteins, resulting in cell cycle arrest and apoptosis in various cancer cell types.[2][3] These application notes provide a detailed protocol for analyzing this compound-induced cell cycle arrest using flow cytometry with propidium iodide (PI) staining.
Mechanism of Action
This compound binds to the ATP-binding pocket in the N-terminus of Hsp90, inhibiting its chaperone function. This leads to the destabilization and subsequent degradation of numerous oncogenic client proteins. Key cell cycle regulators that are Hsp90 client proteins include Cyclin-Dependent Kinase 1 (Cdk1), a crucial regulator of the G2/M transition.[4] Inhibition of Hsp90 by this compound results in the downregulation of Cdk1, leading to a G2/M phase cell cycle arrest in many cancer cell lines.[2][4] In some cellular contexts, this compound has also been shown to induce a G0/G1 phase arrest.[3]
Data Presentation
The following tables summarize the quantitative effects of this compound on cell cycle distribution in various cancer cell lines, as determined by flow cytometry.
Table 1: this compound-Induced G2/M Cell Cycle Arrest in Gastric Cancer Cells
| Cell Line | Treatment | % G0/G1 | % S | % G2/M | Reference |
| AGS | Control (DMSO) | 55.1 | 33.2 | 11.7 | [2] |
| 500 nM this compound (24h) | 28.4 | 15.3 | 56.3 | [2] | |
| N87 | Control (DMSO) | 60.2 | 28.9 | 10.9 | [2] |
| 500 nM this compound (24h) | 35.1 | 18.7 | 46.2 | [2] |
Table 2: this compound-Induced G0/G1 Cell Cycle Arrest in Esophageal Squamous Cell Carcinoma
| Cell Line | Treatment | % G0/G1 | % S | % G2/M | Reference |
| KYSE-150 | Control (DMSO) | 58.3 | 25.4 | 16.3 | [3] |
| 50 nM this compound (24h) | 70.1 | 15.2 | 14.7 | [3] | |
| Eca-109 | Control (DMSO) | 62.1 | 22.5 | 15.4 | [3] |
| 100 nM this compound (24h) | 75.8 | 10.1 | 14.1 | [3] |
Experimental Protocols
Protocol: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol details the steps for treating cells with this compound, followed by fixation, staining with propidium iodide (PI), and analysis by flow cytometry to determine the cell cycle distribution.
Materials:
-
This compound (STA-9090)
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS), ice-cold
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed the desired cancer cell line in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow the cells to adhere and grow for 24 hours.
-
Treat the cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Following treatment, collect both floating and adherent cells. For adherent cells, use trypsin to detach them.
-
Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells for at least 2 hours at -20°C. Cells can be stored at this stage for several weeks.
-
-
Propidium Iodide Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet the cells.
-
Carefully decant the ethanol and wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase A is crucial for degrading RNA, which can also be stained by PI, to ensure accurate DNA content measurement.[5]
-
Incubate the cells in the staining solution for 30-45 minutes at 37°C in the dark.[2]
-
-
Flow Cytometry Analysis:
-
Filter the stained cell suspension through a 40 µm nylon mesh to remove cell clumps.[2]
-
Analyze the samples on a flow cytometer. Acquire at least 10,000 events per sample.
-
Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Mandatory Visualization
Caption: this compound inhibits Hsp90, leading to the degradation of client proteins and subsequent cell cycle arrest.
Caption: Workflow for analyzing this compound-induced cell cycle arrest using flow cytometry.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound induces G2/M cell cycle arrest and apoptosis in gastric cancer cells through targeting of receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Targeting HSP90 with this compound to Induce CDK1 Degradation and Promote Cell Death in Hepatoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
Application Notes and Protocols: Ganetespib in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganetespib, a potent and highly selective second-generation inhibitor of Heat Shock Protein 90 (HSP90), has demonstrated significant anti-neoplastic activity across a broad range of cancer types.[1][2][3] HSP90 is a critical molecular chaperone responsible for the conformational maturation and stability of a multitude of client proteins, many of which are key drivers of oncogenesis.[1][3] By inhibiting HSP90, this compound triggers the proteasomal degradation of these client proteins, leading to the simultaneous disruption of multiple oncogenic signaling pathways.[1][4]
Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly recognized for their ability to more accurately recapitulate the complex tumor microenvironment compared to traditional 2D monolayer cultures. These models mimic crucial aspects of solid tumors, including cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and drug penetration barriers, thus providing a more predictive platform for evaluating anti-cancer therapeutics.[5] This document provides detailed application notes and protocols for the use of this compound in 3D cell culture models.
Mechanism of Action
This compound binds to the ATP-binding pocket in the N-terminus of HSP90, leading to the inhibition of its chaperone function.[6] This results in the misfolding and subsequent ubiquitin-mediated proteasomal degradation of numerous HSP90 client proteins. Key client proteins implicated in cancer progression and targeted by this compound include:
-
Steroid Hormone Receptors: Estrogen Receptor (ER), Progesterone Receptor (PR)[1]
The simultaneous degradation of these proteins disrupts critical cancer-driving signaling pathways, including the PI3K/Akt/mTOR, Raf/MEK/ERK, and JAK/STAT pathways, ultimately leading to cell cycle arrest, apoptosis, and inhibition of tumor growth.[1]
Quantitative Data Summary
The following tables summarize the reported efficacy of this compound in various cancer cell lines. While much of the quantitative data is from 2D cultures, it provides a strong rationale for its application in 3D models, where it has also shown potent activity.
Table 1: In Vitro IC50 Values of this compound in 2D Cancer Cell Line Cultures
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Breast Cancer | |||
| MCF-7 | Hormone Receptor-Positive | Low nM | [1] |
| T47D | Hormone Receptor-Positive | Low nM | [1] |
| BT-474 | HER2-Positive | 13 | [2] |
| Sk-BR-3 | HER2-Positive | 25 | [2] |
| MDA-MB-231 | Triple-Negative | Low nM | [1] |
| HS578T | Triple-Negative | 4.75 | [8] |
| Prostate Cancer | |||
| LNCaP | Androgen-Sensitive | 8 | |
| VCaP | Androgen-Sensitive | 7 | |
| DU145 | Androgen-Independent | 12 | |
| PC3 | Androgen-Independent | 77 | |
| Lung Cancer | |||
| Calu-6 | Non-Small Cell | 64 | [6] |
| Gastric Cancer | |||
| AGS | 3.05 | ||
| N87 | 2.96 | ||
| Ovarian Cancer | |||
| OVCAR-5 | Low nM | [9] | |
| OVCAR-8 | Low nM | [9] | |
| A1847 | Low nM | [9] | |
| Osteosarcoma | |||
| OSA 8 | 4 | [6] | |
| MG63 | 43 | [6] |
Table 2: Effects of this compound in 3D Cell Culture Models
| 3D Model | Cell Line/Origin | Effect | Observations | Reference |
| Spheroids | Hepatoblastoma | Growth Inhibition | Significantly smaller spheroid volumes. | [5] |
| Spheroids | Hepatoblastoma | Increased Apoptosis | Increased propidium iodide-positive cells and active caspase 3/7 levels. | [5] |
| Organoids | LuCaP PDX | Reduced Viability | Sigmoidal dose-response curves. | [10] |
| Organoids | LuCaP PDX | Pathway Inhibition | Reduction in AR protein expression and PI3K signaling (pAKT and/or pRPS6). | [10] |
| Mammospheres | BT-474 (Breast Cancer) | Increased Sensitivity | More sensitive to this compound than lapatinib. | [2] |
Signaling Pathways and Experimental Workflows
This compound's Impact on Oncogenic Signaling
Experimental Workflow for this compound Treatment in 3D Spheroid Models
Experimental Protocols
Protocol 1: Formation of Cancer Cell Spheroids
This protocol describes a general method for generating cancer cell spheroids using the liquid overlay technique in low-attachment plates.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, DU145)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Ultra-low attachment 96-well round-bottom plates
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Cell Culture: Culture cells in a T-75 flask to 70-80% confluency.
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells once with PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate at 37°C until cells detach.
-
Neutralize trypsin with 5-7 mL of complete culture medium.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.
-
-
Cell Counting:
-
Resuspend the cell pellet in a known volume of complete medium.
-
Perform a cell count using a hemocytometer and trypan blue to determine cell viability and concentration.
-
-
Seeding in Low-Attachment Plates:
-
Dilute the cell suspension to the desired seeding density (typically 1,000-5,000 cells/well, requires optimization for each cell line).
-
Add 100 µL of the cell suspension to each well of an ultra-low attachment 96-well round-bottom plate.
-
-
Spheroid Formation:
-
Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 days. Spheroid formation can be monitored daily using a light microscope.
-
Protocol 2: this compound Treatment of 3D Spheroids
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Pre-formed cancer cell spheroids in a 96-well plate
Procedure:
-
Preparation of this compound Dilutions:
-
Prepare a serial dilution of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0-1000 nM). It is recommended to prepare 2X concentrated solutions.
-
-
Spheroid Treatment:
-
Carefully remove 50 µL of medium from each well containing a spheroid.
-
Add 50 µL of the 2X this compound working solutions to the respective wells to achieve the final desired concentrations.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
-
Incubation: Incubate the plate for the desired treatment duration (typically 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
Protocol 3: Spheroid Viability Assessment (CellTiter-Glo® 3D)
Materials:
-
This compound-treated spheroids in a 96-well plate
-
CellTiter-Glo® 3D Reagent
-
Opaque-walled 96-well plates suitable for luminescence measurements
-
Multimode plate reader with luminescence detection
Procedure:
-
Reagent Equilibration: Equilibrate the CellTiter-Glo® 3D Reagent and the spheroid plate to room temperature for approximately 30 minutes.
-
Assay:
-
Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Mix the contents for 5 minutes on an orbital shaker to induce cell lysis.
-
-
Incubation: Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP, which is an indicator of metabolically active cells.
Protocol 4: Protein Extraction and Western Blotting from Spheroids
Materials:
-
This compound-treated spheroids
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Microcentrifuge tubes
-
Syringe with a 27-gauge needle or a tissue homogenizer
-
BCA Protein Assay Kit
-
Standard Western blotting reagents and equipment
Procedure:
-
Spheroid Harvesting:
-
Carefully collect spheroids from each treatment condition into individual microcentrifuge tubes.
-
Wash the spheroids twice with ice-cold PBS, centrifuging at 200 x g for 5 minutes between washes.
-
-
Cell Lysis:
-
Aspirate the final PBS wash and add 50-100 µL of ice-cold RIPA buffer to the spheroid pellet.
-
Mechanically disrupt the spheroids by passing the lysate through a 27-gauge needle several times or by using a micro-tissue homogenizer.
-
Incubate the lysate on ice for 30 minutes with intermittent vortexing.
-
-
Protein Quantification:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration using a BCA assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against proteins of interest (e.g., p-AKT, total AKT, PARP, Caspase-3, and a loading control like GAPDH or β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Conclusion
This compound is a promising anti-cancer agent with a mechanism of action well-suited for targeting the complex signaling networks that drive tumor growth. The use of 3D cell culture models provides a more physiologically relevant system to evaluate the efficacy of this compound, offering valuable insights into its potential clinical utility. The protocols and data presented here serve as a comprehensive resource for researchers to design and execute robust experiments investigating the application of this compound in 3D cancer models.
References
- 1. Role of this compound, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice | MDPI [mdpi.com]
- 2. Targeted inhibition of Hsp90 by this compound is effective across a broad spectrum of breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: research and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a unique triazolone-containing Hsp90 inhibitor, exhibits potent antitumor activity and a superior safety profile for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound blocks HIF-1 activity and inhibits tumor growth, vascularization, stem cell maintenance, invasion, and metastasis in orthotopic mouse models of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Ganetespib Resistance in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when studying Ganetespib resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to this compound?
A1: Acquired resistance to this compound is multifactorial and can involve several key mechanisms:
-
Reactivation of Pro-Survival Signaling Pathways: Cancer cells can develop resistance by reactivating key signaling pathways that promote survival and proliferation, despite the presence of this compound. A prominent example is the hyperactivation of the RAF/MEK/ERK/RSK and PI3K/AKT/mTOR pathways, which has been observed in KRAS-mutant non-small cell lung cancer (NSCLC) cell lines.[1][2]
-
Upregulation of Compensatory Heat Shock Proteins (HSPs): this compound-resistant cells often exhibit increased expression of other HSPs, such as Hsp70 and Hsp27.[3] These chaperones can compensate for the inhibition of HSP90, thereby protecting client proteins from degradation.
-
Activation of Alternative Receptor Tyrosine Kinases (RTKs): Resistance can emerge through the activation of a network of compensatory RTKs, which can then signal through downstream pathways like the AKT pathway to promote cell survival. This has been observed in HER2-positive breast cancer.[3]
-
Activation of the JAK2/STAT3 Pathway: In triple-negative breast cancer (TNBC), the activation of the JAK2/STAT3 survival pathway has been identified as a potential resistance mechanism.
Q2: My cancer cell line is showing reduced sensitivity to this compound. How can I confirm if it has developed resistance?
A2: To confirm this compound resistance, you can perform the following experiments:
-
Dose-Response Curve and IC50 Determination: Generate dose-response curves for your parental (sensitive) and suspected resistant cell lines using a cell viability assay (e.g., MTS or Resazurin). A significant increase (typically 3 to 4-fold or higher) in the IC50 value for the suspected resistant line compared to the parental line indicates acquired resistance.[4]
-
Western Blot Analysis of HSP90 Client Proteins: Treat both parental and resistant cells with this compound and analyze the expression levels of known HSP90 client proteins (e.g., AKT, EGFR, HER2, c-RAF). In resistant cells, you may observe a diminished downregulation of these client proteins upon this compound treatment compared to the sensitive cells.[4]
-
Cross-Resistance to other HSP90 Inhibitors: Test the resistant cell line's sensitivity to other classes of HSP90 inhibitors (e.g., first-generation ansamycins like 17-AAG or other second-generation inhibitors like NVP-AUY922). Cross-resistance to other HSP90 inhibitors suggests a mechanism of resistance related to the HSP90 chaperone machinery itself or downstream compensatory pathways.[4]
Q3: What are some strategies to overcome this compound resistance?
A3: Several strategies, primarily involving combination therapies, have shown promise in overcoming this compound resistance in preclinical studies:
-
Targeting Reactivated Signaling Pathways:
-
PI3K/mTOR Inhibition: In KRAS-mutant NSCLC, resistant cells show increased dependence on the PI3K/mTOR pathway. Combining this compound with a dual PI3K/mTOR inhibitor (e.g., BEZ235) can induce synthetic lethality in resistant cells.[5][6]
-
ERK Inhibition: Similarly, targeting the reactivated ERK pathway with an ERK inhibitor (e.g., SCH772984) can restore sensitivity.[2]
-
p90RSK Inhibition: Pharmacological or genetic inhibition of p90RSK, a downstream effector of ERK, has been shown to re-sensitize this compound-resistant cells.[1][2]
-
-
Targeting Compensatory Mechanisms:
-
JAK2 Inhibition: In TNBC models, combining this compound with a JAK2 inhibitor (e.g., LY2784544) has been shown to be effective in resistant cells.[4]
-
-
Combination with Standard Chemotherapy:
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in cell viability assays.
| Possible Cause | Troubleshooting Step |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the entire drug treatment period. Over-confluent or sparse cultures can lead to variability. |
| Reagent Quality | Ensure the this compound stock solution is properly stored and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Assay Incubation Time | Optimize the incubation time for both the drug treatment and the viability reagent (e.g., MTS, Resazurin). A 72-hour drug incubation is common for this compound.[2] |
| Assay Interference | If using a colorimetric or fluorometric assay, ensure that the drug or vehicle does not interfere with the absorbance or fluorescence readings. Run appropriate controls (media only, vehicle control). |
Issue 2: No significant downregulation of HSP90 client proteins observed by Western blot in sensitive cells after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Insufficient Drug Concentration or Treatment Time | Perform a time-course and dose-response experiment to determine the optimal conditions for client protein degradation in your specific cell line. Degradation can be observed as early as a few hours post-treatment. |
| Antibody Quality | Validate the primary antibodies for your target proteins to ensure they are specific and provide a strong signal. |
| Protein Loading | Ensure equal protein loading across all lanes of your gel using a reliable loading control (e.g., GAPDH, β-actin). |
| Cell Line Specificity | Confirm that the client proteins you are probing are indeed expressed at detectable levels in your cell line and are known to be sensitive to HSP90 inhibition. |
Issue 3: Difficulty in generating a stable this compound-resistant cell line.
| Possible Cause | Troubleshooting Step |
| Inappropriate Drug Concentration | Start with a low concentration of this compound (e.g., IC25) and gradually increase the concentration in a stepwise manner as the cells adapt.[2] Continuous exposure to a high concentration may lead to widespread cell death. |
| Insufficient Time for Resistance Development | The development of resistance is a gradual process that can take several weeks to months.[4] Be patient and consistently maintain the selective pressure. |
| Cell Line Viability | Closely monitor the health of the cells during the selection process. Provide fresh media with the appropriate concentration of this compound regularly. |
| Clonal Selection | Once a resistant population emerges, consider single-cell cloning to isolate and expand highly resistant clones for more consistent experimental results. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Cancer Type | Parental IC50 (nM) | Resistant Clone | Resistant IC50 (nM) | Fold Resistance |
| A549 | KRAS-mutant NSCLC | 61.7 | A549-GR100 | 337.1 | ~5.5 |
| H460 | KRAS-mutant NSCLC | 31.0 | H460-GR10 | 178.8 | ~5.8 |
| H358 | KRAS-mutant NSCLC | 67.1 | H358-GR10 | 193.7 | ~2.9 |
| HS578T | Triple-Negative Breast Cancer | 4.79 ± 0.32 | CR2 | 15.57 ± 1.90 | ~3.3 |
| HS578T | Triple-Negative Breast Cancer | 4.79 ± 0.32 | CR3 | 20.28 ± 2.75 | ~4.2 |
Data compiled from Chatterjee et al., 2017 and Mumin et al., 2015.[2][4]
Table 2: Synergistic Effects of this compound in Combination with other Agents
| Cancer Type | Combination Agents | Effect |
| KRAS-mutant NSCLC | This compound + Docetaxel | Increased cell death (1.5-fold) |
| KRAS-mutant NSCLC | This compound + PI3K/mTOR inhibitor | Enhanced tumor growth inhibition |
| HER2+ Breast Cancer | This compound + Lapatinib | Synergistic inhibition of HER2 signaling |
| Triple-Negative Breast Cancer | This compound + Doxorubicin | Superior efficacy in xenografts |
Data compiled from Proia et al., 2012 and other sources.[8]
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
-
Determine the IC50: Initially, determine the 50% inhibitory concentration (IC50) of this compound for the parental cancer cell line using a cell viability assay (e.g., MTS or Resazurin) after 72 hours of treatment.
-
Initial Drug Exposure: Begin by continuously exposing the parental cells to a low concentration of this compound, typically starting at the IC25 (the concentration that inhibits 25% of cell growth).
-
Gradual Dose Escalation: Once the cells have adapted and are proliferating at a steady rate in the presence of the initial this compound concentration, gradually increase the drug concentration in a stepwise manner. Allow the cells to recover and resume normal growth before each subsequent dose escalation.
-
Maintenance of Resistant Clones: Continue this process until the cells can proliferate in the presence of a significantly higher concentration of this compound (e.g., 100 nM for A549 cells).[2]
-
Characterization: Periodically assess the level of resistance by determining the IC50 of the resistant population and comparing it to the parental cells.
-
Clonal Isolation (Optional): To obtain a homogenous resistant population, perform single-cell cloning by limiting dilution in 96-well plates.
Protocol 2: MTS Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: The next day, treat the cells with a serial dilution of this compound (and/or a combination agent). Include a vehicle-only control. Incubate for the desired treatment period (e.g., 72 hours).[2]
-
MTS Reagent Addition: Following the treatment period, add 20 µL of MTS reagent to each well.[10][11][12]
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified incubator.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[10][11][12]
-
Data Analysis: Subtract the background absorbance (media only) from all readings. Normalize the data to the vehicle-treated control wells to determine the percentage of cell viability. Plot the percentage of viability against the drug concentration to determine the IC50 value.
Protocol 3: Western Blot Analysis of Signaling Proteins
-
Cell Lysis: After drug treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-ERK, total ERK, p-AKT, total AKT, HSP70, and a loading control like GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
Caption: Reactivation of ERK-p90RSK-mTOR signaling in this compound resistance.
Caption: Upregulation of compensatory HSPs and RTK/AKT signaling in HER2+ breast cancer resistance.
Caption: Workflow for studying and overcoming this compound resistance.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Acquired resistance to the Hsp90 inhibitor, this compound in KRAS mutant NSCLC is mediated via reactivation of the ERK–p90RSK–mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The HSP-RTK-Akt axis mediates acquired resistance to this compound in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Synergistic activity of the Hsp90 inhibitor this compound with taxanes in non-small cell lung cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sciencedaily.com [sciencedaily.com]
- 9. A Phase Ib/II Study of this compound With Doxorubicin in Advanced Solid Tumors Including Relapsed-Refractory Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Minimizing off-target effects of Ganetespib in research models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HSP90 inhibitor, Ganetespib. Our goal is to help you minimize off-target effects and ensure the validity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, small-molecule inhibitor of Heat Shock Protein 90 (HSP90).[1][2] It binds to the ATP-binding pocket in the N-terminal domain of HSP90, leading to the inhibition of its chaperone function.[1][2] This results in the proteasomal degradation of a wide range of HSP90 client proteins, many of which are crucial for cancer cell survival and proliferation, including receptor tyrosine kinases, steroid hormone receptors, and cell cycle regulators.[1][3][4]
Q2: What are the known on-target effects of this compound in cancer models?
A2: The primary on-target effect of this compound is the induction of apoptosis and inhibition of proliferation in a broad range of cancer cell lines.[1][3][5] This is achieved through the degradation of key oncogenic client proteins, leading to the disruption of major signaling pathways such as PI3K/AKT/mTOR and RAF/MEK/ERK.[1] Common on-target effects observed in preclinical models include cell cycle arrest, typically at the G2/M phase, and the induction of apoptosis.[6][7]
Q3: What are the potential off-target effects of this compound?
A3: While this compound has a more favorable safety profile compared to first-generation HSP90 inhibitors, off-target interactions can still occur.[1][2] Some observed adverse events in clinical trials, such as diarrhea, may be mechanism-based (on-target) due to the degradation of HSP90 clients like EGFR in the gastrointestinal tract. However, specific kinase off-targets have been identified, including ABL1, ABL2, DDR1, and TRKA-TFG, though this compound is significantly more selective for HSP90.
Q4: How can I confirm that the observed effects in my experiment are due to HSP90 inhibition?
A4: To confirm on-target activity, you should assess the degradation of known HSP90 client proteins that are relevant to your research model (e.g., HER2, AKT, CDK1).[8][9] A dose-dependent decrease in the levels of these proteins upon this compound treatment is a strong indicator of on-target HSP90 inhibition. Additionally, monitoring the induction of HSP70, a compensatory heat shock protein, can serve as a pharmacodynamic biomarker for HSP90 inhibition.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent results between experiments | 1. Variability in cell culture conditions. 2. Degradation of this compound. 3. Cell line heterogeneity. | 1. Standardize cell passage number, seeding density, and growth media. 2. Prepare fresh stock solutions of this compound and store them appropriately. 3. Perform cell line authentication to ensure a homogenous population. |
| High level of cytotoxicity in control (non-cancerous) cells | 1. This compound concentration is too high. 2. Off-target toxicity. 3. On-target effects in normal cells with high HSP90 dependency. | 1. Perform a dose-response curve to determine the optimal concentration with a sufficient therapeutic window. 2. Refer to the quantitative data on off-target effects and consider if known off-targets are critical for your control cells. 3. Evaluate the expression levels of HSP90 and its client proteins in your control cells. |
| Lack of expected on-target effects (e.g., no client protein degradation) | 1. Insufficient this compound concentration or treatment time. 2. Cell line is resistant to HSP90 inhibition. 3. Issues with downstream detection methods (e.g., Western blotting). | 1. Increase the concentration of this compound and/or extend the treatment duration. 2. Investigate potential resistance mechanisms, such as upregulation of drug efflux pumps or compensatory signaling pathways. 3. Optimize your Western blot protocol, including antibody concentrations and incubation times. |
| Observed effects do not correlate with HSP90 client protein degradation | 1. Potential off-target effects of this compound. 2. Indirect effects secondary to HSP90 inhibition. | 1. Perform a Cellular Thermal Shift Assay (CETSA) to confirm direct target engagement of HSP90. 2. Conduct proteomic or kinome profiling to identify other potential protein interactions. 3. Use a structurally unrelated HSP90 inhibitor as a control to see if the effect is class-specific. |
Quantitative Data
Table 1: On-Target Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| NCI-H1975 | Non-Small Cell Lung Cancer | 8 |
| Calu-6 | Non-Small Cell Lung Cancer | 64 |
| MGC-803 | Gastric Cancer | 16.7 |
| SGC-7901 | Gastric Cancer | 171.9 |
| MKN-28 | Gastric Cancer | 582 |
| MCF-7 | Breast Cancer | 25 |
| T47D | Breast Cancer | 15 |
| BT-474 | Breast Cancer | 13 |
| Sk-BR3 | Breast Cancer | 25 |
| MDA-MB-231 | Breast Cancer (TNBC) | Low nM range |
| SUM149 | Inflammatory Breast Cancer | 13 |
| NCI-H1666 | Non-Small Cell Lung Cancer (WT-EGFR) | 21 |
| Data compiled from multiple preclinical studies.[6][10][11][12] |
Table 2: Off-Target Kinase Interactions of this compound
| Off-Target Kinase | In Vitro IC50 (nM) | Cellular EC50 (µM) | Selectivity (HSP90 vs. Off-Target) |
| ABL1 | Sub-micromolar | 16 - 83 | ~50-fold |
| ABL2 | 215 | 16 - 83 | ~50-fold |
| DDR1 | Sub-micromolar | 16 - 83 | ~50-fold |
| TRKA-TFG | Sub-micromolar | Not Determined | Not Determined |
| This data indicates that while this compound can interact with other kinases, it is significantly more potent against its primary target, HSP90. |
Key Experimental Protocols
Protocol 1: Western Blot Analysis of HSP90 Client Protein Degradation
This protocol is designed to verify the on-target activity of this compound by measuring the degradation of known HSP90 client proteins.
Materials:
-
This compound
-
Cell culture reagents
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against HSP90 client proteins (e.g., HER2, AKT, EGFR, CDK1), HSP70, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of this compound concentrations (e.g., 0, 10, 50, 100, 250 nM) for a specified time (e.g., 24, 48, or 72 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize them to the loading control. A dose-dependent decrease in the client protein levels and an increase in HSP70 levels will confirm on-target activity.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to verify the direct binding of this compound to HSP90 in a cellular context. The principle is that ligand binding stabilizes the target protein against thermal denaturation.
Materials:
-
This compound
-
Cell culture reagents
-
PBS
-
Thermal cycler or heating blocks
-
Lysis buffer (without detergents)
-
Centrifuge
-
Western blotting reagents (as in Protocol 1)
Procedure:
-
Cell Treatment: Treat cultured cells with this compound at a desired concentration (e.g., 1 µM) and a vehicle control for a specific duration (e.g., 1-3 hours).
-
Heat Treatment:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling to 25°C for 3 minutes.
-
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or other methods that do not involve detergents.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins.
-
Analysis of Soluble Fraction:
-
Carefully collect the supernatant (soluble protein fraction).
-
Analyze the amount of soluble HSP90 in each sample by Western blotting.
-
-
Data Analysis: Plot the amount of soluble HSP90 as a function of temperature for both this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature for the this compound-treated samples indicates target engagement.
Visualizations
Caption: Mechanism of this compound Action
References
- 1. This compound: research and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a unique triazolone-containing Hsp90 inhibitor, exhibits potent antitumor activity and a superior safety profile for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of this compound, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of this compound, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Targeting heat-shock protein 90 with this compound for molecularly targeted therapy of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potent activity of the Hsp90 inhibitor this compound in prostate cancer cells irrespective of androgen receptor status or variant receptor expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Targeted inhibition of Hsp90 by this compound is effective across a broad spectrum of breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The HSP90 inhibitor this compound potentiates the antitumor activity of EGFR tyrosine kinase inhibition in mutant and wild-type non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Ganetespib Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HSP90 inhibitor, Ganetespib. Inconsistent experimental results can be a significant challenge; this resource aims to provide clear, actionable solutions to common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Inconsistent IC50 Values in Cell Viability Assays
Question: We are observing significant variability in the IC50 values for this compound in our cancer cell line models. What are the potential causes and how can we improve consistency?
Answer:
Inconsistent IC50 values are a common issue and can stem from several factors, from cell culture conditions to assay parameters. Here’s a breakdown of potential causes and a detailed protocol to improve reproducibility.
Potential Causes for Variability:
-
Cell Line Health and Passage Number: Cells at high passage numbers can exhibit altered growth rates and drug sensitivity.
-
Cell Seeding Density: Inconsistent initial cell numbers will lead to variability in the final readout.
-
Drug Stability and Dilution: this compound, like many small molecules, can be prone to degradation or precipitation if not handled correctly.
-
Assay Incubation Time: The duration of drug exposure can significantly impact the apparent IC50 value.[1]
-
Assay Type and Linearity: The choice of viability assay (e.g., MTT, CellTiter-Glo) and its linear range can affect results.
Caption: this compound inhibits HSP90, leading to the degradation of client proteins and the suppression of multiple oncogenic signaling pathways.
Detailed Protocol for Western Blotting after this compound Treatment:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations (e.g., 10 nM, 50 nM, 100 nM) and a vehicle control for a predetermined time (e.g., 24 hours). A time-course experiment (e.g., 6, 12, 24, 48 hours) can also be informative.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate) and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a PVDF or nitrocellulose membrane. Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-Akt, anti-p-Akt, anti-EGFR) overnight at 4°C with gentle agitation. Use the antibody dilution recommended by the manufacturer, but be prepared to optimize.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with an ECL substrate.
-
Image the blot using a chemiluminescence detection system.
-
Always probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading. As a positive control for HSP90 inhibition, probe for HSP70, which is typically upregulated upon HSP90 inhibition. [2] Western Blot Troubleshooting Tips:
-
| Issue | Possible Cause | Solution |
| No/Weak Signal | Insufficient primary antibody | Increase antibody concentration or incubation time. |
| Poor protein transfer | Check transfer efficiency with Ponceau S. Optimize transfer time and voltage. | |
| Inactive secondary antibody or substrate | Use fresh reagents and confirm their activity. | |
| High Background | Insufficient blocking | Increase blocking time or try a different blocking agent. |
| Antibody concentration too high | Decrease primary or secondary antibody concentration. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Multiple Bands | Non-specific antibody binding | Optimize antibody dilution. Use a more specific antibody if available. |
| Protein degradation | Use fresh protease inhibitors in the lysis buffer. |
High Variability in In Vivo Xenograft Studies
Question: We are observing inconsistent tumor growth inhibition in our mouse xenograft models treated with this compound. What factors could be contributing to this variability?
Answer:
In vivo experiments are inherently more complex and subject to greater variability than in vitro assays. Consistent results with this compound in xenograft models require careful planning and execution.
Potential Causes for In Vivo Variability:
-
Drug Formulation and Administration: this compound's solubility and stability in vehicle solutions can impact its bioavailability. [3]Inconsistent administration (e.g., i.p. vs. i.v.) can also lead to variable drug exposure.
-
Dosing Schedule: The timing and frequency of this compound administration are critical. While the drug is retained in tumors, client proteins can be re-expressed, suggesting that the dosing schedule needs to be optimized. [4][5]* Tumor Heterogeneity: The initial tumor size and the inherent heterogeneity of the cancer cells can lead to different growth rates and responses to treatment.
-
Animal Health and Husbandry: The overall health and stress levels of the animals can influence tumor growth and drug metabolism.
Experimental Protocol for a Mouse Xenograft Study with this compound:
-
Cell Preparation and Implantation:
-
Use a consistent number of viable cancer cells for subcutaneous injection.
-
Inject cells into the same anatomical location for all animals.
-
Allow tumors to reach a predetermined, measurable size (e.g., 100-150 mm³) before randomizing animals into treatment groups.
-
-
This compound Formulation and Dosing:
-
Prepare the this compound formulation consistently. A common vehicle is a 10/18 DRD solution (10% DMSO, 18% Cremophor RH 40, 3.6% dextrose, 68.4% water). [6] * Administer the drug via a consistent route (e.g., intraperitoneal injection).
-
A typical dosing schedule might be once or twice weekly. [1][7]However, more frequent dosing may be necessary for sustained target inhibition. [4][5]
-
-
Monitoring and Data Collection:
-
Measure tumor volume with calipers at regular intervals (e.g., twice a week).
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting for client proteins).
-
Table 2: Example Dosing Regimens for this compound in Preclinical Models
| Model | Dose | Schedule | Route | Reference |
| NCI-H1975 Xenograft | 125 mg/kg | Single dose | i.v. | [4] |
| NCI-H1975 Xenograft | Not specified | Once-weekly | i.v. | [4][5] |
| MCF-7 Xenograft | 100 mg/kg | Weekly | i.p. | [3] |
| Cervix Cancer Xenograft | 50 mg/kg | Every 4th day (5 doses) | i.p. | [6] |
This technical support center provides a starting point for troubleshooting common issues in this compound experiments. For further assistance, always refer to the specific product datasheets for antibodies and reagents, and consult the primary literature for detailed experimental conditions in your model system.
References
- 1. This compound: research and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted inhibition of Hsp90 by this compound is effective across a broad spectrum of breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of this compound, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound (STA-9090), a Non-Geldanamycin HSP90 Inhibitor, has Potent Antitumor Activity in In Vitro and In Vivo Models of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the Heat Shock Protein 90 Inhibitor this compound as a Sensitizer to Hyperthermia-Based Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Multicenter Phase II Study of this compound Monotherapy in Patients with Genotypically Defined Advanced Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Ganetespib Sensitivity Biomarkers: A Technical Support Resource
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Ganetespib, a potent inhibitor of Heat Shock Protein 90 (HSP90). The information is designed to assist in the identification of biomarkers for drug sensitivity and to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a small molecule inhibitor that binds to the ATP-binding pocket in the N-terminal domain of HSP90.[1][2] This inhibition disrupts the chaperone's function, leading to the proteasomal degradation of a wide array of "client" proteins that are dependent on HSP90 for their conformational stability and activity.[1][3] Many of these client proteins are key components of oncogenic signaling pathways, and their degradation results in cell cycle arrest and apoptosis in cancer cells.[1][3][4]
Q2: Which HSP90 client proteins are established biomarkers for this compound sensitivity?
Several HSP90 client proteins have been identified as potential biomarkers for sensitivity to this compound. The overexpression or mutation of these proteins can indicate a dependency of the cancer cell on HSP90, making them more susceptible to its inhibition. Key examples include:
-
HER2 (ErbB2): Overexpression of HER2 is a strong predictor of sensitivity to HSP90 inhibitors. This compound treatment leads to the degradation of HER2, making it a promising therapeutic strategy for HER2-positive breast cancers.[5][6]
-
ALK: Anaplastic lymphoma kinase (ALK) fusion proteins, found in a subset of non-small cell lung cancers (NSCLC), are highly sensitive to HSP90 inhibition.[1]
-
Mutant BRAF: Melanomas driven by BRAF mutations have shown sensitivity to this compound.[1]
-
Mutant EGFR: While some EGFR mutations confer sensitivity, others may be associated with resistance, highlighting the need for specific mutation analysis.[7]
-
AKT: As a crucial survival signaling protein, AKT is a key HSP90 client. Its degradation upon this compound treatment is a marker of effective target engagement.[5][8]
Q3: What are the known mechanisms of resistance to this compound?
Resistance to this compound can emerge through several mechanisms, primarily involving the reactivation of pro-survival signaling pathways. A key resistance mechanism is the hyperactivation of the RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[9][10][11] This can occur through various genomic alterations that bypass the need for the specific HSP90 client proteins initially targeted. Additionally, upregulation of other heat shock proteins, such as HSP70 and HSP27, can provide compensatory chaperone function, contributing to resistance.[5]
Troubleshooting Guide
Problem 1: Higher than expected IC50 value for this compound in a sensitive cell line.
-
Possible Cause 1: Cell line integrity and passage number.
-
Suggestion: Ensure the cell line is from a reliable source and has not been in continuous culture for an excessive number of passages, which can lead to genetic drift and altered drug sensitivity. It is advisable to use cells within a defined passage number range.
-
-
Possible Cause 2: Reagent quality.
-
Suggestion: Verify the concentration and purity of the this compound stock solution. If possible, test a fresh batch of the compound. Ensure that the solvent (e.g., DMSO) concentration in the final culture medium is not affecting cell viability.
-
-
Possible Cause 3: Assay conditions.
-
Suggestion: Optimize the cell seeding density and the duration of the viability assay. For MTT or similar colorimetric assays, ensure that the incubation time with the reagent is optimal for the specific cell line and that the formazan crystals are fully dissolved before reading the absorbance.
-
Problem 2: Lack of degradation of a known HSP90 client protein (e.g., AKT, HER2) after this compound treatment.
-
Possible Cause 1: Insufficient drug concentration or treatment duration.
-
Suggestion: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for the specific cell line and client protein of interest. Degradation kinetics can vary between different client proteins.[8]
-
-
Possible Cause 2: Technical issues with Western blotting.
-
Suggestion: Verify the quality of the primary antibody and optimize its dilution. Ensure complete protein transfer from the gel to the membrane. Use a positive control cell line known to respond to this compound. Include a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
-
Possible Cause 3: Emergence of resistance.
Problem 3: Inconsistent results in co-immunoprecipitation (co-IP) experiments to detect HSP90-client protein interactions.
-
Possible Cause 1: Suboptimal lysis buffer.
-
Suggestion: The composition of the lysis buffer is critical for preserving protein-protein interactions. Avoid harsh detergents and high salt concentrations. A commonly used buffer for HSP90 co-IP is RIPA buffer, but optimization may be required for specific client proteins.
-
-
Possible Cause 2: Inefficient immunoprecipitation.
-
Suggestion: Ensure the antibody used for immunoprecipitation is validated for this application and is used at an optimal concentration. Pre-clearing the lysate with protein A/G beads can help reduce non-specific binding.
-
-
Possible Cause 3: Transient or weak interaction.
-
Suggestion: The interaction between HSP90 and some client proteins can be transient. Cross-linking agents can be used to stabilize the interaction before cell lysis, but this requires careful optimization to avoid non-specific cross-linking.
-
Data Presentation
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| SUM149 | Inflammatory Breast Cancer | 13 | [3] |
| MCF-7 | Breast Cancer (ER+) | 25 | [6] |
| T47D | Breast Cancer (ER+) | 15 | [6] |
| BT-474 | Breast Cancer (HER2+) | 13 | [6] |
| Sk-BR3 | Breast Cancer (HER2+) | 25 | [6] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Low nM range | [3][6] |
| OCUB-M | Triple-Negative Breast Cancer | Low nM range | [3] |
| LNCaP | Prostate Cancer (AR+) | 8 | [8] |
| VCaP | Prostate Cancer (AR+) | 7 | [8] |
| DU145 | Prostate Cancer (AR-) | 12 | [8] |
| PC3 | Prostate Cancer (AR-) | 77 | [8] |
| NCI-H1975 | NSCLC (EGFR L858R/T790M) | 2-30 | [7] |
| HCC827 | NSCLC (EGFR delE746-A750) | 2-30 | [7] |
| MGC-803 | Gastric Cancer | Dose-dependent inhibition | [3] |
| SGC-7901 | Gastric Cancer | Dose-dependent inhibition | [3] |
| MKN-28 | Gastric Cancer | Dose-dependent inhibition | [3] |
Experimental Protocols
Western Blot Analysis of HSP90 Client Protein Degradation
-
Cell Lysis:
-
Treat cells with the desired concentrations of this compound for the appropriate duration.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer.
-
Separate proteins on a 4-12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended starting dilutions for key biomarkers:
-
Anti-HER2 (e.g., Cell Signaling Technology, #4290): 1:1000
-
Anti-phospho-HER2 (Y1248) (e.g., Cell Signaling Technology, #2247): 1:1000
-
Anti-AKT (e.g., Cell Signaling Technology, #4691): 1:1000
-
Anti-phospho-AKT (S473) (e.g., Cell Signaling Technology, #4060): 1:1000
-
Anti-GAPDH (e.g., Cell Signaling Technology, #2118): 1:5000
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:2000 to 1:10000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Cell Viability (IC50) Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will allow for logarithmic growth during the assay period (typically 2,000-10,000 cells/well).
-
Allow cells to adhere overnight.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Replace the medium in the wells with the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired period (e.g., 72 hours).
-
-
MTT Assay:
-
Add MTT reagent (5 mg/mL in PBS) to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C.
-
Aspirate the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the drug concentration and use a non-linear regression model to determine the IC50 value.
-
Co-Immunoprecipitation of HSP90 and Client Proteins
-
Cell Lysis:
-
Treat cells with this compound or vehicle control.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) with protease and phosphatase inhibitors.
-
-
Pre-clearing:
-
Incubate the cell lysate with protein A/G agarose or magnetic beads for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an antibody against HSP90 or the client protein of interest overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and wash them three to five times with lysis buffer.
-
-
Elution and Analysis:
-
Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against HSP90 and the client protein.
-
Visualizations
References
- 1. This compound: research and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound induces G2/M cell cycle arrest and apoptosis in gastric cancer cells through targeting of receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The HSP-RTK-Akt axis mediates acquired resistance to this compound in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted inhibition of Hsp90 by this compound is effective across a broad spectrum of breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (STA-9090), a Non-Geldanamycin HSP90 Inhibitor, has Potent Antitumor Activity in In Vitro and In Vivo Models of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potent activity of the Hsp90 inhibitor this compound in prostate cancer cells irrespective of androgen receptor status or variant receptor expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Acquired resistance to the Hsp90 inhibitor, this compound in KRAS mutant NSCLC is mediated via reactivation of the ERK–p90RSK–mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acquired Resistance to the Hsp90 Inhibitor, this compound, in KRAS- Mutant NSCLC Is Mediated via Reactivation of the ERK-p90RSK-mTOR Signaling Network - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ganetespib and Hsp70 Upregulation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Hsp90 inhibitor, Ganetespib. The focus is on understanding and addressing the common experimental challenge of Hsp70 upregulation following this compound treatment.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during your experiments with this compound.
Problem 1: High levels of Hsp70 are detected after this compound treatment, potentially leading to inconsistent results or drug resistance.
-
Question: Why does this compound treatment lead to an increase in Hsp70 expression?
-
Answer: this compound is a potent inhibitor of Heat Shock Protein 90 (Hsp90).[1][2][3] Hsp90 normally forms a complex with the transcription factor HSF1. When this compound binds to Hsp90, this complex dissociates, releasing HSF1.[4] Activated HSF1 then translocates to the nucleus and binds to Heat Shock Elements (HSEs) in the promoter regions of heat shock genes, including HSP70, leading to its increased transcription and translation.[4] This upregulation of Hsp70 is a well-documented compensatory cellular stress response, often referred to as the Heat Shock Response (HSR).[5]
-
Question: How can I confirm that the observed Hsp70 increase is a direct result of this compound's Hsp90 inhibition?
-
Answer: To confirm the on-target effect of this compound, you should observe a concurrent degradation of known Hsp90 client proteins.[2][3][6] You can perform a time-course and dose-response experiment and analyze the expression levels of both Hsp70 and sensitive Hsp90 client proteins (e.g., AKT, CDK1, HER2) via Western blotting.[3][7][8] A successful experiment will show a dose- and time-dependent decrease in the client proteins alongside an increase in Hsp70.
-
Question: What are the experimental implications of Hsp70 upregulation?
-
Answer: The induction of Hsp70 can have several experimental consequences:
-
Cytoprotection and Drug Resistance: Hsp70 has anti-apoptotic functions and can protect cancer cells from the cytotoxic effects of this compound, potentially leading to acquired resistance.[8][9]
-
Confounding Biomarker Analysis: If you are using other biomarkers to assess cellular stress or apoptosis, the potent induction of Hsp70 can complicate the interpretation of your results.
-
Variability in Response: The extent of Hsp70 induction can vary between different cell lines, leading to differential sensitivity to this compound.
-
-
Question: What strategies can be employed to mitigate the effects of Hsp70 upregulation?
-
Answer:
-
Combination Therapy: Consider co-treatment with an Hsp70 inhibitor, such as KNK437, to counteract the cytoprotective effects of Hsp70 induction and potentially enhance the anti-leukemic activity of this compound.[9]
-
Optimizing Dosing and Scheduling: Short-term, high-dose exposure to this compound may be sufficient to induce degradation of Hsp90 client proteins before the full protective effect of Hsp70 is established.[3] Studies have shown that Hsp70 levels can be elevated within six hours and reach their maximum within 24 hours of this compound exposure.[5]
-
Problem 2: Difficulty in determining the optimal concentration and duration of this compound treatment.
-
Question: How do I determine the effective concentration of this compound for my cell line?
-
Answer: The effective concentration of this compound is cell-line dependent but is typically in the low nanomolar range.[1] It is recommended to perform a dose-response curve to determine the IC50 value for your specific cell model. You can assess cell viability using assays such as MTT or CellTiter-Glo.
-
Question: What is a typical time course for observing the effects of this compound?
-
Answer: Degradation of Hsp90 client proteins can be observed as early as a few hours after treatment.[3] Induction of apoptosis and cell cycle arrest may require longer incubation times, typically 24 to 72 hours.[10][11] A time-course experiment is crucial to identify the optimal endpoint for your specific research question.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small-molecule inhibitor of Hsp90.[2] It competitively binds to the ATP-binding pocket in the N-terminus of Hsp90, which disrupts the chaperone's function.[1][2] This leads to the misfolding and subsequent proteasomal degradation of numerous Hsp90 "client" proteins, many of which are key drivers of cancer cell proliferation and survival, such as receptor tyrosine kinases, cell cycle regulators, and transcription factors.[2][3][6]
Q2: Which signaling pathways are affected by this compound treatment?
A2: By promoting the degradation of its client proteins, this compound can simultaneously inhibit multiple oncogenic signaling pathways, including the PI3K/Akt/mTOR, Raf/MEK/ERK, and JAK/STAT3 pathways.[6][12]
Q3: Is Hsp70 upregulation always a negative outcome?
A3: While Hsp70 upregulation can contribute to drug resistance, it is also a reliable biomarker for Hsp90 inhibition.[13] The presence of elevated Hsp70 levels can confirm that this compound is engaging its target.
Q4: Are there any known mechanisms of acquired resistance to this compound beyond Hsp70 upregulation?
A4: Yes, acquired resistance can also be mediated by the upregulation of compensatory HSPs, such as Hsp27 and Hsc70, and the activation of a network of receptor tyrosine kinases (RTKs) that can stabilize the Akt signaling pathway.[8]
Data Presentation
Table 1: Reported IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nmol/L) |
| MGC-803 | Gastric Cancer | ~20 |
| SGC-7901 | Gastric Cancer | ~160 |
| MKN-28 | Gastric Cancer | ~320 |
| NCI-H1975 | Non-Small Cell Lung Cancer | 2 - 30 |
| HCC827 | Non-Small Cell Lung Cancer | 2 - 30 |
Data compiled from publicly available research.[10][14]
Table 2: Time Course of Hsp70 Induction Following this compound Treatment
| Time Point | Hsp70 Expression Level |
| 6 hours | Elevated |
| 24 hours | Maximal |
Based on findings in HeLa cells.[5]
Experimental Protocols
1. Western Blot Analysis of Hsp70 and Hsp90 Client Proteins
-
Objective: To assess the dose-dependent effect of this compound on Hsp70 induction and Hsp90 client protein degradation.
-
Methodology:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of this compound (e.g., 0, 10, 20, 40, 80 nM) for 24 hours.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Hsp70, an Hsp90 client protein (e.g., CDK1, AKT), and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
2. Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine the effect of this compound on cell cycle distribution.
-
Methodology:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for 24-72 hours.
-
Harvest the cells, including any floating cells, and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer. A significant increase in the G2/M phase population is expected with short-term treatment.[10]
-
Mandatory Visualizations
Caption: this compound inhibits Hsp90, leading to client protein degradation and Hsp70 upregulation via HSF1 activation.
Caption: A typical experimental workflow for studying the effects of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Role of this compound, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted inhibition of Hsp90 by this compound is effective across a broad spectrum of breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heat Shock Protein 70 (HSP70) Induction: Chaperonotherapy for Neuroprotection after Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the Heat Shock Protein 90 Inhibitor this compound as a Sensitizer to Hyperthermia-Based Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of this compound, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The HSP-RTK-Akt axis mediates acquired resistance to this compound in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Targeting heat-shock protein 90 with this compound for molecularly targeted therapy of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting HSP90 with this compound to Induce CDK1 Degradation and Promote Cell Death in Hepatoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Facebook [cancer.gov]
- 14. aacrjournals.org [aacrjournals.org]
Ganetespib Dose-Response Curve Optimization: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ganetespib. The information is designed to address specific issues that may be encountered during in vitro dose-response experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, synthetic small-molecule inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] Hsp90 is a molecular chaperone that is crucial for the stability and function of numerous "client" proteins, many of which are involved in cancer cell growth, survival, and proliferation.[1][2][3][4] By binding to the ATP-binding pocket in the N-terminus of Hsp90, this compound prevents the proper folding of these client proteins, leading to their degradation via the proteasome.[2][5] This disruption of multiple oncogenic signaling pathways simultaneously contributes to its anti-cancer effects.[4][6][7][8][9]
Q2: Which signaling pathways are affected by this compound?
This compound's inhibition of Hsp90 leads to the destabilization of a wide array of client proteins, thereby impacting several critical signaling pathways in cancer cells. These include:
-
JAK/STAT Pathway: this compound can lead to the degradation of JAK2, which in turn abrogates the downstream signaling of STAT3 and STAT5.[6]
-
PI3K/Akt/mTOR Pathway: Key components of this pathway, such as Akt, are Hsp90 client proteins, and their degradation by this compound can inhibit cell survival and proliferation signals.[4][7][8]
-
RAF/MEK/ERK (MAPK) Pathway: this compound can disrupt this pathway by targeting client proteins like RAF1, leading to reduced ERK1/2 phosphorylation.[4][7][8]
-
Receptor Tyrosine Kinases (RTKs): Many RTKs, including EGFR, HER2, and IGF-IR, are dependent on Hsp90 for their stability.[3][4][7][8] this compound treatment can lead to their degradation.[7]
Q3: What is a typical IC50 range for this compound in cancer cell lines?
This compound is potent in the low nanomolar range across a variety of cancer cell lines. However, the exact IC50 value can vary depending on the cell line, its genetic background, and the experimental conditions (e.g., duration of exposure).
Troubleshooting Guide
Problem 1: Inconsistent or non-reproducible IC50 values.
-
Possible Cause 1: Cell Culture Conditions. Variations in cell passage number, confluency at the time of treatment, and media composition can affect drug sensitivity.
-
Solution: Use cells within a consistent and low passage number range. Seed cells at a consistent density and ensure they are in the logarithmic growth phase at the time of drug addition. Standardize media and supplements.
-
-
Possible Cause 2: Drug Dilution and Storage. this compound, like many small molecules, can be sensitive to storage conditions and repeated freeze-thaw cycles. Improper serial dilutions can lead to inaccurate final concentrations.
-
Solution: Aliquot the stock solution upon receipt to minimize freeze-thaw cycles. Prepare fresh serial dilutions for each experiment from a stock solution. Verify the accuracy of your pipetting and dilution scheme.
-
-
Possible Cause 3: Assay-Specific Issues. The choice of cell viability assay (e.g., MTT, CellTiter-Glo, crystal violet) can influence the apparent IC50. Incubation times for both the drug and the assay reagents are critical.
-
Solution: Ensure the chosen assay is linear within the range of cell numbers used. Optimize and standardize incubation times. Be aware that some assays may be affected by the drug's chemical properties.
-
Problem 2: No significant cell death or inhibition of proliferation is observed.
-
Possible Cause 1: Intrinsic or Acquired Resistance. Some cell lines may have intrinsic resistance to Hsp90 inhibitors.[10][11] This can be due to a variety of factors, including upregulation of pro-survival chaperones like Hsp70 and Hsp27, or mutations in Hsp90 itself.[10][11]
-
Solution: Confirm the expression of key Hsp90 client proteins in your cell line (e.g., Akt, CDK1). Consider testing a different Hsp90 inhibitor to rule out compound-specific resistance. If acquired resistance is suspected, a systems biology approach may be needed to identify the underlying mechanism.[10]
-
-
Possible Cause 2: Insufficient Drug Exposure Time. The degradation of some client proteins and the subsequent induction of apoptosis can take time.
-
Solution: While some effects can be seen as early as 6 hours, a standard endpoint for viability assays is often 72 hours.[12] Consider performing a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your cell line.
-
-
Possible Cause 3: Sub-optimal Drug Concentration Range. The effective concentration range may have been missed.
-
Solution: Test a broader range of concentrations, typically from picomolar to micromolar, in a logarithmic series to ensure the full dose-response curve is captured.
-
Problem 3: High background or "noisy" data in the dose-response curve.
-
Possible Cause 1: Uneven Cell Seeding. Inconsistent cell numbers across wells will lead to high variability.
-
Solution: Ensure a single-cell suspension before seeding and mix the cell suspension between plating wells to maintain uniformity. Pay attention to the "edge effect" in microplates; consider not using the outer wells for experimental data.
-
-
Possible Cause 2: Contamination. Mycoplasma or bacterial contamination can significantly alter cell growth and drug response.
-
Solution: Regularly test cell cultures for mycoplasma contamination. Practice good aseptic technique.
-
-
Possible Cause 3: Issues with Assay Reagents. Reagents that have been improperly stored or are expired can lead to inconsistent results.
-
Solution: Store all assay components as recommended by the manufacturer. Use fresh reagents and ensure they are equilibrated to the appropriate temperature before use.
-
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) of this compound varies across different cancer cell lines, reflecting their diverse genetic backgrounds and dependencies on Hsp90 client proteins. The following table summarizes reported IC50 values from various studies.
| Cell Line | Cancer Type | IC50 (nM) at 72h | Reference |
| Prostate Cancer | |||
| DU145 | AR-negative | 12 | [12] |
| PC3 | AR-negative | 77 | [12] |
| LNCaP | AR-positive, androgen-dependent | 8 | [12] |
| VCaP | AR-positive, androgen-dependent | 7 | [12] |
| Breast Cancer | |||
| MCF-7 | Hormone receptor-positive | 25 | [13] |
| T47D | Hormone receptor-positive | 15 | [13] |
| BT-474 | HER2-positive | 13 | [13] |
| Sk-BR3 | HER2-positive | 25 | [13] |
| MDA-MB-231 | Triple-negative | Low nanomolar range | [8][13] |
| OCUB-M | Triple-negative | Low nanomolar range | [8][13] |
| SUM149 | Inflammatory Breast Cancer | 13 | [8] |
| Leukemia | |||
| SET-2 | JAK2V617F mutant | Low nanomolar range | [6] |
| HEL92.1.7 | JAK2V617F mutant | Low nanomolar range | [6] |
| Non-Small Cell Lung Cancer | |||
| NCI-H1975 | EGFR mutant | 8 | [5] |
| Osteosarcoma | |||
| MG63 | 43 | [5] | |
| OSA 8 | 4 | [5] | |
| Canine Mast Cell Tumor | |||
| C2 | 19 | [5] | |
| BR | 4 | [5] |
Experimental Protocols
General Protocol for Determining this compound IC50 in Adherent Cell Lines
This protocol provides a general framework. Specific cell lines may require optimization of cell seeding density and incubation times.
1. Cell Seeding:
- Harvest cells that are in the logarithmic phase of growth.
- Perform a cell count and assess viability (e.g., using trypan blue).
- Seed the cells in a 96-well plate at a pre-determined optimal density. This should be a density that allows for logarithmic growth for the duration of the experiment without reaching over-confluency in the vehicle-treated control wells.
- Incubate the plate for 24 hours to allow the cells to adhere.
2. This compound Treatment:
- Prepare a series of this compound dilutions in complete growth medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 1 µM).
- Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest this compound dose).
- Carefully remove the medium from the cells and add the medium containing the different concentrations of this compound.
- Incubate the cells for the desired treatment duration (e.g., 72 hours).
3. Assessment of Cell Viability:
- After the incubation period, assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay or an MTT assay. Follow the manufacturer's instructions for the chosen assay.
- Read the plate using a luminometer or spectrophotometer.
4. Data Analysis:
- Subtract the average background reading (from wells with medium but no cells) from all experimental wells.
- Normalize the data to the vehicle-only control wells, which represent 100% viability.
- Plot the normalized viability data against the logarithm of the this compound concentration.
- Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope [four parameters]) to fit the data and calculate the IC50 value.
References
- 1. Facebook [cancer.gov]
- 2. This compound: research and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of this compound, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of this compound, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Multifaceted Intervention by the Hsp90 Inhibitor this compound (STA-9090) in Cancer Cells with Activated JAK/STAT Signaling | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Item - Mechanisms of resistance to Hsp90 inhibitor drugs: a complex mosaic emerges - University of Lincoln - Figshare [repository.lincoln.ac.uk]
- 11. Mechanisms of Resistance to Hsp90 Inhibitor Drugs: A Complex Mosaic Emerges [mdpi.com]
- 12. Potent activity of the Hsp90 inhibitor this compound in prostate cancer cells irrespective of androgen receptor status or variant receptor expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeted inhibition of Hsp90 by this compound is effective across a broad spectrum of breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
Ganetespib formulation for improved bioavailability
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with Ganetespib formulations to improve bioavailability.
Troubleshooting Guides
Formulation and Solubility Issues
| Problem | Potential Cause | Suggested Solution |
| Poor Dissolution of this compound Powder | This compound has low aqueous solubility. | For in vitro studies, prepare a stock solution in 100% DMSO. For in vivo studies, a common formulation for intravenous injection is a mixture of DMSO, Cremophor RH40, and dextrose in water (e.g., 10:18:72 v/v/v).[1] For oral administration, this compound can be suspended in a vehicle like 0.5% carboxymethylcellulose sodium (CMC-Na). |
| Precipitation of this compound in Aqueous Buffers | The aqueous buffer is not compatible with the DMSO stock solution, causing the compound to crash out. | Minimize the final concentration of DMSO in the aqueous buffer (ideally <0.5%). Add the DMSO stock solution to the vigorously vortexing buffer. Consider using a surfactant or a solubilizing agent in the final formulation if compatible with the experimental design. |
| Inconsistent Results in Cellular Assays | Variability in drug concentration due to incomplete dissolution or precipitation. | After preparing the final dilution in cell culture media, visually inspect for any precipitation. It is recommended to prepare fresh dilutions for each experiment from a validated stock solution. |
| Low Oral Bioavailability in Animal Models | Poor absorption due to low solubility and/or gastrointestinal instability. | Consider advanced formulation strategies such as solid lipid nanoparticles (SLNs) or self-nanoemulsifying drug delivery systems (SNEDDS).[2][3] These have been shown to improve the oral bioavailability of other poorly soluble drugs.[4][5][6] |
In Vivo Experimentation Issues
| Problem | Potential Cause | Suggested Solution |
| Animal Distress or Toxicity After Administration | The formulation vehicle (e.g., high concentration of DMSO or Cremophor) may be causing toxicity. Common adverse events in clinical trials include diarrhea.[7] | Optimize the vehicle composition to minimize toxicity while maintaining this compound solubility. For intravenous administration, ensure slow infusion. Monitor animals closely for signs of distress, and consider reducing the dosage or frequency of administration. For oral gavage, ensure the suspension is homogenous to deliver a consistent dose. |
| High Variability in Pharmacokinetic (PK) Data | Inconsistent dosing, poor absorption, or rapid metabolism. | For oral dosing, ensure a uniform and stable suspension. Fasting the animals before dosing can sometimes reduce variability in absorption. For PK studies, ensure standardized procedures for blood collection and sample processing. |
| Lack of Tumor Regression in Xenograft Models | Suboptimal dosing schedule or insufficient drug exposure in the tumor tissue. | This compound has been shown to be retained preferentially in tumor tissue compared to normal tissues.[8][9] However, an optimized dosing schedule is crucial. Preclinical studies have used various schedules, including weekly injections.[10][11] It may be necessary to perform a dose-response study to determine the optimal regimen for your specific cancer model. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a second-generation, non-geldanamycin inhibitor of Heat Shock Protein 90 (HSP90).[8][10] It binds to the ATP-binding pocket in the N-terminus of HSP90, leading to the degradation of HSP90 client proteins.[12] Many of these client proteins are oncoproteins critical for tumor growth and survival, such as ALK, HER2, EGFR, and RAF-1.[8][9] By inhibiting HSP90, this compound simultaneously disrupts multiple oncogenic signaling pathways.[8][10]
2. What are the advantages of this compound over first-generation HSP90 inhibitors?
First-generation HSP90 inhibitors, such as the geldanamycin derivative 17-AAG, were limited by poor solubility, hepatotoxicity, and potential for multidrug resistance efflux.[] this compound lacks the benzoquinone moiety responsible for the hepatotoxicity of geldanamycins and has shown a better safety profile in preclinical and clinical studies.[8][10][12] It also exhibits greater potency than 17-AAG.[8][11]
3. What solvents are recommended for dissolving this compound?
For in vitro experiments, this compound is soluble in Dimethyl Sulfoxide (DMSO). For in vivo studies, it has been formulated for intravenous administration in a vehicle consisting of DMSO, Cremophor RH40, and dextrose in water.[1] For oral administration in preclinical models, it has been suspended in carboxymethylcellulose sodium (CMC-Na).
4. Are there any known nanoparticle formulations for this compound to improve oral bioavailability?
5. What signaling pathways are affected by this compound?
This compound's inhibition of HSP90 leads to the degradation of numerous client proteins, thereby affecting multiple signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis. Key pathways include the PI3K/AKT/mTOR and RAF/MEK/ERK pathways.[8]
Experimental Protocols
Preparation of this compound for In Vivo Intravenous Administration
This protocol describes the preparation of a this compound formulation for intravenous injection in mice, based on preclinical studies.[1]
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Cremophor RH40
-
5% Dextrose in sterile water
Procedure:
-
Prepare the vehicle solution by mixing DMSO, Cremophor RH40, and 5% dextrose in water in a 10:18:72 ratio by volume.
-
Warm the vehicle solution to 37°C to aid in solubilization.
-
Weigh the required amount of this compound powder.
-
Add the this compound powder to the pre-warmed vehicle.
-
Vortex or sonicate the mixture until the this compound is completely dissolved and the solution is clear.
-
Administer the formulation immediately to the animals via tail vein injection.
Visualizations
Caption: Workflow for developing and evaluating a new this compound formulation.
Caption: this compound inhibits HSP90, leading to client protein degradation.
References
- 1. Initial Testing (Stage 1) of this compound, an Hsp90 Inhibitor, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Self-Nano-Emulsifying Drug-Delivery Systems: From the Development to the Current Applications and Challenges in Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solid Lipid Nanoparticles: Applications and Prospects in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies to Improve solubility of Oral Drugs [rpbs.journals.ekb.eg]
- 5. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 6. wjbphs.com [wjbphs.com]
- 7. A first in human, safety, pharmacokinetics, and clinical activity phase I study of once weekly administration of the Hsp90 inhibitor this compound (STA-9090) in patients with solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: research and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. mdpi.com [mdpi.com]
- 11. This compound (STA-9090), a Non-Geldanamycin HSP90 Inhibitor, has Potent Antitumor Activity in In Vitro and In Vivo Models of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, a unique triazolone-containing Hsp90 inhibitor, exhibits potent antitumor activity and a superior safety profile for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Cell line-specific responses to Ganetespib treatment
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers working with the HSP90 inhibitor, Ganetespib.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a synthetic, small-molecule inhibitor of Heat Shock Protein 90 (Hsp90).[1] Hsp90 is a molecular chaperone crucial for the stability, conformational maturation, and function of numerous "client" proteins, many of which are involved in cancer cell growth, survival, and proliferation.[1][2] this compound binds to and inhibits Hsp90, leading to the proteasomal degradation of these oncogenic client proteins.[1][2] This disruption of multiple signaling pathways simultaneously contributes to its antitumor activity.[2][3]
Q2: Which signaling pathways are most affected by this compound treatment?
A2: this compound's inhibition of Hsp90 affects a broad range of oncogenic signaling pathways by destabilizing key Hsp90 client proteins. The most commonly affected pathways include the PI3K/Akt/mTOR, Raf/MEK/ERK, and JAK/STAT pathways.[3][4][5] Additionally, it impacts receptor tyrosine kinases like EGFR, HER2, and IGF-1R, as well as steroid receptors such as the estrogen receptor (ER) and progesterone receptor (PR).[3][4][5]
Q3: Is this compound effective across all cancer cell lines?
A3: No, there is significant cell line-specific variability in response to this compound. Potency is observed across a wide variety of hematological and solid tumor cell lines, including but not limited to non-small cell lung cancer (NSCLC), breast cancer, prostate cancer, and gastric cancer.[4][6][7] However, the sensitivity, measured by IC50 values, can range from low nanomolar to less sensitive, depending on the specific molecular profile of the cell line, such as its dependence on particular Hsp90 client proteins.[2][7][8] For example, HER2-overexpressing breast cancer cells and certain KRAS-mutant NSCLC cells have shown high sensitivity.[2]
Q4: What are common biomarkers to confirm Hsp90 inhibition by this compound?
A4: A reliable pharmacodynamic marker for Hsp90 inhibition is the upregulation of heat shock protein 70 (Hsp70).[1][9] This occurs because the inhibition of Hsp90 activates Heat Shock Factor 1 (HSF1), which in turn drives the transcription of compensatory heat shock proteins like Hsp70.[10] Additionally, monitoring the degradation of known sensitive Hsp90 client proteins, such as AKT, CDK1, or HER2, via western blot is a direct method to confirm this compound's activity in cells.[2][5][11]
Troubleshooting Guide
Issue 1: High variability in IC50 values or lack of expected cytotoxicity.
-
Possible Cause 1: Cell Line-Specific Factors. Different cell lines possess unique dependencies on Hsp90 client proteins. A cell line that is not "addicted" to a specific Hsp90-dependent pathway may show lower sensitivity.
-
Solution: Profile your cell line for key Hsp90 clients (e.g., EGFR, HER2, ALK, KRAS pathway members). Compare your cell line's molecular subtype to published data to set appropriate expectations for sensitivity. For instance, TNBC lines MDA-MB-231 and SUM149, and HER2+ line BT-474, are known to be sensitive.[2][7]
-
-
Possible Cause 2: Suboptimal Treatment Duration. The cytotoxic effects of this compound are often mediated by cell cycle arrest and subsequent apoptosis, which take time to manifest.[12][13]
-
Possible Cause 3: Drug Inactivation. Improper storage or handling can lead to reduced potency.
-
Solution: Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Follow the manufacturer's instructions for storage, typically at -20°C or -80°C.
-
Issue 2: Cells are developing resistance to this compound after initial sensitivity.
-
Possible Cause 1: Reactivation of Survival Pathways. Acquired resistance can be mediated by the hyperactivation of survival signaling networks. In KRAS-mutant NSCLC, for example, resistance has been linked to the reactivation of the RAF/MEK/ERK/RSK and PI3K/AKT/mTOR pathways.[18][19][20]
-
Solution: Analyze resistant clones for the phosphorylation status of key proteins in these pathways (e.g., p-ERK, p-AKT, p-p90RSK). The development of resistance may create new dependencies; resistant cells may become synthetically lethal to inhibitors of these reactivated pathways (e.g., PI3K, mTOR, or ERK inhibitors).[18]
-
-
Possible Cause 2: Upregulation of Compensatory Chaperones. Prolonged treatment with an Hsp90 inhibitor can lead to a compensatory response, including the upregulation of other heat shock proteins like Hsp70, Hsp27, and constitutive Hsp90B, which can take over some chaperoning functions and mitigate the effect of this compound.[10]
-
Solution: Evaluate the expression levels of Hsp27, Hsc70, and Hsp90B in your resistant cell lines via western blot. Investigating combination therapies that target these compensatory mechanisms may be a viable strategy.
-
-
Possible Cause 3: Activation of Alternative Survival Pathways. In some models of resistance, activation of pathways like JAK2/STAT3 has been identified as a potential escape mechanism.[21]
-
Solution: Screen resistant cells for activation of alternative oncogenic pathways. Combination treatment with inhibitors targeting these activated pathways (e.g., a JAK2 inhibitor) may restore sensitivity to this compound.[21]
-
Quantitative Data
Table 1: this compound IC50 Values in Various Cancer Cell Lines (72h Treatment)
| Cancer Type | Cell Line | IC50 (nM) | Reference(s) |
| Breast Cancer | MCF-7 | 25 | [2] |
| T47D | 15 | [2] | |
| BT-474 | 13 | [2] | |
| Sk-BR3 | 25 | [2] | |
| MDA-MB-231 | Low nanomolar | [2][7] | |
| SUM149 | 13 | [7] | |
| HS578T | 4.75 - 4.79 | [21] | |
| Prostate Cancer | DU145 | 12 | [8] |
| PC3 | 77 | [8] | |
| LNCaP | 8 | [8] | |
| VCaP | 7 | [8] | |
| Gastric Cancer (5-day) | AGS | 3.05 | [12] |
| N87 | 2.96 | [12] | |
| Mantle Cell Lymphoma | Jeko-1 | 12.8 ± 1.57 | [14] |
| Granta-519 | 45.7 ± 4.18 | [14] | |
| Esophageal Squamous Cell | KYSE-150 | 29.32 | [22] |
| Eca-109 | 69.44 | [22] |
Note: IC50 values can vary based on experimental conditions such as cell density, assay type, and passage number. This table should be used as a comparative guide.
Signaling Pathways and Experimental Workflows
Caption: this compound binds to the ATP pocket of HSP90, leading to client protein degradation.
Caption: this compound disrupts PI3K/Akt and Raf/MEK/ERK pathways via HSP90 inhibition.
Caption: A standard workflow to evaluate this compound's effects on cancer cell lines.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of this compound and calculating the IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound stock solution (e.g., in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Preparation: Prepare serial dilutions of this compound in complete medium from the stock solution. A common concentration range is 0.1 nM to 1 µM.[23] Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration).
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability. Plot the percentage of viability against the log of this compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
Protocol 2: Western Blot Analysis of Hsp90 Client Proteins
This protocol is to assess the effect of this compound on the protein levels of Hsp90 clients and downstream signaling molecules.
Materials:
-
6-well plates
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-EGFR, anti-HER2, anti-cleaved PARP, anti-Hsp70, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with various concentrations of this compound (e.g., 0, 10, 50, 100 nM) for a specified time (e.g., 24 or 48 hours).[5][24]
-
Cell Lysis: Wash cells with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 25 µg) per lane onto an SDS-PAGE gel and run until adequate separation is achieved.[25]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in blocking buffer. Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity using software like ImageJ.[26]
Protocol 3: Co-Immunoprecipitation (Co-IP) of Hsp90 and Client Proteins
This protocol is to confirm the physical interaction between Hsp90 and a putative client protein and to observe the disruption of this interaction by this compound.
Materials:
-
Cell culture dishes (10 cm)
-
This compound
-
Non-denaturing lysis buffer (e.g., 1% Triton X-100 in PBS with protease/phosphatase inhibitors)
-
Primary antibody for immunoprecipitation (e.g., anti-Hsp90 or anti-client protein)
-
Isotype control IgG
-
Protein A/G magnetic beads or agarose resin
-
Wash buffer (lysis buffer with lower detergent concentration)
-
Elution buffer or Laemmli sample buffer
-
Western blot supplies (as listed in Protocol 2)
Procedure:
-
Cell Treatment: Grow cells in 10 cm dishes to 80-90% confluency. Treat with this compound or vehicle control for a short duration (e.g., 2-6 hours) to disrupt the complex without causing complete client degradation.[26]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 1 mL of non-denaturing lysis buffer. Scrape cells and collect the lysate.
-
Lysate Preparation: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Pre-clear the supernatant by incubating it with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Transfer the pre-cleared lysate to a new tube. Add 2-5 µg of the primary antibody (or control IgG) and incubate overnight at 4°C with gentle rotation.[27]
-
Complex Capture: Add equilibrated Protein A/G beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-antigen complexes.
-
Washing: Pellet the beads using a magnetic rack or centrifugation. Discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.[28]
-
Elution: Elute the protein complexes from the beads by resuspending them in Laemmli sample buffer and boiling for 5-10 minutes.
-
Western Blot Analysis: Pellet the beads and load the supernatant onto an SDS-PAGE gel. Perform western blotting as described in Protocol 2, probing for the co-immunoprecipitated protein (e.g., if you pulled down with anti-Hsp90, blot for the client protein, and vice versa). A reduced amount of co-precipitated protein in the this compound-treated sample indicates disruption of the complex.[26]
References
- 1. Facebook [cancer.gov]
- 2. Targeted inhibition of Hsp90 by this compound is effective across a broad spectrum of breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of this compound, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of this compound, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. Potent activity of the Hsp90 inhibitor this compound in prostate cancer cells irrespective of androgen receptor status or variant receptor expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A first in human, safety, pharmacokinetics, and clinical activity phase I study of once weekly administration of the Hsp90 inhibitor this compound (STA-9090) in patients with solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The HSP-RTK-Akt axis mediates acquired resistance to this compound in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. This compound induces G2/M cell cycle arrest and apoptosis in gastric cancer cells through targeting of receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound: research and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HSP90 Inhibitor this compound Enhances the Sensitivity of Mantle Cell Lymphoma to Bruton’s Tyrosine Kinase Inhibitor Ibrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. aacrjournals.org [aacrjournals.org]
- 19. scispace.com [scispace.com]
- 20. Acquired Resistance to the Hsp90 Inhibitor, this compound, in KRAS- Mutant NSCLC Is Mediated via Reactivation of the ERK-p90RSK-mTOR Signaling Network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. dovepress.com [dovepress.com]
- 23. Initial Testing (Stage 1) of this compound, an Hsp90 Inhibitor, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Correction: Activity of the Heat Shock Protein 90 Inhibitor this compound in Melanoma | PLOS One [journals.plos.org]
- 25. Evaluation of the Heat Shock Protein 90 Inhibitor this compound as a Sensitizer to Hyperthermia-Based Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 26. aacrjournals.org [aacrjournals.org]
- 27. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 28. pubcompare.ai [pubcompare.ai]
Impact of Ganetespib on normal versus cancerous cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the Hsp90 inhibitor, Ganetespib.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, small-molecule inhibitor of Heat Shock Protein 90 (Hsp90).[1] Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and metastasis.[2][3] this compound binds to the ATP-binding pocket in the N-terminus of Hsp90, leading to the inhibition of its chaperone activity.[4] This results in the proteasomal degradation of Hsp90 client proteins, ultimately causing cell cycle arrest and apoptosis in cancer cells.[5]
Q2: Why does this compound show selectivity for cancer cells over normal cells?
A2: Cancer cells are often in a state of heightened cellular stress due to rapid proliferation and accumulation of mutated proteins. This makes them particularly dependent on the protective functions of Hsp90 to maintain protein homeostasis.[6] Consequently, cancer cells are more sensitive to Hsp90 inhibition than normal cells, which have a lower demand for Hsp90 activity. Several studies have shown that this compound has potent cytotoxic effects on a wide range of cancer cell lines while leaving normal cells relatively unaffected.[7]
Q3: Which signaling pathways are affected by this compound?
A3: By inhibiting Hsp90, this compound simultaneously disrupts multiple oncogenic signaling pathways that are dependent on Hsp90 client proteins for their stability and function.[2][8] Key pathways affected include:
-
PI3K/Akt/mTOR pathway: Crucial for cell growth, proliferation, and survival.[2]
-
RAS/RAF/MEK/ERK (MAPK) pathway: Regulates cell proliferation, differentiation, and survival.[2]
-
JAK/STAT pathway: Involved in cytokine signaling and cell growth.[9]
-
Receptor Tyrosine Kinases (RTKs): Including EGFR, HER2, MET, and ALK, which are frequently mutated or overexpressed in cancer.[2][6]
-
Steroid hormone receptors: Such as the androgen receptor (AR) and estrogen receptor (ER).[10]
Troubleshooting Guide
Issue 1: No significant decrease in client protein levels observed after this compound treatment.
-
Possible Cause 1: Suboptimal concentration of this compound.
-
Solution: The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment to determine the optimal IC50 for your specific cell line. Concentrations typically range from low nanomolar to micromolar.[11]
-
-
Possible Cause 2: Insufficient incubation time.
-
Solution: Degradation of client proteins is time-dependent. While some effects can be seen as early as 6 hours, a 24 to 48-hour incubation is often required for significant degradation.[6] Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment duration.
-
-
Possible Cause 3: Poor quality of the antibody used for Western blotting.
-
Solution: Ensure your primary antibody is validated for Western blotting and is specific for the target protein. Run appropriate positive and negative controls.
-
-
Possible Cause 4: Cell line is resistant to this compound.
-
Solution: Some cell lines may have intrinsic or acquired resistance mechanisms. Consider using a different Hsp90 inhibitor or combining this compound with another therapeutic agent.
-
Issue 2: High levels of cytotoxicity observed in normal (non-cancerous) control cells.
-
Possible Cause 1: this compound concentration is too high.
-
Solution: While this compound shows selectivity for cancer cells, high concentrations can also be toxic to normal cells. Reduce the concentration of this compound used. It is crucial to determine the IC50 in your normal cell line to establish a therapeutic window.
-
-
Possible Cause 2: The "normal" cell line is highly proliferative.
-
Solution: Rapidly dividing normal cells may have a higher dependence on Hsp90 than quiescent cells, making them more sensitive to this compound. Ensure the use of a suitable, slowly dividing normal cell line as a control.
-
Issue 3: Inconsistent or non-reproducible results between experiments.
-
Possible Cause 1: Variability in cell culture conditions.
-
Solution: Maintain consistent cell culture practices, including cell density at the time of treatment, passage number, and media composition.
-
-
Possible Cause 2: Degradation of this compound.
-
Solution: Prepare fresh stock solutions of this compound in DMSO and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the stock solution from light.
-
Data Presentation
Table 1: Comparative IC50 Values of this compound in Cancerous and Normal Cells
| Cell Line | Cancer Type | IC50 (nM) | Normal Cell Line | IC50 (nM) |
| NCI-H1975 | Non-Small Cell Lung Cancer | 8 (72h) | Normal Osteoblasts | Not significantly affected |
| AGS | Gastric Cancer | 3.05 (5 days) | Normal Fibroblasts | Unaffected |
| N87 | Gastric Cancer | 2.96 (5 days) | HEEC | Higher IC50 than ESCC cells |
| DU145 | Prostate Cancer | 12 (72h) | - | - |
| PC3 | Prostate Cancer | 77 (72h) | - | - |
| LNCaP | Prostate Cancer | 8 (72h) | - | - |
| VCaP | Prostate Cancer | 7 (72h) | - | - |
| HEL92.1.7 | Leukemia | <10 | - | - |
| SET-2 | Leukemia | <10 | - | - |
Note: Data is compiled from multiple sources.[1][5][6][12] The effect on normal cells is often described qualitatively; specific IC50 values for normal human cell lines are not always available in the cited literature.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 1.5 x 10³ cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.001 to 1 µM) for the desired duration (e.g., 72 hours or 5 days). Include a DMSO-treated vehicle control.
-
Add MTT reagent to each well and incubate for 4 hours at 37°C.
-
Add solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the relative cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
2. Western Blot Analysis of Client Protein Degradation
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or DMSO for the chosen duration (e.g., 24 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the client proteins of interest (e.g., Akt, EGFR, c-Raf) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Seed cells in a 6-well plate and treat with this compound (e.g., 25 or 50 nM) or DMSO for 24 hours.[12]
-
Harvest the cells, including any floating cells in the media, and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Visualizations
References
- 1. Potent activity of the Hsp90 inhibitor this compound in prostate cancer cells irrespective of androgen receptor status or variant receptor expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting HSP90 with this compound to Induce CDK1 Degradation and Promote Cell Death in Hepatoblastoma [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Multifaceted Intervention by the Hsp90 Inhibitor this compound (STA-9090) in Cancer Cells with Activated JAK/STAT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Evaluation of the Heat Shock Protein 90 Inhibitor this compound as a Sensitizer to Hyperthermia-Based Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. This compound induces G2/M cell cycle arrest and apoptosis in gastric cancer cells through targeting of receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
Validation & Comparative
A Comparative Guide to HSP90 Inhibitors: Ganetespib vs. 17-AAG in Preclinical Cancer Models
An objective analysis for researchers, scientists, and drug development professionals on the preclinical performance of first and second-generation HSP90 inhibitors.
Introduction
Heat Shock Protein 90 (HSP90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are essential for cancer cell growth, proliferation, and survival.[1][2] This dependency makes HSP90 an attractive target for cancer therapy. This guide provides a detailed comparison of two key HSP90 inhibitors: 17-allylamino-17-demethoxygeldanamycin (17-AAG), a first-generation ansamycin antibiotic derivative, and Ganetespib (STA-9090), a potent, second-generation, non-geldanamycin small molecule.[3][4] While 17-AAG provided crucial proof-of-concept, its clinical development was hampered by limitations such as poor solubility and hepatotoxicity.[4][5] this compound was developed to overcome these challenges, offering a distinct chemical structure and a more favorable preclinical profile.[3][6]
Mechanism of Action: Inhibiting the Chaperone Cycle
Both this compound and 17-AAG function by binding to the N-terminal ATP-binding pocket of HSP90, which inhibits its essential ATPase activity.[7][8] This locks the chaperone in a state that is unable to process and stabilize its client proteins. The unsupported client proteins become destabilized and are subsequently targeted for degradation by the ubiquitin-proteasome pathway.[2][9] The result is the simultaneous disruption of multiple oncogenic signaling pathways.[10][11] Preclinical evidence shows that this compound disrupts the association of HSP90 with its co-chaperone p23 more potently than 17-AAG, contributing to its superior activity.[12][13]
Caption: HSP90 inhibitors bind to the N-terminal domain, blocking the chaperone cycle.
Comparative In Vitro Efficacy
This compound consistently demonstrates superior potency over 17-AAG across a diverse range of cancer cell lines. In studies on non-small cell lung cancer (NSCLC), this compound's IC50 values were in the low nanomolar range (2–30 nM), substantially lower than those for 17-AAG (20–3,500 nM).[7][14] This increased potency, often 20-fold or greater, is a key differentiator between the two compounds.[3][4]
| Cell Line (Cancer Type) | This compound IC50 (nM) | 17-AAG IC50 (nM) | Fold Difference (Approx.) | Reference |
| NCI-H1975 (NSCLC) | ~5 | ~100 | 20x | [7] |
| HCC827 (NSCLC) | ~3 | ~60 | 20x | [12] |
| C2 (Canine Mast Cell) | 19 | 958 | 50x | [8] |
| BR (Canine Mast Cell) | 4 | 44 | 11x | [8] |
| Panel of SCLC Lines | <30 (for sensitive lines) | >1000 (for same lines) | >33x | [3][6] |
| Panel of NSCLC Lines | 2 - 30 | 20 - 3,500 | Variable (up to 100x+) | [13] |
Note: IC50 values can vary based on experimental conditions and assay duration. This table represents comparative data from cited preclinical studies.
Comparative In Vivo Efficacy
The superior potency of this compound observed in vitro translates to greater antitumor activity in preclinical xenograft models. A key advantage of this compound is its preferential accumulation and longer half-life in tumor tissue compared to plasma and normal tissues, which supports less frequent dosing schedules.[11][14]
| Xenograft Model (Cancer Type) | Dosing Schedule | This compound Tumor Growth Inhibition | 17-AAG Tumor Growth Inhibition | Findings | Reference |
| NCI-H1975 (NSCLC) | 125 mg/kg, once weekly | 85% (Tumor size 15% of control) | 50% (Tumor size 50% of control) | This compound showed significantly greater efficacy. | [7][12] |
| Malignant Mast Cell | 25 mg/kg/day, 3 days (2 cycles) | 82% (T/C value of 18%) | Not directly compared | This compound was well-tolerated and significantly inhibited tumor growth. | [8] |
| Gallbladder Cancer (G-415) | 25 mg/kg, daily (5 days/week) | Not Tested | 69.6% reduction vs control | 17-AAG showed efficacy in reducing tumor size. | [15] |
| Ovarian Cancer (A2780/CH1) | 80 mg/kg, daily (5 days on, 2 off) | Not Tested | Significant tumor growth delay | 17-AAG inhibited the growth of both xenografts. | [9] |
Tumor Growth Inhibition is often represented as a percentage reduction compared to a vehicle control group or as a T/C (Treated/Control) percentage.
Safety and Tolerability Profile
A major drawback of first-generation HSP90 inhibitors like 17-AAG is their association with significant toxicities, most notably hepatotoxicity.[4][5] This is partly attributed to the benzoquinone ansamycin structure. This compound, with its unique triazolone-containing structure, was designed to mitigate these effects.[3] Preclinical studies have shown that this compound does not cause the liver, ocular, or cardiac toxicities that have been observed with other HSP90 inhibitors, suggesting an improved therapeutic index.[3][11][13]
Experimental Protocols
Detailed and consistent methodologies are critical for the accurate evaluation of anticancer agents. Below are representative protocols for key experiments used to compare this compound and 17-AAG.
In Vitro Cell Viability (MTS Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) in 100 µL of culture medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and 17-AAG. Treat cells with a range of concentrations of each compound. Include vehicle-only (DMSO) wells as a control.
-
Incubation: Incubate the plates for a specified period, typically 72-96 hours, at 37°C in a humidified CO2 incubator.[9][16]
-
MTS Reagent Addition: Add 20 µL of MTS reagent solution to each well.[17][18]
-
Final Incubation: Incubate for 1-4 hours at 37°C, protected from light.[16][17]
-
Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.[18]
-
Analysis: Subtract the background absorbance (media-only wells), normalize the data to the vehicle-control wells, and plot a dose-response curve to calculate the IC50 value for each compound.[19]
Western Blot for Client Protein Degradation
This technique is used to detect the levels of specific HSP90 client proteins following inhibitor treatment.
-
Cell Treatment: Seed cells in 6-well plates and treat with specified concentrations of this compound, 17-AAG, or vehicle control for a set time (e.g., 24 hours).
-
Lysate Preparation: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA) and then incubate with primary antibodies specific to HSP90 client proteins (e.g., EGFR, AKT, HER2) and a loading control (e.g., β-actin). Follow with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The degradation of client proteins is indicated by a decrease in band intensity compared to the control.[2][20]
Caption: A typical workflow for a preclinical in vivo xenograft study.
In Vivo Tumor Xenograft Study
This model assesses the antitumor efficacy of a compound in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 2-5 million cells) into the flank of immunocompromised mice (e.g., NOD-SCID or athymic nude mice).[15]
-
Tumor Growth: Allow tumors to grow to a specified average volume (e.g., 100-150 mm³).[15]
-
Randomization: Randomly assign mice to treatment cohorts (e.g., Vehicle Control, 17-AAG, this compound).
-
Treatment Administration: Administer the compounds via a clinically relevant route (e.g., intraperitoneal or intravenous) on a defined schedule. Doses are determined from maximum tolerated dose (MTD) studies.[7][15]
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (Volume = 0.52 × (width)² × length) two to three times per week. Monitor animal body weight as a measure of toxicity.[15]
-
Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size. Efficacy is determined by comparing the final tumor volumes or the time to reach a certain volume between the treated and control groups.[9]
Summary of Key Differences
This compound represents a significant advancement over the first-generation HSP90 inhibitor 17-AAG. Its distinct chemical structure translates to a more potent and safer preclinical profile.
Caption: Key preclinical differences between this compound and 17-AAG.
Conclusion
References
- 1. 17 AAG for HSP90 inhibition in cancer--from bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HSP-90 Inhibitor this compound is Synergistic with Doxorubicin in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: research and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spotlight on 17-AAG as an Hsp90 inhibitor for molecular targeted cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. P25. In vitro evaluation of the anticancer activity of this compound in combination with standard chemotherapeutics in small cell lung cancer (SCLC) cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (STA-9090), a Non-Geldanamycin HSP90 Inhibitor, has Potent Antitumor Activity in In Vitro and In Vivo Models of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Role of this compound, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. This compound (STA-9090), a nongeldanamycin HSP90 inhibitor, has potent antitumor activity in in vitro and in vivo models of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. oncotarget.com [oncotarget.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
- 18. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. bitesizebio.com [bitesizebio.com]
- 20. The Development of Hsp90β-selective Inhibitors to Overcome Detriments Associated with pan-Hsp90 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 21. stressmarq.cn.com [stressmarq.cn.com]
- 22. Role of this compound, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
Ganetespib Demonstrates Potent Anti-Tumor Efficacy Compared to Other Hsp90 Inhibitors
Ganetespib, a second-generation Hsp90 inhibitor, exhibits potent cytotoxic and anti-proliferative activity across a broad range of cancer cell lines, often demonstrating superior or comparable efficacy to other Hsp90 inhibitors, including the first-generation agent 17-AAG and other second-generation compounds like Luminespib (NVP-AUY922) and Onalespib (AT13387).
Heat shock protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are key drivers of cancer cell growth, survival, and proliferation.[1] Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy.[2][3] this compound, a resorcinol-based triazolone small molecule, binds to the N-terminal ATP-binding pocket of Hsp90, thereby inhibiting its function.[4][5] This mechanism is shared by other prominent Hsp90 inhibitors, including the ansamycin antibiotic-derived 17-AAG and other synthetic second-generation inhibitors.[6]
Comparative In Vitro Efficacy
Extensive preclinical studies have demonstrated the potent in vitro activity of this compound across various cancer types. In non-small cell lung cancer (NSCLC) cell lines, this compound displayed IC50 values ranging from 2 to 30 nM, which were substantially lower than those required for 17-AAG (20–3,500 nM).[7] Similarly, in breast cancer cell lines, this compound potently reduced cell viability with low nanomolar IC50 values, for instance, 25 nM in MCF-7 and 15 nM in T47D cells.[8] In prostate cancer cell lines, this compound was also more potent than 17-AAG, with IC50 values of 12 nM in DU145 and 77 nM in PC3 cells.[9]
Direct comparisons with other second-generation inhibitors also highlight the potent efficacy of this compound. For example, in neuroendocrine tumor cell lines, this compound's potency was comparable to Luminespib (NVP-AUY922) but two- to seven-fold more potent than first-generation inhibitors.[10]
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and other Hsp90 inhibitors across a panel of cancer cell lines, providing a quantitative comparison of their cytotoxic potential.
| Cell Line | Cancer Type | This compound (STA-9090) IC50 (nM) | Reference(s) |
| AGS | Gastric Cancer | 3.05 | [11] |
| N87 | Gastric Cancer | 2.96 | [11] |
| MCF-7 | Breast Cancer | 25 | [8] |
| T47D | Breast Cancer | 15 | [8] |
| BT-474 | Breast Cancer | 13 | [8] |
| Sk-BR3 | Breast Cancer | 25 | [8] |
| MDA-MB-231 | Breast Cancer | Low nanomolar | [12] |
| SUM149 | Inflammatory Breast Cancer | 13 | [12] |
| DU145 | Prostate Cancer | 12 | [9] |
| PC3 | Prostate Cancer | 77 | [9] |
| LNCaP | Prostate Cancer | 8 | [9] |
| VCaP | Prostate Cancer | 7 | [9] |
| 22Rv1 | Prostate Cancer | 20 | [9] |
| C2 | Canine Mast Cell | 19 | [4] |
| BR | Canine Mast Cell | 4 | [4] |
| MG63 | Osteosarcoma | 43 | [4] |
| OSA 8 | Osteosarcoma | 4 | [4] |
| Multiple Cell Lines | Pediatric Preclinical Panel | Median: 8.8 (Range: 4.4–27.1) | [13] |
| Cell Line | Cancer Type | Luminespib (NVP-AUY922) IC50/GI50 (nM) | Reference(s) |
| Various | Human Cancer Cell Lines | Average GI50: 9 | [14] |
| Gastric Cancer Cell Lines | Gastric Cancer | 2 - 40 | [14] |
| BEAS-2B | Normal Lung Epithelium | 28.49 | [14] |
| NCI-N87 | Gastric Cancer | 8.1 | [15] |
| PC-3M | Prostate Cancer | 6 | [15] |
| SF-268 | Glioblastoma | 6 | [15] |
| SK-MEL-28 | Melanoma | 5 | [15] |
| U-87MG | Glioblastoma | 8 | [15] |
| U-87MG | Glioblastoma | 31 | [15] |
| Huh7 | Hepatocellular Carcinoma | 9.2 (µM) | [16] |
| Hep3B | Hepatocellular Carcinoma | 16.2 (µM) | [16] |
| Cell Line | Cancer Type | Onalespib (AT13387) IC50/GI50 (nM) | Reference(s) |
| A375 | Melanoma | 18 | [7] |
| PNT2 | Normal Prostate Epithelium | 480 | [7] |
| A549 | Non-Small Cell Lung Cancer | 50 | [17] |
| BON | Neuroendocrine Tumor | 27 | [18] |
| NCI-H727 | Neuroendocrine Tumor | 102 | [18] |
| NCI-H460 | Large Cell Lung Cancer | 51 | [18] |
In Vivo Anti-Tumor Activity
In preclinical xenograft models, this compound has demonstrated significant anti-tumor activity. In mice bearing NCI-H1975 (NSCLC) xenografts, once-weekly dosing of this compound produced greater tumor growth inhibition than 17-AAG.[7] Furthermore, in breast cancer xenograft models, this compound suppressed tumor growth in MCF-7 and MDA-MB-231 models and induced tumor regression in the BT-474 model.[19] In vivo studies with Onalespib have also shown its ability to cross the blood-brain barrier and cause sustained inhibition of Hsp90.[20]
Impact on Key Signaling Pathways
The anti-tumor effects of this compound are mediated through the simultaneous degradation of multiple Hsp90 client proteins, leading to the disruption of several oncogenic signaling pathways.[14] Key client proteins affected by this compound include receptor tyrosine kinases like EGFR, HER2, MET, and IGF-1R, as well as downstream signaling molecules such as AKT, RAF-1, and STAT3.[9][12][14] The degradation of these proteins leads to cell cycle arrest and apoptosis in cancer cells.[9][11]
The following diagrams illustrate the mechanism of Hsp90 inhibition by this compound and its downstream effects on oncogenic signaling pathways.
Experimental Protocols
The evaluation of Hsp90 inhibitor efficacy relies on a set of standardized preclinical assays.
Cell Viability and Proliferation Assays
MTT/XTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1,000-5,000 cells/well) and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of the Hsp90 inhibitor (e.g., this compound, Luminespib) or vehicle control (DMSO) for a specified duration (e.g., 72 or 96 hours).
-
Reagent Incubation: MTT or XTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to convert the tetrazolium salt into a colored formazan product.
-
Data Acquisition: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT).
-
Data Analysis: The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curves.[11][21][22]
SRB (Sulphorhodamine B) Assay: This assay measures cell density by staining total cellular protein.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the Hsp90 inhibitors.
-
Cell Fixation: After treatment, cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with SRB dye.
-
Washing and Solubilization: Unbound dye is washed away, and the protein-bound dye is solubilized.
-
Data Acquisition and Analysis: Absorbance is read on a microplate reader, and GI50 (50% growth inhibition) values are determined.[15]
Western Blot Analysis for Client Protein Degradation
This technique is used to detect and quantify the levels of specific Hsp90 client proteins following inhibitor treatment.
-
Cell Lysis: Cells treated with Hsp90 inhibitors are harvested and lysed to extract total proteins.
-
Protein Quantification: The concentration of protein in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the Hsp90 client proteins of interest (e.g., EGFR, HER2, AKT) and a loading control (e.g., GAPDH, β-actin).
-
Secondary Antibody and Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), which allows for detection via chemiluminescence.
-
Data Analysis: The intensity of the protein bands is quantified to determine the extent of client protein degradation.[20][23][24]
In Vivo Xenograft Models
These models are used to evaluate the anti-tumor efficacy of Hsp90 inhibitors in a living organism.
-
Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Drug Administration: Mice are treated with the Hsp90 inhibitor (e.g., this compound administered intravenously) or vehicle control according to a specific dosing schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.[6][9][25]
Conclusion
This compound has consistently demonstrated potent preclinical activity, often superior to first-generation Hsp90 inhibitors and comparable to other second-generation agents. Its ability to induce the degradation of a wide array of oncoproteins leads to the disruption of critical cancer-driving signaling pathways, resulting in significant anti-tumor effects in both in vitro and in vivo models. While clinical trial results have been mixed, the preclinical data strongly support the continued investigation of this compound, potentially in combination with other targeted therapies, for the treatment of various cancers.[26][27] The distinct pharmacological profile of this compound, including a favorable safety profile compared to some other Hsp90 inhibitors, further underscores its therapeutic potential.[28]
References
- 1. Drug: Luminespib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 2. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 3. rsc.org [rsc.org]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound: research and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. INHIBITION OF NEUROBLASTOMA XENOGRAFT GROWTH BY HSP90 INHIBITOR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Targeted inhibition of Hsp90 by this compound is effective across a broad spectrum of breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potent activity of the Hsp90 inhibitor this compound in prostate cancer cells irrespective of androgen receptor status or variant receptor expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound induces G2/M cell cycle arrest and apoptosis in gastric cancer cells through targeting of receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Initial Testing (Stage 1) of this compound, an Hsp90 Inhibitor, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medkoo.com [medkoo.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. The HSP90 inhibitor onalespib potentiates 177Lu-DOTATATE therapy in neuroendocrine tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vivo xenograft mouse models [bio-protocol.org]
- 20. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inhibition of Hsp90 leads to cell cycle arrest and apoptosis in human malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Inhibition of neuroblastoma xenograft growth by Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Phase Ib study of HSP90 inhibitor, onalespib (AT13387), in combination with paclitaxel in patients with advanced triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Role of this compound, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
Ganetespib Demonstrates Efficacy in Overcoming Erlotinib Resistance in NSCLC Models
For Immediate Release
Lexington, MA – Preclinical data robustly support the potential of ganetespib, a second-generation Hsp90 inhibitor, to overcome resistance to the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) erlotinib in non-small cell lung cancer (NSCLC). In both in vitro and in vivo models of erlotinib-resistant NSCLC, this compound, alone and in combination with erlotinib, has demonstrated significant anti-tumor activity. This guide provides a comparative overview of this compound's efficacy, supported by experimental data and detailed methodologies, for researchers and drug development professionals.
Comparative Efficacy of this compound in Erlotinib-Resistant NSCLC
This compound has shown potent cytotoxic activity against NSCLC cell lines harboring mutations that confer resistance to erlotinib, such as the T790M mutation in the EGFR gene. The NCI-H1975 cell line, which expresses both the activating L858R mutation and the resistance-conferring T790M mutation, is a widely used model for studying erlotinib resistance.
In Vitro Potency
This compound exhibits low nanomolar IC50 values across a range of NSCLC cell lines, including those resistant to EGFR TKIs. This highlights its potential as a therapeutic agent in a setting where targeted therapies have failed.
| Cell Line | EGFR Mutation Status | Erlotinib Sensitivity | This compound IC50 (nM) | 17-AAG IC50 (nM) | Reference |
| NCI-H1975 | L858R, T790M | Resistant | 4.7 | 6.5 | [1] |
| HCC827 | del E746_A750 | Sensitive | - | - | [2] |
Table 1: Comparative in vitro cytotoxicity of Hsp90 inhibitors in NSCLC cell lines. Data from multiple studies indicate the potent single-agent activity of this compound in erlotinib-resistant cells.
In Vivo Anti-Tumor Activity
In xenograft models using the erlotinib-resistant NCI-H1975 cell line, this compound has demonstrated significant tumor growth inhibition, both as a monotherapy and in combination with erlotinib. The combination therapy, in particular, has been shown to overcome erlotinib resistance and lead to enhanced anti-tumor responses.[2][3]
| Treatment Group | Dosing Schedule | Tumor Growth Inhibition (%) | T/C Value (%) | Reference |
| Vehicle | - | - | 100 | [2] |
| Erlotinib | 200 mg/kg, weekly | No activity | - | [2] |
| This compound | 50 mg/kg, weekly | 39 | 61 | [2] |
| This compound + Erlotinib | 50 mg/kg + 200 mg/kg, weekly | - | 28 | [2] |
| 17-AAG | 175 mg/kg, weekly | - | 50 | [4] |
| This compound | 125 mg/kg, weekly | - | 15 | [4] |
Table 2: In vivo efficacy of this compound in the NCI-H1975 erlotinib-resistant NSCLC xenograft model. The combination of this compound and erlotinib resulted in a significant improvement in efficacy compared to either agent alone.[2] Furthermore, this compound showed greater efficacy than the first-generation Hsp90 inhibitor 17-AAG.[4]
Mechanism of Action: Overcoming Resistance
This compound functions by inhibiting Heat Shock Protein 90 (Hsp90), a molecular chaperone responsible for the conformational maturation and stability of numerous oncogenic client proteins. In the context of erlotinib-resistant NSCLC, key client proteins include mutant EGFR and downstream signaling molecules.
By inhibiting Hsp90, this compound leads to the degradation of these client proteins, thereby disrupting the signaling pathways that drive tumor growth and survival. Mechanistic studies have shown that the combination of this compound and erlotinib leads to the stabilization of EGFR in an inactive state and completely abrogates downstream signaling through the ERK and AKT pathways.[2][3]
Caption: this compound overcomes erlotinib resistance by inhibiting Hsp90.
Experimental Protocols
In Vivo Tumor Xenograft Study
-
Cell Line and Animals: NCI-H1975 human NSCLC cells are cultured and harvested.[5] Female athymic nude mice (or other immunocompromised strains) are used for tumor implantation.
-
Tumor Implantation: 1 x 10^6 to 10 x 10^6 NCI-H1975 cells in a suspension (e.g., with Matrigel) are subcutaneously injected into the flank of each mouse.[5]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).[5] Mice are then randomized into treatment and control groups.
-
Drug Administration:
-
This compound: Administered intravenously (i.v.) at doses ranging from 50 to 150 mg/kg, typically on a weekly or bi-weekly schedule.[2][4]
-
Erlotinib: Administered orally (p.o.) at doses up to 200 mg/kg, often on a weekly schedule.[2]
-
Vehicle Control: The appropriate vehicle for each drug is administered to the control group.
-
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumor growth inhibition (TGI) and the ratio of the mean tumor volume of the treated group to the control group (T/C) are calculated.
References
- 1. Identification of Predictive Biomarkers of Response to HSP90 Inhibitors in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The HSP90 inhibitor this compound potentiates the antitumor activity of EGFR tyrosine kinase inhibition in mutant and wild-type non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The HSP90 inhibitor this compound potentiates the antitumor activity of EGFR tyrosine kinase inhibition in mutant and wild-type non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NCI-H1975 Xenograft Model - Altogen Labs [altogenlabs.com]
Ganetespib: Navigating the Landscape of Chemotherapy Cross-Resistance
A Comparative Guide for Researchers and Drug Development Professionals
Ganetespib, a potent second-generation, non-ansamycin inhibitor of Heat Shock Protein 90 (HSP90), has demonstrated significant promise in overcoming resistance to various chemotherapeutic agents. This guide provides a comprehensive comparison of this compound's cross-resistance profile with other chemotherapies, supported by experimental data, detailed protocols, and visual representations of key signaling pathways.
Overcoming Resistance to Targeted Therapies
This compound has shown remarkable efficacy in tumor models that have developed resistance to targeted therapies. By degrading a multitude of oncogenic client proteins, this compound can circumvent the specific resistance mechanisms that render single-target agents ineffective.
One key area of success is in non-small cell lung cancer (NSCLC). This compound has been shown to overcome acquired resistance to the ALK inhibitor, crizotinib, in ALK-positive NSCLC, both in xenograft models and in patients.[1] Similarly, it retains full potency in NSCLC cell lines irrespective of EGFR mutational status, a common mechanism of resistance to EGFR tyrosine kinase inhibitors (TKIs).[2]
In melanoma, where resistance to BRAF inhibitors like vemurafenib is a significant clinical challenge, this compound has demonstrated synergistic activity. Combination therapy of this compound with vemurafenib or MEK inhibitors has shown enhanced efficacy in xenograft models.[1][3] Furthermore, the combination of this compound with the MEK inhibitor TAK-733 led to significant tumor regressions in vemurafenib-resistant xenograft tumors.[1][3]
In the context of HER2-positive breast cancer, acquired resistance to the tyrosine kinase inhibitor lapatinib can be reversed by the synergistic combination of this compound and lapatinib. This combination effectively inhibits the HER and downstream PI3K/Akt and Ras/MEK/ERK pathways.[4]
Synergistic Effects with Conventional Chemotherapies
This compound has been shown to act synergistically with several conventional cytotoxic chemotherapies, enhancing their anti-tumor activity and potentially resensitizing resistant tumors.
Taxanes (Paclitaxel and Docetaxel): In various cancer models, including triple-negative breast cancer, NSCLC, and ovarian cancer, the combination of this compound with paclitaxel or docetaxel enhances antitumor growth.[1] Preclinical studies in NSCLC models have demonstrated that this compound potentiates the cytotoxic activity of both paclitaxel and docetaxel, leading to synergistic antiproliferative effects in vitro and enhanced tumor growth inhibition and even regressions in vivo.[5] This combination is particularly attractive due to its non-overlapping toxicity profile.[1]
Platinum-Based Agents (Oxaliplatin and Cisplatin): this compound can enhance the anti-neoplastic efficiency of oxaliplatin, a cornerstone of treatment for advanced colorectal cancer, by altering PI3K/Akt/ERK signaling.[6] Similarly, the first-generation HSP90 inhibitor 17-AAG has shown synergistic anticancer activity with cisplatin in pediatric solid tumors.[7]
Other Chemotherapeutics: this compound can also potentiate the cytotoxic activity of doxorubicin through enhanced DNA damage and mitotic arrest.[1] In colorectal xenograft models, this compound showed synergistic effects with 5-Fluorouracil (5-FU) by inducing cell cycle arrest and downregulating the expression of thymidylate synthase.[7]
Mechanisms of Acquired Resistance to this compound
While this compound can overcome resistance to other drugs, cancer cells can also develop acquired resistance to this compound itself. Understanding these mechanisms is crucial for developing strategies to circumvent this resistance.
A primary mechanism of acquired resistance to this compound in KRAS-mutant NSCLC is the hyperactivation of the RAF/MEK/ERK and PI3K/AKT/mTOR signaling pathways.[8][9] This reactivation of downstream signaling allows cancer cells to bypass the effects of HSP90 inhibition. Interestingly, this acquired resistance can create new vulnerabilities. This compound-resistant cells have been found to be "addicted" to these reactivated pathways, showing increased sensitivity to dual PI3K/mTOR inhibitors, PI3K inhibitors, or ERK inhibitors.[8]
Another potential mechanism of resistance involves the activation of survival pathways. For instance, in triple-negative breast cancer, the activation of a JAK2/STAT3 survival pathway has been suggested as a potential resistance mechanism to HSP90 inhibition.[10]
Cross-Resistance with Other HSP90 Inhibitors
Cells that acquire resistance to this compound can also exhibit cross-resistance to other HSP90 inhibitors. In a study on triple-negative breast cancer, this compound-resistant clones showed cross-resistance to the first-generation inhibitor 17-AAG and the second-generation inhibitor NVP-AUY922.[10] This suggests that the resistance mechanisms may be common to multiple HSP90 inhibitors that target the N-terminal ATP-binding pocket of the chaperone.
Quantitative Data Summary
| Cell Line | Cancer Type | Resistance To | Combination Agent | Effect | Reference |
| Vemurafenib-resistant xenografts | Melanoma | Vemurafenib | TAK-733 | Significant tumor regressions | [1][3] |
| Crizotinib-resistant models | ALK+ NSCLC | Crizotinib | This compound | Overcame resistance | [1] |
| SKBR3-L | HER2+ Breast Cancer | Lapatinib | Lapatinib | Synergistic inhibition of tumor growth | [4] |
| H1975 | NSCLC | - | Paclitaxel, Docetaxel | Synergistic antiproliferative effects | [5] |
| Colorectal xenograft | Colorectal Cancer | - | 5-Fluorouracil | Synergistic effects | [7] |
| This compound-resistant HS578T clones | Triple-Negative Breast Cancer | This compound | 17-AAG, NVP-AUY922 | Cross-resistance | [10] |
Experimental Protocols
Generation of this compound-Resistant Cell Lines:
Parental cancer cell lines (e.g., HS578T triple-negative breast cancer cells) are cultured in the presence of gradually increasing concentrations of this compound over a prolonged period (e.g., 42 days).[10] Resistant clones are then isolated and maintained in media containing a maintenance concentration of this compound. The half-maximal inhibitory concentration (IC50) is determined for both parental and resistant cells using a cell viability assay (e.g., MTS assay) to quantify the degree of resistance.
In Vivo Xenograft Studies:
Human cancer cell lines (e.g., H1975 NSCLC cells) are implanted subcutaneously into immunocompromised mice. Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, this compound alone, chemotherapy agent (e.g., docetaxel) alone, and the combination of this compound and the chemotherapy agent. Tumor volumes are measured regularly to assess treatment efficacy. At the end of the study, tumors can be excised for further analysis, such as immunoblotting for pharmacodynamic markers.[5]
Synergy Assays:
The synergistic effect of combining this compound with another drug is often determined using the combination index (CI) method based on the Chou-Talalay principle. Cancer cells are treated with a range of concentrations of each drug alone and in combination. Cell viability is assessed, and the CI is calculated. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
Signaling Pathway Diagrams
Caption: Mechanism of action of this compound.
Caption: Acquired resistance to this compound.
References
- 1. This compound: research and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Synergistic Activity of the HSP90 Inhibitor this compound With Lapatinib Reverses Acquired Lapatinib Resistance in HER2-Positive Breast Cancer Cells [frontiersin.org]
- 5. Synergistic activity of the Hsp90 inhibitor this compound with taxanes in non-small cell lung cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of this compound, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Acquired Resistance to the Hsp90 Inhibitor, this compound, in KRAS- Mutant NSCLC Is Mediated via Reactivation of the ERK-p90RSK-mTOR Signaling Network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acquired resistance to the Hsp90 inhibitor, this compound in KRAS mutant NSCLC is mediated via reactivation of the ERK–p90RSK–mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Unveiling Synergistic Power: A Comparative Guide to Ganetespib Combination Therapies
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ganetespib's synergistic effects with other anti-cancer agents, supported by experimental data. This compound, a potent inhibitor of Heat Shock Protein 90 (HSP90), has demonstrated significant promise in preclinical and clinical studies, not as a standalone therapy, but as a powerful enhancer of other cytotoxic and targeted drugs. By disrupting the function of HSP90, this compound destabilizes a multitude of oncogenic client proteins, thereby crippling cancer cells' survival and proliferation mechanisms and rendering them more susceptible to concomitant treatments.
This guide summarizes key quantitative data from various studies, offers detailed experimental protocols for essential validation assays, and visually represents the complex biological interactions through signaling pathway and workflow diagrams.
Quantitative Data Summary
The synergistic potential of this compound has been evaluated across various cancer types and in combination with several classes of anti-cancer drugs. The following tables summarize key quantitative data from preclinical studies, providing a comparative overview of its efficacy.
In Vitro Synergism of this compound Combinations
| Cancer Type | Combination Drug | Cell Line | IC50 (this compound alone) | Combination Effect | Reference |
| Small Cell Lung Cancer (SCLC) | Doxorubicin | SCLC cell lines | 31 nM | Synergistic | [1] |
| Small Cell Lung Cancer (SCLC) | Etoposide | SCLC cell lines | 31 nM | Synergistic | [1] |
| Non-Small Cell Lung Cancer (NSCLC) | Paclitaxel | H1975 | Not specified | Highly Synergistic | [2] |
| Non-Small Cell Lung Cancer (NSCLC) | Docetaxel | H1975 | Not specified | Highly Synergistic | [2] |
| Non-Small Cell Lung Cancer (NSCLC) | Vincristine | H1975 | Not specified | Additive to Synergistic | [2] |
| Acute Myeloid Leukemia (AML) | Cytarabine | Primary AML blasts | Not specified | Good Synergy (CI ave = 0.47) | [3] |
IC50: Half-maximal inhibitory concentration. CI: Combination Index.
In Vivo Efficacy of this compound Combinations in Xenograft Models
| Cancer Type | Combination Drug | Xenograft Model | This compound Dose | Combination Drug Dose | Tumor Growth Inhibition (TGI) / Regression | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | Paclitaxel | H1975 | 50 mg/kg (weekly) | 7.5 mg/kg (weekly) | This compound (45% TGI), Paclitaxel (62% TGI), Combination (Significantly enhanced) | [2] |
| Non-Small Cell Lung Cancer (NSCLC) | Docetaxel | H1975 | 100 mg/kg (weekly) | 5 mg/kg (weekly) | This compound (85% TGI), Docetaxel (87% TGI), Combination (24% Tumor Regression) | [2] |
| Non-Small Cell Lung Cancer (NSCLC) | Docetaxel | HCC827 | 75 mg/kg | 4 mg/kg | This compound (T/C 26%), Docetaxel (T/C 46%), Combination (Complete abrogation) | [2] |
| Non-Small Cell Lung Cancer (NSCLC) | Docetaxel | 5 of 6 NSCLC models | Not specified | Not specified | Markedly enhanced antitumor activity | [2] |
| Small Cell Lung Cancer (SCLC) | Doxorubicin | H82 | 150 mg/kg (weekly) | 4 mg/kg (every other day) | This compound (T/C 36.1%), Doxorubicin (T/C 38.9%), Combination (Significantly more growth regression) | [4] |
TGI: Tumor Growth Inhibition. T/C: Treatment vs. Control tumor volume ratio.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments commonly used to assess the synergistic effects of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
This compound and combination drug
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound alone, the combination drug alone, and the combination of both for a specified period (e.g., 72 hours). Include untreated control wells.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate in the dark for at least 2 hours, or until the crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control. The synergistic effect can be quantified using the Combination Index (CI) method of Chou-Talalay, where CI < 1 indicates synergy.[3]
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell surface.
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound and combination drug
-
Annexin V-FITC (or other fluorochrome) conjugate
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound, the combination drug, or the combination for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive).
Western Blotting for HSP90 Client Proteins
This technique is used to detect and quantify the degradation of specific HSP90 client proteins following treatment.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against HSP90 client proteins (e.g., AKT, RAF-1, CDK4, HER2) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells and determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the relative protein levels.
Visualizing the Mechanisms of Synergy
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for assessing drug synergy.
This compound's Impact on Oncogenic Signaling Pathways
Caption: this compound inhibits HSP90, leading to the degradation of multiple oncogenic client proteins and blocking key survival pathways.
Experimental Workflow for Validating this compound's Synergy
Caption: A typical workflow for assessing the synergistic effects of this compound with another drug, from in vitro assays to in vivo validation.
Conclusion
The evidence strongly suggests that this compound can act as a potent synergistic partner for a variety of anti-cancer drugs. Its ability to simultaneously disrupt multiple oncogenic signaling pathways by targeting HSP90 provides a strong rationale for its use in combination therapies. While the clinical trial results with docetaxel in NSCLC have been mixed, with the Phase III GALAXY-2 trial being terminated for futility, the preclinical data across different cancer types and with other combination partners remain compelling.[5][6] Further research is warranted to identify the patient populations and combination strategies that will best leverage the synergistic potential of this compound, ultimately aiming to improve therapeutic outcomes for cancer patients.
References
- 1. HSP-90 inhibitor this compound is synergistic with doxorubicin in small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic activity of the Hsp90 inhibitor this compound with taxanes in non-small cell lung cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The HSP90 inhibitor this compound: A potential effective agent for Acute Myeloid Leukemia in combination with cytarabine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HSP-90 Inhibitor this compound is Synergistic with Doxorubicin in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Randomized Phase III Study of this compound, a Heat Shock Protein 90 Inhibitor, With Docetaxel Versus Docetaxel in Advanced Non-Small-Cell Lung Cancer (GALAXY-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Ganetespib's effects across different laboratories
Ganetespib, a potent second-generation inhibitor of Heat Shock Protein 90 (HSP90), has demonstrated significant anti-tumor activity across a wide range of preclinical models and clinical trials.[1][2] Its mechanism of action involves the disruption of HSP90's chaperone function, leading to the degradation of numerous client proteins essential for tumor growth and survival.[3][4] This guide provides a comparative analysis of this compound's effects as reported in various studies, with a focus on the consistency of its biological and cellular impacts across different research settings.
Comparative Efficacy Across Cancer Cell Lines
| Cell Line | Cancer Type | Reported IC50 (nM) | Reference |
| MV4;11 | Acute Myeloid Leukemia | 8.8 (median rIC50 for a panel) | [5] |
| PCAP-1 | Prostate Cancer | ≤23 | [6] |
| PCAP-5 | Prostate Cancer | ≤23 | [6] |
| H460 | Non-Small Cell Lung Cancer | Not explicitly stated, but showed sensitization | [7] |
| A549 | Non-Small Cell Lung Cancer | Not explicitly stated, but showed sensitization | [7] |
| H1299 | Non-Small Cell Lung Cancer | Not explicitly stated, but showed sensitization | [7] |
| H1650 | Non-Small Cell Lung Cancer | Not explicitly stated, but showed sensitization | [7] |
| DU145 | Prostate Cancer | Low nanomolar range | [8] |
| PC3 | Prostate Cancer | Low nanomolar range | [8] |
| VCaP | Prostate Cancer | Low nanomolar range | [8] |
| LNCaP | Prostate Cancer | Low nanomolar range | [8] |
| AGS | Gastric Cancer | Not explicitly stated, but effective | [9] |
| N87 | Gastric Cancer | Not explicitly stated, but effective | [9] |
Note: The variability in reported IC50 values can be attributed to differences in experimental protocols, such as cell density, assay duration, and specific reagents used.
Core Signaling Pathways Targeted by this compound
Across multiple studies, this compound consistently demonstrates its ability to inhibit several key oncogenic signaling pathways through the degradation of HSP90 client proteins.[3][10] The primary pathways affected include PI3K/Akt/mTOR, Raf/MEK/ERK, and JAK/STAT, which are crucial for cell proliferation, survival, and angiogenesis.[3][10]
The consistent reporting of the degradation of client proteins such as Akt, Cdk1, and ErbB2 across different studies and cancer types suggests a reproducible core mechanism of action.[8][9]
Experimental Protocols
To facilitate the reproducibility of findings, adherence to standardized experimental protocols is crucial. Below are generalized methodologies for key assays used to evaluate the effects of this compound.
Cell Viability and Proliferation Assays
A common method to assess the cytotoxic effects of this compound is the use of colorimetric or fluorometric assays that measure cell viability.
Western Blot Analysis for Client Protein Degradation
Western blotting is the standard method to confirm the degradation of HSP90 client proteins following this compound treatment.
Protocol:
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against HSP90 client proteins (e.g., Akt, Raf-1, CDK1) and a loading control (e.g., GAPDH, β-actin).
-
Detection: Incubate with a corresponding secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
In Vivo Efficacy
The anti-tumor effects of this compound have been demonstrated in various xenograft models. While dosing regimens and tumor models vary, the overall trend of tumor growth inhibition is a consistent finding. For instance, in non-small cell lung cancer xenografts, this compound has been shown to significantly delay tumor growth.[7] Similarly, in prostate cancer models, this compound demonstrated robust antitumor efficacy irrespective of androgen receptor status.[8]
Conclusion
While formal inter-laboratory reproducibility studies on this compound are not widely published, a comprehensive review of the existing literature reveals a high degree of consistency in its fundamental mechanism of action and biological effects. The compound reliably inhibits HSP90, leading to the degradation of a conserved set of oncogenic client proteins and subsequent inhibition of key survival pathways. The observed variations in potency (IC50 values) across different cell lines are expected and likely reflect the diverse genetic backgrounds of the cancer cells and minor variations in experimental conditions. The consistent preclinical and clinical activity of this compound across a broad range of cancer types underscores the reproducibility of its core anti-tumor effects.[1]
References
- 1. This compound: research and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: research and clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pure.dongguk.edu [pure.dongguk.edu]
- 5. Initial Testing (Stage 1) of this compound, an Hsp90 Inhibitor, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hsp90 Inhibitor this compound Sensitizes Non-Small Cell Lung Cancer to Radiation but Has Variable Effects with Chemoradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potent activity of the Hsp90 inhibitor this compound in prostate cancer cells irrespective of androgen receptor status or variant receptor expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound induces G2/M cell cycle arrest and apoptosis in gastric cancer cells through targeting of receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of this compound, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
Ganetespib in Patient-Derived Xenograft (PDX) Models: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganetespib (formerly STA-9090) is a potent, second-generation, small-molecule inhibitor of Heat Shock Protein 90 (HSP90).[1][2][3] HSP90 is a molecular chaperone crucial for the stability and function of numerous client proteins that are often implicated in cancer cell proliferation, survival, and metastasis.[1][2] By inhibiting HSP90, this compound leads to the simultaneous degradation of multiple oncogenic client proteins, making it an attractive therapeutic strategy across a variety of malignancies.[1][2][3] This guide provides a comprehensive comparison of this compound's performance in patient-derived xenograft (PDX) models, offering insights into its efficacy relative to other HSP90 inhibitors and standard-of-care chemotherapies.
Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, are becoming increasingly important in preclinical cancer research. They are known to better recapitulate the heterogeneity and microenvironment of human tumors compared to traditional cell line-derived xenografts. This guide will delve into the available data on this compound's activity in these highly relevant preclinical models.
Comparative Efficacy of this compound in PDX and Xenograft Models
This compound has demonstrated significant antitumor activity in various preclinical cancer models, including non-small cell lung cancer (NSCLC) and triple-negative breast cancer (TNBC). While direct head-to-head studies of this compound against other second-generation HSP90 inhibitors in PDX models are limited, the available data from xenograft studies, including some PDX models, consistently highlight its potent single-agent activity and synergistic effects in combination therapies.
Non-Small Cell Lung Cancer (NSCLC)
| Model Type | Treatment | Dose and Schedule | Tumor Growth Inhibition (TGI) | Key Findings | Reference |
| NCI-H1975 Xenograft (NSCLC) | This compound | 150 mg/kg, once weekly | Significant TGI | More potent than 17-AAG. | [1] |
| NCI-H1975 Xenograft (NSCLC) | This compound + Docetaxel | This compound: 150 mg/kg; Docetaxel: 10 mg/kg, once weekly | Enhanced TGI vs. single agents | Synergistic antitumor activity. | [1] |
| NSCLC PDX | This compound + Radiation | Not specified | Potent radiosensitizer | Variable effects when combined with chemoradiation. | [4] |
Triple-Negative Breast Cancer (TNBC)
This compound has demonstrated robust activity in TNBC, a subtype with limited targeted therapy options.[5] Studies in TNBC xenograft models have shown its ability to suppress tumor growth and metastasis.
| Model Type | Treatment | Dose and Schedule | Tumor Growth Inhibition (TGI) | Key Findings | Reference |
| MDA-MB-231 Xenograft (TNBC) | This compound | 150 mg/kg, once weekly | Significant TGI | Suppressed lung metastases. | [5] |
| MDA-MB-231 Xenograft (TNBC) | This compound + Doxorubicin/Cyclophosphamide | Not specified | Superior efficacy vs. chemo alone | Potentiated cytotoxic activity of chemotherapy. | [5] |
| TNBC PDX | This compound | Not specified | Not specified | Some clinical activity observed in patients. | [6][7] |
Comparison with Other HSP90 Inhibitors
While direct comparative data in PDX models is scarce, this compound's profile suggests potential advantages over other HSP90 inhibitors.
| HSP90 Inhibitor | Key Distinguishing Features | Reported Toxicities | Reference |
| This compound | Potent, second-generation, non-geldanamycin, resorcinol-based inhibitor. | Manageable diarrhea and fatigue. No significant hepatotoxicity or ocular toxicity reported. | [1][8] |
| 17-AAG (Tanespimycin) | First-generation, ansamycin-based inhibitor. | Hepatotoxicity. | [1] |
| NVP-AUY922 (Luminespib) | Second-generation, resorcinol-based inhibitor. | Ocular toxicities (e.g., blurred vision, night blindness). | [2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of preclinical studies. Below are generalized protocols for key experiments involving this compound in PDX models, synthesized from multiple sources.
Establishment of Patient-Derived Xenograft (PDX) Models
-
Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients under institutional review board-approved protocols.[9]
-
Implantation: A small fragment (typically 2-3 mm³) of the patient's tumor is subcutaneously implanted into the flank of an immunodeficient mouse (e.g., NOD/SCID or NSG mice).[10]
-
Tumor Growth and Passaging: Once the tumor reaches a specified volume (e.g., 1000-1500 mm³), it is excised and can be serially passaged into new cohorts of mice for expansion.[10]
Drug Administration and Efficacy Evaluation
-
Animal Cohorts: Once tumors in the PDX-bearing mice reach a palpable size (e.g., 100-200 mm³), the animals are randomized into treatment and control groups.[11]
-
This compound Formulation and Administration: this compound is typically formulated in a vehicle such as 10% DMSO, 18% Cremophor RH 40, and 72% D5W. It is administered intravenously (IV) via the tail vein.[11] Dosing schedules in preclinical models have varied, with once-weekly and multiple times per week regimens being common.[12]
-
Tumor Volume Measurement: Tumor dimensions (length and width) are measured with calipers 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²) / 2.[10]
-
Endpoint Analysis: The primary endpoint is typically tumor growth inhibition. Other endpoints may include survival analysis and biomarker assessment in tumor tissue.
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action
This compound exerts its anticancer effects by inhibiting HSP90, which in turn leads to the degradation of a multitude of oncogenic client proteins. This disrupts several critical signaling pathways simultaneously.
Caption: this compound inhibits HSP90, leading to the degradation of client proteins and disruption of key oncogenic signaling pathways.
Experimental Workflow for this compound Evaluation in PDX Models
The following diagram illustrates a typical workflow for assessing the efficacy of this compound in PDX models.
Caption: A generalized workflow for evaluating this compound's efficacy in patient-derived xenograft (PDX) models.
Conclusion
This compound demonstrates significant promise as a potent HSP90 inhibitor with a favorable safety profile. Preclinical data from xenograft and limited PDX models in NSCLC and TNBC highlight its single-agent efficacy and its potential to enhance standard chemotherapies. While direct comparative studies against other second-generation HSP90 inhibitors in PDX models are needed to definitively establish its relative superiority, the existing evidence suggests that this compound is a highly active agent. The detailed protocols and workflow diagrams provided in this guide offer a framework for designing and interpreting future preclinical studies to further elucidate the therapeutic potential of this compound in a variety of cancer types.
References
- 1. This compound: research and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent updates on the development of this compound as a Hsp90 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Preclinical activity profile and therapeutic efficacy of the HSP90 inhibitor this compound in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety and efficacy of HSP90 inhibitor this compound for neoadjuvant treatment of stage II/III breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Synergistic Activity of the HSP90 Inhibitor this compound With Lapatinib Reverses Acquired Lapatinib Resistance in HER2-Positive Breast Cancer Cells [frontiersin.org]
- 8. A Multicenter Phase II Study of this compound Monotherapy in Patients with Genotypically Defined Advanced Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Patient-derived xenograft models of non-small cell lung cancer for evaluating targeted drug sensitivity and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
Ganetespib Clinical Trials: A Comparative Meta-Analysis of an HSP90 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of clinical trial data for Ganetespib, a second-generation, small-molecule inhibitor of Heat Shock Protein 90 (HSP90). It offers an objective comparison of this compound's performance with other HSP90 inhibitors, supported by experimental data from key clinical trials in various cancer indications.
Introduction to this compound and HSP90 Inhibition
Heat Shock Protein 90 (HSP90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and metastasis.[1] Inhibition of HSP90 leads to the degradation of these client proteins, disrupting multiple oncogenic signaling pathways simultaneously. This compound (formerly STA-9090) is a potent, synthetic, resorcinol-containing triazolone inhibitor of HSP90 that binds to the N-terminal ATP-binding pocket of the chaperone.[2] It has demonstrated a favorable safety profile compared to first-generation HSP90 inhibitors, with a notable lack of significant liver, ocular, and cardiac toxicities.[3][4]
Comparative Efficacy of this compound in Clinical Trials
This compound has been evaluated in a broad range of solid and hematologic malignancies, both as a monotherapy and in combination with other anti-cancer agents. The following tables summarize the key efficacy and safety data from selected clinical trials of this compound and comparator HSP90 inhibitors.
Non-Small Cell Lung Cancer (NSCLC)
This compound has been most extensively studied in NSCLC, particularly in combination with docetaxel. The GALAXY program, consisting of the Phase II GALAXY-1 and Phase III GALAXY-2 trials, provided significant insights into its clinical activity.
Table 1: Efficacy of this compound in Advanced NSCLC (GALAXY-1 and GALAXY-2 Trials)
| Trial (NCT ID) | Treatment Arm | No. of Patients | Overall Survival (OS) (months) | Progression-Free Survival (PFS) (months) | Objective Response Rate (ORR) |
| GALAXY-1 (NCT01348126) | This compound + Docetaxel | 125 | 9.8 | 4.5 | Not Reported |
| Docetaxel | 127 | 7.4 | 3.2 | Not Reported | |
| GALAXY-2 (NCT01798485) | This compound + Docetaxel | 335 | 10.9 | 4.2 | 13.7%[5] |
| Docetaxel | 337 | 10.5 | 4.3 | 16%[5] |
GALAXY-1 showed a trend towards improved OS and PFS with the addition of this compound to docetaxel in second-line treatment of advanced lung adenocarcinoma.[2][6] However, the larger GALAXY-2 trial did not demonstrate a statistically significant improvement in OS or PFS for the combination therapy compared to docetaxel alone.[7][8]
Table 2: Comparison with Other HSP90 Inhibitors in NSCLC
| Drug | Trial (NCT ID) | Treatment | No. of Patients | OS (months) | PFS (months) | ORR | Key Adverse Events |
| Luminespib (AUY922) | Phase II (NCT01854034) | Monotherapy | 29 (EGFR exon 20 insertion) | 13.0 | 2.9 | 17% | Diarrhea (83%), Visual changes (76%), Fatigue (45%)[9] |
| Tanespimycin (17-AAG) | - | - | - | - | - | - | Data in NSCLC is limited. |
Luminespib has shown activity in a specific molecularly defined subgroup of NSCLC patients.[9] Direct comparative trials between this compound and Luminespib in the same patient population are not available.
Metastatic Breast Cancer
This compound has been investigated as a single agent and in combination therapy for metastatic breast cancer (MBC), particularly in HER2-positive and triple-negative breast cancer (TNBC) subtypes.
Table 3: Efficacy of this compound in Metastatic Breast Cancer
| Trial (NCT ID) | Treatment | Patient Subtype | No. of Patients | OS (weeks) | PFS (weeks) | ORR | Clinical Benefit Rate (CBR) |
| Phase II (NCT01677455) | Monotherapy | Unselected MBC | 22 | 46 | 7 | 9% | 9%[8] |
| I-SPY2 (NCT01042379) | + Paclitaxel (Neoadjuvant) | HER2-Negative | 93 | - | - | pCR: 26% | - |
In a Phase II study of heavily pretreated MBC patients, single-agent this compound showed modest activity, with responses observed in trastuzumab-refractory HER2-positive and TNBC patients.[8] In the neoadjuvant I-SPY2 trial, the addition of this compound to standard chemotherapy did not lead to a significant increase in pathologic complete response (pCR) rates in HER2-negative breast cancer.[10]
Table 4: Comparison with Tanespimycin in HER2-Positive Metastatic Breast Cancer
| Drug | Trial | Treatment | No. of Patients | OS (months) | PFS (months) | ORR | CBR |
| Tanespimycin (17-AAG) | Phase II | + Trastuzumab | 31 | 17 | 6 | 22% | 59%[8][11] |
Tanespimycin, in combination with trastuzumab, demonstrated significant clinical activity in patients with HER2-positive MBC who had progressed on prior trastuzumab-based therapy.[8][11]
Metastatic Castrate-Resistant Prostate Cancer (mCRPC)
The efficacy of this compound as a monotherapy has also been evaluated in patients with mCRPC.
Table 5: Efficacy of this compound in Metastatic Castrate-Resistant Prostate Cancer
| Trial | Treatment | No. of Patients | Median PFS (months) | 6-month PFS Rate | Key Grade 3 Toxicities |
| Phase II (PCCTC) | Monotherapy | 17 | 1.9 | 0% | Dehydration, Diarrhea, Fatigue[1][7] |
Single-agent this compound demonstrated minimal clinical activity in a heavily pretreated population of men with mCRPC.[1][7]
Safety and Tolerability Profile
Across multiple clinical trials, this compound has generally been well-tolerated. The most common treatment-related adverse events are gastrointestinal in nature and fatigue, which are typically mild to moderate in severity and manageable.
Table 6: Common Adverse Events Associated with this compound (All Grades)
| Adverse Event | Frequency |
| Diarrhea | ~48-64%[2][12] |
| Fatigue | ~50%[12] |
| Nausea | ~35%[12] |
| Hypersensitivity Reactions | ~35%[12] |
Compared to first-generation HSP90 inhibitors like Tanespimycin, this compound has a more favorable safety profile, with a lower incidence of severe hepatotoxicity, ocular toxicity, and cardiac toxicity.[3][4]
Experimental Protocols
GALAXY-2 Trial (NCT01798485) Methodology
-
Study Design: A randomized, international, open-label Phase III study.[13]
-
Patient Population: Patients with advanced (Stage IIIB/IV) non-small cell lung adenocarcinoma who had progressed on one prior platinum-based chemotherapy regimen.[11]
-
Treatment Arms:
-
Primary Endpoint: Overall Survival (OS).[11]
-
Secondary Endpoints: Progression-Free Survival (PFS), Objective Response Rate (ORR), Disease Control Rate (DCR), and Duration of Response (DOR).[11]
Phase II Trial of Tanespimycin in HER2+ MBC Methodology
-
Study Design: A single-arm, open-label Phase II study.[11]
-
Patient Population: Patients with metastatic HER2-positive breast cancer whose disease had progressed on trastuzumab.[11]
-
Treatment: Tanespimycin (450 mg/m²) administered intravenously weekly, in combination with a conventional dose of trastuzumab.[11]
-
Primary Endpoint: Response Rate by RECIST criteria.[11]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical workflow for a clinical trial of an HSP90 inhibitor.
Conclusion
This compound, a second-generation HSP90 inhibitor, has demonstrated a manageable safety profile and shown modest clinical activity in various cancer types, particularly in combination with chemotherapy in NSCLC and as a single agent in specific subtypes of metastatic breast cancer. While the large Phase III GALAXY-2 trial in NSCLC did not meet its primary endpoint, the data from various studies suggest that HSP90 inhibition remains a potentially valuable therapeutic strategy. Future research may focus on identifying predictive biomarkers to select patient populations most likely to benefit from this compound and exploring novel combination therapies. The comparison with other HSP90 inhibitors highlights the evolution of this class of drugs, with second-generation agents like this compound offering an improved therapeutic window over first-generation compounds.
References
- 1. Update on Hsp90 Inhibitors in Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 1/1B trial of the heat shock protein 90 inhibitor NVP-AUY922 as monotherapy or in combination with bortezomib in patients with relapsed or refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. mdpi.com [mdpi.com]
- 5. An update on the status of HSP90 inhibitors in cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted inhibition of Hsp90 by this compound is effective across a broad spectrum of breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. HSP90 inhibition is effective in breast cancer: a phase II trial of tanespimycin (17-AAG) plus trastuzumab in patients with HER2-positive metastatic breast cancer progressing on trastuzumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activity of the Hsp90 inhibitor luminespib among non-small-cell lung cancers harboring EGFR exon 20 insertions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Safety and efficacy of HSP90 inhibitor this compound for neoadjuvant treatment of stage II/III breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. hematologyandoncology.net [hematologyandoncology.net]
Unraveling Ganetespib Efficacy: A Comparative Guide to Molecular Signatures in Sensitive vs. Resistant Tumors
For Immediate Release
This guide provides a comprehensive comparison of the molecular characteristics that define tumor sensitivity versus resistance to Ganetespib, a potent second-generation Hsp90 inhibitor. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental findings to elucidate the mechanisms underlying this compound's therapeutic response and resistance. By presenting quantitative data, detailed experimental protocols, and clear visual representations of signaling pathways, this guide aims to facilitate a deeper understanding of this compound's mechanism of action and inform the development of more effective cancer therapies.
Key Molecular Determinants of this compound Sensitivity and Resistance
The therapeutic efficacy of this compound is intrinsically linked to a tumor's dependence on Heat shock protein 90 (Hsp90) for the stability and function of its oncogenic client proteins. However, the emergence of resistance presents a significant clinical challenge. This section delineates the key molecular signatures that distinguish this compound-sensitive from this compound-resistant tumors.
This compound-Sensitive Tumors:
Sensitive tumors are often characterized by a strong "oncogenic addiction" to Hsp90 client proteins. These include receptor tyrosine kinases (RTKs), signaling intermediates, and transcription factors that are crucial for tumor growth and survival.
-
High Expression and/or Activation of Hsp90 Client Proteins: Tumors harboring mutations or amplifications in genes such as HER2 (breast cancer), EGFR or ALK (non-small cell lung cancer; NSCLC), KIT (gastrointestinal stromal tumors), and BRAF (melanoma) are often highly sensitive to this compound.[1][2]
-
Intact Downstream Signaling Pathways: The downstream signaling cascades of these client proteins, such as the PI3K/AKT/mTOR and RAF/MEK/ERK pathways, are critical for mediating the oncogenic phenotype and are key targets of Hsp90 inhibition.[3]
This compound-Resistant Tumors:
Acquired resistance to this compound can arise through various mechanisms that bypass the need for the primary Hsp90-dependent driver oncogene or that compensate for its inhibition.
-
Reactivation of Downstream Signaling Pathways: A primary mechanism of resistance involves the reactivation of pro-survival signaling pathways. In KRAS-mutant NSCLC, this is often mediated by the hyperactivation of the ERK-p90RSK-mTOR signaling network.[4][5][6]
-
Upregulation of Compensatory Heat Shock Proteins: In HER2-positive breast cancer, resistance can be associated with the upregulation of other heat shock proteins, such as Hsp70 and Hsp27, which can take over the chaperoning functions of Hsp90.[7]
-
Activation of Alternative Survival Pathways: The activation of parallel survival pathways, such as the JAK2/STAT3 pathway in triple-negative breast cancer (TNBC), can confer resistance to Hsp90 inhibition.[8]
-
Broad Network of Phospho-Activated Receptor Tyrosine Kinases: In some resistant tumors, a wide array of RTKs become phosphorylated and activated, leading to sustained pro-survival signaling, as seen in HER2-positive breast cancer with the activation of the Akt pathway.[7]
Quantitative Comparison of Molecular Signatures
The following tables summarize key quantitative data from studies comparing this compound-sensitive and -resistant tumor models.
Table 1: this compound IC50 Values in Sensitive and Resistant Cell Lines
| Cell Line | Cancer Type | Key Molecular Feature | This compound IC50 (nM) - Sensitive | This compound IC50 (nM) - Resistant | Fold Resistance | Reference |
| HS578T | Triple-Negative Breast Cancer | N/A | 4.79 ± 0.32 | 15.57 ± 1.90 (CR2), 20.28 ± 2.75 (CR3) | 3-4 | [8] |
| H358 | KRAS-mutant NSCLC | KRAS G12C | ~10 | >100 | >10 | [4] |
| H2122 | KRAS-mutant NSCLC | KRAS G12C | ~25 | >200 | >8 | [4] |
Table 2: Key Protein Expression and Phosphorylation Changes in Resistant Models
| Protein/Phospho-Protein | Cancer Type | Change in Resistant vs. Sensitive | Functional Significance | Reference |
| p-ERK1/2 | KRAS-mutant NSCLC | Increased | Reactivation of MAPK pathway | [4][5] |
| p-p90RSK | KRAS-mutant NSCLC | Increased | Activation of mTOR pathway | [4][5] |
| p-AKT | HER2-positive Breast Cancer | Increased | Activation of PI3K/AKT pathway | [7] |
| Hsp70 | HER2-positive Breast Cancer | Increased | Compensatory chaperone activity | [7] |
| Hsp27 | HER2-positive Breast Cancer | Increased | Compensatory chaperone activity | [7] |
| Phospho-RTK array | HER2-positive Breast Cancer | Broad Increase | Activation of multiple survival signals | [7] |
| JAK2 | Triple-Negative Breast Cancer | Activated | Activation of STAT3 survival pathway | [8] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to identify and characterize the molecular signatures of this compound sensitivity and resistance.
1. Cell Viability and Proliferation Assays
-
Principle: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Methodology:
-
Cancer cell lines are seeded in 96-well plates.
-
Cells are treated with a range of this compound concentrations for a specified period (e.g., 72 hours).
-
Cell viability is assessed using assays such as MTS or resazurin-based assays, which measure metabolic activity.[8]
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
2. Western Blotting
-
Principle: To detect and quantify the expression levels of specific proteins and their phosphorylation status.
-
Methodology:
-
Cells are lysed to extract total protein.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by size using SDS-PAGE.
-
Proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-ERK, total ERK, Hsp70).
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.
-
Chemiluminescent or fluorescent signals are captured and quantified.[4][7]
-
3. Phospho-Receptor Tyrosine Kinase (RTK) Array
-
Principle: To simultaneously assess the phosphorylation status of multiple RTKs.
-
Methodology:
-
Cell or tumor lysates are prepared.
-
The lysate is incubated with a membrane array spotted with antibodies that capture specific phosphorylated RTKs.
-
The array is then incubated with a pan anti-phospho-tyrosine antibody conjugated to HRP.
-
Chemiluminescent signals are detected, and the intensity of each spot is quantified to determine the relative phosphorylation level of each RTK.[7]
-
4. Generation of this compound-Resistant Cell Lines
-
Principle: To model acquired resistance in vitro.
-
Methodology:
-
Parental sensitive cell lines are continuously exposed to increasing concentrations of this compound over a prolonged period.
-
The surviving cell populations, which are able to proliferate in the presence of the drug, are selected and expanded.
-
The resistant phenotype is confirmed by determining the IC50 of this compound in the resistant clones and comparing it to the parental cells.[8]
-
Visualizing the Molecular Landscape
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in this compound's action and the mechanisms of resistance.
Caption: Signaling in this compound-sensitive tumors.
Caption: Key resistance mechanisms to this compound.
Caption: Workflow for identifying resistance signatures.
This guide underscores the critical importance of understanding the molecular underpinnings of this compound sensitivity and resistance. By identifying predictive biomarkers and rational combination strategies, the clinical utility of Hsp90 inhibitors can be significantly enhanced, ultimately benefiting patients with a broad range of cancers.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeted inhibition of Hsp90 by this compound is effective across a broad spectrum of breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: research and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Acquired Resistance to the Hsp90 Inhibitor, this compound, in KRAS- Mutant NSCLC Is Mediated via Reactivation of the ERK-p90RSK-mTOR Signaling Network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. The HSP-RTK-Akt axis mediates acquired resistance to this compound in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Ganetespib: A Comparative Analysis Against Standard of Care in Non-Small Cell Lung Cancer, Metastatic Breast Cancer, and Colorectal Cancer
For Researchers, Scientists, and Drug Development Professionals
Ganetespib, a potent second-generation Hsp90 inhibitor, has shown promise in preclinical studies across a range of malignancies by targeting multiple oncogenic pathways.[1] This guide provides a comparative analysis of this compound's performance against the current standard-of-care treatments in non-small cell lung cancer (NSCLC), metastatic breast cancer (MBC), and metastatic colorectal cancer (mCRC), supported by available clinical trial data and detailed experimental protocols.
Mechanism of Action: Targeting the Hsp90 Chaperone
Heat shock protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are key drivers of cancer cell proliferation, survival, and angiogenesis.[2] These client proteins include receptor tyrosine kinases (e.g., EGFR, HER2, ALK, MET), signaling intermediates (e.g., RAF-1, AKT), and transcription factors (e.g., HIF-1α).[1][2] By inhibiting Hsp90, this compound leads to the simultaneous degradation of these client proteins, thereby disrupting multiple oncogenic signaling pathways.[2]
Non-Small Cell Lung Cancer (NSCLC)
Standard of Care
For patients with advanced NSCLC who have progressed after first-line platinum-based chemotherapy, single-agent docetaxel is a commonly used second-line treatment.[3][4]
This compound Performance
A Phase II study of this compound monotherapy in heavily pretreated patients with advanced NSCLC demonstrated clinical activity, particularly in patients with anaplastic lymphoma kinase (ALK) gene rearrangement.[1][5]
Table 1: Comparison of this compound and Docetaxel in Second-Line Advanced NSCLC
| Endpoint | This compound (Monotherapy)[1][5] | Docetaxel (Monotherapy)[4] |
| Objective Response Rate (ORR) | 4% (all in ALK+ patients) | 7% - 18.2% |
| Progression-Free Survival (PFS) at 16 weeks | 13.3% (EGFR mutant), 5.9% (KRAS mutant), 19.7% (wild type) | Not Reported (Median PFS: ~2.7 months) |
| Median Overall Survival (OS) | Not Reported | 7.0 - 11 months |
| Common Grade 3/4 Adverse Events | Diarrhea (12%), Fatigue (24%), Elevated AST (12%)[6] | Neutropenia, Febrile Neutropenia |
Experimental Protocols
This compound (Phase II Monotherapy) [1][5]
-
Dosage and Administration: 200 mg/m² administered as an intravenous infusion once weekly for three weeks, followed by a one-week rest period (28-day cycle).
-
Patient Population: Patients with advanced NSCLC who had received a median of two prior systemic therapies. The study enrolled patients into cohorts based on EGFR and KRAS mutation status.
Docetaxel (Second-Line Monotherapy) [4][7]
-
Dosage and Administration: 75 mg/m² administered as an intravenous infusion over one hour every three weeks.
-
Premedication: Dexamethasone 8 mg orally twice daily for three days, starting one day prior to each docetaxel administration, is required to reduce the incidence and severity of fluid retention.[7]
-
Patient Population: Patients with advanced NSCLC previously treated with platinum-based chemotherapy.
References
- 1. A Multicenter Phase II Study of this compound Monotherapy in Patients with Genotypically Defined Advanced Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Novel Hsp90 Inhibitor in Patients With KRAS Mutated and Wild Type, Refractory Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Second-line treatments in non-small cell lung cancer: a systematic review of literature and metaanalysis of randomized clinical trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The Safety and Efficacy of Second-line Single Docetaxel (75 mg/m2) Therapy in Advanced Non-Small Cell Lung Cancer Patients who were Previously Treated with Platinum-based Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.psu.edu [pure.psu.edu]
- 6. ascopubs.org [ascopubs.org]
- 7. bccancer.bc.ca [bccancer.bc.ca]
Safety Operating Guide
Personal protective equipment for handling Ganetespib
Essential Safety and Handling Guide for Ganetespib
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of this compound (also known as STA-9090), a potent inhibitor of Heat Shock Protein 90 (HSP90). Adherence to these procedures is essential to ensure personnel safety and mitigate environmental impact.
Hazard Identification and Safety Data Summary
This compound is a hazardous substance that requires careful handling. The primary hazards are outlined below.
| Hazard Classification | Description | Precautionary Statement Codes |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1] | P301 + P312, P330 |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation.[2][3] | P302 + P352, P332 + P313 |
| Serious Eye Damage/Eye Irritation (Category 2A) | Causes serious eye irritation.[2][3] | P305 + P351 + P338, P337 + P313 |
| Specific Target Organ Toxicity (Single Exposure, Category 3) | May cause respiratory irritation.[2][3] | P304 + P340, P312 |
| Hazardous to the Aquatic Environment, Acute (Category 1) | Very toxic to aquatic life.[1] | P273 |
| Hazardous to the Aquatic Environment, Chronic (Category 1) | Very toxic to aquatic life with long lasting effects.[1] | P391 |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory when handling this compound to prevent exposure through inhalation, skin contact, or eye contact.
| PPE Category | Specification | Rationale |
| Gloves | Two pairs of chemotherapy-rated nitrile gloves.[4][5] | Provides a primary barrier against skin contact. Double-gloving is a standard precaution for handling hazardous drugs. |
| Gown | Disposable, impervious chemotherapy-rated gown.[4][5] | Protects skin and personal clothing from contamination. |
| Eye/Face Protection | Safety glasses with side shields and a face shield, or chemical safety goggles. | Protects against splashes and aerosols. |
| Respiratory Protection | A NIOSH-certified N95 respirator or higher.[4] | Prevents inhalation of airborne particles, especially when handling the powdered form. |
| Footwear | Disposable shoe covers.[4] | Prevents the spread of contamination outside of the designated handling area. |
Operational and Disposal Plans
The following protocols provide step-by-step guidance for the safe handling of this compound, from receipt to disposal.
Experimental Protocol: Safe Handling of this compound
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood or biological safety cabinet.
-
Assemble all necessary materials, including PPE, spill kit, and waste disposal containers, before handling the compound.
-
Ensure the work area is clean and uncluttered.
-
-
Donning PPE:
-
Before entering the designated handling area, don shoe covers and an N95 respirator.
-
Perform hand hygiene.
-
Don the inner pair of chemotherapy gloves.
-
Don the chemotherapy-rated gown, ensuring the cuffs of the inner gloves are tucked underneath the gown sleeves.
-
Don the outer pair of chemotherapy gloves, ensuring they completely cover the gown cuffs.
-
Don eye and face protection.
-
-
Handling this compound:
-
Handle this compound powder within a chemical fume hood to avoid generating dust.
-
When preparing solutions, work over a disposable, absorbent pad to contain any potential spills.
-
Avoid eating, drinking, or smoking in the handling area.[1]
-
-
Doffing PPE:
-
Storage:
-
Disposal:
Emergency Procedures: this compound Spill Response
In the event of a spill, follow these procedures to ensure a safe and effective cleanup.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
